molecular formula C8H7FN4 B068436 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine CAS No. 168893-35-4

5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine

Cat. No.: B068436
CAS No.: 168893-35-4
M. Wt: 178.17 g/mol
InChI Key: NPXAOQLRLGISLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine is a high-purity synthetic organic compound that features a 1,2,4-triazole scaffold substituted with a 4-fluorophenyl group at the 5-position and an amine group at the 3-position. This molecular architecture is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel therapeutic agents. The compound serves as a versatile scaffold and key intermediate for the synthesis of more complex molecules.

Properties

IUPAC Name

5-(4-fluorophenyl)-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXAOQLRLGISLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NN2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349547
Record name 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168893-35-4
Record name 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis, characterization, and potential biological significance of 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its unique chemical properties and diverse biological activities.[1][2] Compounds incorporating this moiety exhibit properties including antifungal, anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects.[1] The introduction of a fluorophenyl group can further enhance pharmacological properties such as metabolic stability and binding affinity. This guide details a reliable synthetic route, comprehensive characterization data, and explores a key biological mechanism associated with this class of compounds.

Synthesis

The synthesis of 5-substituted 3-amino-1,2,4-triazoles is most commonly achieved through the condensation and subsequent cyclization of a carboxylic acid derivative with aminoguanidine.[3][4] A modern and efficient approach utilizes microwave-assisted organic synthesis to drive the reaction between a carboxylic acid and aminoguanidine bicarbonate under acidic conditions.[3] This method is noted for its straightforward procedure and often results in high yields.[3]

The overall reaction scheme involves the initial formation of an acyl aminoguanidine intermediate from 4-fluorobenzoic acid and aminoguanidine, which then undergoes intramolecular cyclization with the elimination of water to form the desired 1,2,4-triazole ring.

Experimental Protocol

This protocol is adapted from established green chemistry methods for the synthesis of 5-substituted 3-amino-1,2,4-triazoles.[3]

Materials:

  • 4-Fluorobenzoic acid

  • Aminoguanidine bicarbonate

  • Hydrochloric acid (HCl), concentrated

  • Isopropyl alcohol (as solvent, if necessary)

  • Deionized water

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Preparation of Aminoguanidine Hydrochloride: In a 50 mL round-bottom flask, suspend aminoguanidine bicarbonate (1.0 mmol, 136.1 mg) in deionized water (5 mL). Stir the suspension and cool in an ice bath. Slowly add concentrated HCl (1.2 mmol) dropwise. Stir the mixture for 1 hour as the bicarbonate decomposes (indicated by CO₂ evolution) to form a clear solution of aminoguanidine hydrochloride. The water can be removed under reduced pressure.

  • Reaction Mixture Assembly: To the flask containing the aminoguanidine hydrochloride, add 4-fluorobenzoic acid (1.2 mmol, 168.1 mg). If the acid is solid and mixing is poor, a minimal amount of a high-boiling solvent like isopropyl alcohol (2.0 mL) can be added.[3]

  • Microwave-Assisted Cyclization: Seal the reaction vessel and place it in a microwave reactor. Irradiate the mixture at 180°C for 3 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate/hexane mobile phase.

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, dilute it with deionized water (20 mL). Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: The aqueous layer is typically extracted with ethyl acetate (3 x 20 mL). The combined organic layers are then washed with brine (15 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford this compound as a solid.

Characterization Data

The structural confirmation of the synthesized this compound is achieved through various spectroscopic and physical methods. The following tables summarize the expected characterization data based on analyses of closely related 3-amino-5-aryl-1,2,4-triazole analogs.[5][6]

Table 1: Physical and Mass Spectrometry Data

Property Value
Molecular Formula C₈H₇FN₄
Molecular Weight 178.17 g/mol
Appearance White to off-white solid
Melting Point Not available; expected >150 °C

| Mass Spec (ESI-MS) | m/z 179.07 [M+H]⁺ |

Table 2: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~12.0 br. s 1H NH (triazole ring)
~7.95 dd 2H Ar-H (ortho to F)
~7.30 t 2H Ar-H (meta to F)

| ~5.80 | br. s | 2H | NH₂ |

Table 3: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Assignment
~164 (d, J ≈ 250 Hz) C-F
~157 C-NH₂ (C3 of triazole)
~153 C-Ar (C5 of triazole)
~129 (d, J ≈ 8 Hz) Ar-CH (ortho to F)
~126 (d, J ≈ 3 Hz) Ar-C (ipso)

| ~116 (d, J ≈ 22 Hz) | Ar-CH (meta to F) |

Table 4: FTIR Spectroscopic Data (KBr, cm⁻¹)

Wavenumber (cm⁻¹) Assignment
3450 - 3200 N-H stretching (NH₂ and ring NH)
3100 - 3000 C-H stretching (aromatic)
~1630 C=N stretching (triazole ring)
~1550 N-H bending

| ~1220 | C-F stretching |

Visualization of Workflow and Biological Action

Synthesis Workflow

The synthesis of this compound from 4-fluorobenzoic acid and aminoguanidine is a two-stage process involving condensation followed by cyclization.

G start_materials Starting Materials: 4-Fluorobenzoic Acid Aminoguanidine Bicarbonate acid_activation Acid Activation & Amine Preparation (HCl) start_materials->acid_activation condensation Condensation (Intermediate Formation) acid_activation->condensation cyclization Microwave-Assisted Intramolecular Cyclization (180°C, 3h) condensation->cyclization + H₂O + CO₂ workup Aqueous Work-up & Neutralization cyclization->workup - H₂O extraction Solvent Extraction (Ethyl Acetate) workup->extraction purification Purification (Recrystallization) extraction->purification final_product Final Product: This compound purification->final_product

Caption: Synthetic workflow for this compound.

Potential Signaling Pathway: Inhibition of Fungal Lanosterol 14α-Demethylase

Many 1,2,4-triazole derivatives are potent antifungal agents that function by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[7] This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[7] The N4 nitrogen of the triazole ring coordinates to the heme iron atom in the enzyme's active site, disrupting its catalytic activity.[7]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibitory Action cluster_outcome Cellular Outcome Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Product FF-MAS (Ergosterol Precursor) CYP51->Product Disruption Ergosterol Depletion & Accumulation of Toxic Sterols Triazole 5-(4-fluorophenyl)- 4H-1,2,4-triazol-3-amine (Proposed Inhibitor) Triazole->CYP51 Inhibition Membrane Fungal Cell Membrane Disruption Disruption->Membrane Growth Inhibition of Fungal Growth Membrane->Growth

Caption: Mechanism of action for triazole antifungals via CYP51 inhibition.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the heterocyclic compound 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and insights into its therapeutic potential.

Core Physicochemical Properties

While specific experimental data for this compound is not extensively available in the public domain, the following table summarizes its known properties and provides estimated values based on the characteristics of the parent 1,2,4-triazole ring and related derivatives.

PropertyValue/InformationSource/Basis
Molecular Formula C8H7FN4Calculated
Molecular Weight 178.17 g/mol Calculated
CAS Number 168893-35-4[1]
Melting Point Not explicitly reported. Related triazole derivatives exhibit a wide range of melting points, often above 200°C.General observation from related compounds.
Boiling Point Not reported. Likely to decompose at high temperatures.General characteristic of similar heterocyclic compounds.
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF.[2] The parent 1,2,4-triazole is soluble in water and ethanol.[3][4]Based on the properties of the 1,2,4-triazole scaffold.
pKa The pKa of the 1,2,4-triazolium ion is approximately 2.45, and the pKa of the neutral molecule is around 10.26.[5] The exact pKa of the title compound will be influenced by the substituents.Data for the parent 1,2,4-triazole.[5][6][7][8][9]
LogP Not experimentally determined. Calculated LogP values for related structures suggest it is likely to be in the range of 1-2.Computational estimation.

Synthesis and Characterization

The synthesis of this compound can be achieved through established methods for 1,2,4-triazole ring formation. A common and effective route involves the cyclization of an S-methylisothiosemicarbazide derivative with a suitable carboxylic acid or its derivative.

Experimental Protocol: Synthesis

A plausible synthetic route is outlined below, adapted from general procedures for the synthesis of 5-substituted-4H-1,2,4-triazol-3-amines.

Step 1: Preparation of S-methylisothiosemicarbazide hydroiodide

  • To a solution of thiosemicarbazide (1 equivalent) in ethanol, add methyl iodide (1.1 equivalents).

  • Reflux the mixture for 2-3 hours.

  • Cool the reaction mixture to room temperature and collect the precipitated S-methylisothiosemicmicarbazide hydroiodide by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Step 2: Synthesis of this compound

  • To a solution of S-methylisothiosemicarbazide hydroiodide (1 equivalent) in pyridine, add 4-fluorobenzoyl chloride (1 equivalent).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.

  • Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure this compound.

Synthesis_Workflow Thiosemicarbazide Thiosemicarbazide S_methyl S-methylisothiosemicarbazide hydroiodide Thiosemicarbazide->S_methyl Ethanol, Reflux MethylIodide Methyl Iodide MethylIodide->S_methyl FinalProduct 5-(4-fluorophenyl)-4H- 1,2,4-triazol-3-amine S_methyl->FinalProduct Stirring, RT FluorobenzoylChloride 4-Fluorobenzoyl Chloride FluorobenzoylChloride->FinalProduct Pyridine Pyridine Pyridine->FinalProduct

Caption: General synthetic workflow for this compound.
Characterization Protocols

The structure of the synthesized compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6).

    • Record 1H and 13C NMR spectra on a 400 or 500 MHz spectrometer.

    • Expected 1H NMR signals would include peaks for the aromatic protons of the fluorophenyl group and the amine protons. The triazole ring proton may also be observable.

    • 13C NMR would show distinct signals for the carbons of the triazole and fluorophenyl rings.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).[10]

    • Analyze the sample using Electrospray Ionization (ESI) mass spectrometry in positive ion mode.

    • The resulting spectrum should show a prominent peak corresponding to the [M+H]+ ion, confirming the molecular weight of the compound.

  • Infrared (IR) Spectroscopy:

    • Prepare a KBr pellet containing a small amount of the solid compound or analyze as a thin film.

    • Record the IR spectrum over the range of 4000-400 cm-1.

    • Characteristic absorption bands would be expected for N-H stretching of the amine group (around 3300-3500 cm-1), C=N stretching of the triazole ring (around 1600-1650 cm-1), and C-F stretching of the fluorophenyl group (around 1200-1300 cm-1).

Potential Biological Activities and Signaling Pathways

Derivatives of 1,2,4-triazole are a well-established class of compounds with a broad spectrum of biological activities, including antifungal, anticancer, and anticonvulsant properties.[11][12][13][14][15][16][17][18]

Antifungal Activity

Many commercially available antifungal drugs, such as fluconazole and itraconazole, feature a 1,2,4-triazole core.[14] Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[14][16][19] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.

Antifungal_Pathway Triazole 5-(4-fluorophenyl)-4H- 1,2,4-triazol-3-amine CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibition Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol CYP51 Catalysis Membrane Fungal Cell Membrane Disruption Ergosterol->Membrane Essential Component Death Fungal Cell Death Membrane->Death

Caption: Antifungal mechanism of action for 1,2,4-triazole derivatives.
Anticancer Activity

The 1,2,4-triazole scaffold is present in several anticancer agents.[11][12][20][21][22] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases (e.g., EGFR), carbonic anhydrases, and topoisomerases.[12][20][22] They can also interfere with DNA and modulate apoptotic pathways.

The diagram below illustrates a generalized pathway for anticancer activity via inhibition of a receptor tyrosine kinase, a common target for triazole-based anticancer agents.

Anticancer_Pathway Triazole 5-(4-fluorophenyl)-4H- 1,2,4-triazol-3-amine RTK Receptor Tyrosine Kinase (e.g., EGFR) Triazole->RTK Inhibition Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Signaling Activation Proliferation Cell Proliferation & Survival Signaling->Proliferation Promotion Apoptosis Apoptosis Signaling->Apoptosis Inhibition

Caption: Generalized anticancer signaling pathway for RTK inhibition.
Anticonvulsant Activity

Several studies have explored the anticonvulsant potential of 1,2,4-triazole derivatives.[13][15][17][18][23] The exact mechanisms are still under investigation but are thought to involve modulation of GABAergic neurotransmission or interaction with voltage-gated ion channels. Further research is needed to fully elucidate the anticonvulsant properties of this compound.

Conclusion

This compound is a heterocyclic compound with significant potential for further investigation in the field of medicinal chemistry. While a complete physicochemical profile is yet to be established, its structural similarity to known biologically active 1,2,4-triazole derivatives suggests promising antifungal, anticancer, and anticonvulsant properties. The synthetic and characterization protocols outlined in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this and related compounds.

References

An In-depth Technical Guide to the Spectroscopic Data of 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine. Due to the limited availability of published experimental data for this specific molecule, this guide combines key identifiers, predicted spectroscopic data, and generalized experimental protocols based on established methods for similar 1,2,4-triazole derivatives.

Compound Identification

  • Chemical Name: this compound

  • CAS Number: 168893-35-4[1][2]

  • Molecular Formula: C₈H₇FN₄

  • Molecular Weight: 178.17 g/mol

1. Spectroscopic Data

The following sections present predicted spectroscopic data for this compound. This data is computationally generated and should be used as a reference pending experimental verification.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Predicted chemical shifts (δ) are in ppm relative to a TMS standard.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityAssignment
~ 7.8 - 8.0Multiplet2H, Aromatic (ortho to F)
~ 7.2 - 7.4Multiplet2H, Aromatic (meta to F)
~ 5.5 - 6.0Broad Singlet2H, -NH₂
~ 12.0 - 13.0Broad Singlet1H, -NH (triazole)

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~ 164.0 (d, ¹JCF ≈ 250 Hz)C-F (aromatic)
~ 158.0C-NH₂ (triazole)
~ 155.0C-Ar (triazole)
~ 130.0 (d, ³JCF ≈ 8 Hz)CH (aromatic, ortho to F)
~ 125.0 (d, ⁴JCF ≈ 3 Hz)C (aromatic, ipso to triazole)
~ 116.0 (d, ²JCF ≈ 22 Hz)CH (aromatic, meta to F)

1.2. Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching (amine and triazole)
3100 - 3000MediumAromatic C-H stretching
1640 - 1600Medium-StrongN-H bending (amine) / C=N stretching
1600 - 1450MediumAromatic C=C stretching
1250 - 1200StrongC-F stretching
~ 840Strongpara-disubstituted benzene C-H bending

1.3. Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

m/zInterpretation
178[M]⁺ (Molecular Ion)
179[M+H]⁺ (in ESI+)
121[M - N₂ - HCN]⁺
95[C₆H₄F]⁺

2. Experimental Protocols

2.1. Synthesis of this compound (Representative Protocol)

This protocol is based on the cyclization of an acylthiosemicarbazide or similar intermediate.

  • Step 1: Synthesis of 4-fluorobenzoyl isothiocyanate. 4-fluorobenzoyl chloride is reacted with potassium thiocyanate in a dry aprotic solvent like acetone or acetonitrile under reflux to yield 4-fluorobenzoyl isothiocyanate.

  • Step 2: Synthesis of N-(aminocarbonyl)-4-fluorobenzamide. The 4-fluorobenzoyl isothiocyanate is then reacted with hydrazine hydrate in a suitable solvent such as ethanol or tetrahydrofuran at room temperature.

  • Step 3: Cyclization to this compound. The resulting acylthiosemicarbazide is cyclized by heating in an aqueous solution of a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated under reflux for several hours.

  • Step 4: Isolation and Purification. After completion of the reaction (monitored by TLC), the mixture is cooled, and the pH is adjusted to neutral with an acid (e.g., HCl). The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

2.2. Spectroscopic Analysis Protocol

  • NMR Spectroscopy: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

  • IR Spectroscopy: An IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: Mass spectra are typically acquired using Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). For ESI-MS, the sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer. For GC-MS, the sample is dissolved in a volatile solvent and injected into the GC column.

3. Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_characterization Spectroscopic Characterization start Starting Materials (4-fluorobenzoyl chloride, KSCN, Hydrazine) reaction1 Acylthiosemicarbazide Formation start->reaction1 Step 1 & 2 reaction2 Base-catalyzed Cyclization reaction1->reaction2 Step 3 product Crude Product reaction2->product Step 4 purification Recrystallization tlc TLC Monitoring product->tlc pure_product Pure Compound 5-(4-fluorophenyl)-4H- 1,2,4-triazol-3-amine purification->pure_product nmr NMR (¹H, ¹³C) pure_product->nmr ir IR pure_product->ir ms Mass Spec pure_product->ms tlc->purification final_data Verified Spectroscopic Data

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

References

Tautomeric forms of 5-phenyl-4H-1,2,4-triazol-3-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Tautomeric Forms of 5-phenyl-4H-1,2,4-triazol-3-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the tautomeric forms of 5-phenyl-4H-1,2,4-triazol-3-amine and its derivatives. Understanding the tautomeric preferences of this heterocyclic scaffold is crucial for drug design and development, as different tautomers can exhibit distinct physicochemical properties, biological activities, and binding interactions with therapeutic targets.

Introduction to Tautomerism in 1,2,4-Triazoles

The 1,2,4-triazole ring is a common motif in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. A key characteristic of asymmetrically substituted 1,2,4-triazoles is their ability to exist in different tautomeric forms through prototropic shifts. For a 3,5-disubstituted 1,2,4-triazole, three potential annular tautomers can exist: the 1H, 2H, and 4H forms. The position of the mobile proton can significantly influence the molecule's electronic distribution, hydrogen bonding capabilities, and overall shape, thereby affecting its interaction with biological macromolecules.

Specifically for 5-phenyl-1,2,4-triazol-3-amine, the potential tautomeric forms are 3-phenyl-1H-1,2,4-triazol-5-amine (an amino form), 5-phenyl-1H-1,2,4-triazol-3-amine (an amino form), and 5-phenyl-4H-1,2,4-triazol-3-amine (an imino form)[2][3]. The relative stability of these tautomers is influenced by factors such as the electronic nature of the substituents, the solvent, and solid-state packing forces.

Tautomeric Forms of 5-phenyl-1,2,4-triazol-3-amine

The tautomeric equilibrium for 5-phenyl-1,2,4-triazol-3-amine involves three primary forms. The equilibrium between these forms is a critical consideration in structure-activity relationship (SAR) studies.

Tautomers T1 3-phenyl-1H-1,2,4-triazol-5-amine T2 5-phenyl-1H-1,2,4-triazol-3-amine T1->T2 T3 5-phenyl-4H-1,2,4-triazol-3-amine T2->T3 T3->T1

Caption: Tautomeric equilibrium of 5-phenyl-1,2,4-triazol-3-amine.

Quantitative Analysis of Tautomeric Forms

Both experimental and computational methods have been employed to investigate the tautomeric preferences of 1,2,4-triazole derivatives.

Crystallographic Data

A significant finding in the solid-state characterization of 3(5)-phenyl-1,2,4-triazol-5(3)-amine is the co-crystallization of two tautomers in equal amounts[2][3]. This provides direct evidence for the similar stability of these forms in the crystalline state. The key crystallographic data for these two tautomers are summarized below.

Parameter3-phenyl-1H-1,2,4-triazol-5-amine5-phenyl-1H-1,2,4-triazol-3-amineReference
Dihedral Angle (Phenyl-Triazole) 2.3 (2)°30.8 (2)°[2][3]
C-N (amino) Bond Length 1.337 (3) Å1.372 (3) Å[2]
Molecular Geometry Essentially planarNon-planar[3]

The planarity of the 3-phenyl-1H-1,2,4-triazol-5-amine tautomer suggests a more extensive π-electron delocalization compared to the other tautomer.

Computational Studies

Quantum chemical calculations are a powerful tool for estimating the relative stabilities of tautomers in both the gas phase and in solution[4][5]. Density Functional Theory (DFT) methods, such as B3LYP, are commonly used for this purpose[6]. While specific computational data for the parent 5-phenyl-4H-1,2,4-triazol-3-amine is not extensively published in comparative tables, studies on analogous systems consistently show that the relative energies of the tautomers are often within a few kcal/mol, indicating that a mixture of tautomers is likely to exist in equilibrium, especially in solution. The choice of solvent can also influence the tautomeric ratio[5].

Experimental Protocols

The characterization of tautomeric forms relies on a combination of synthesis, spectroscopy, and crystallography.

Synthesis of 3(5)-phenyl-1,2,4-triazol-5(3)-amine

A general synthetic route involves the cyclization of aroylaminoguanidines in an aqueous medium.

Protocol:

  • Preparation of Aroylaminoguanidine: React the corresponding aroylhydrazide with S-methylisothiourea sulfate in water at reflux.

  • Cyclization: Heat the resulting aroylaminoguanidine salt in an aqueous solution at reflux for a specified period to induce cyclization.

  • Isolation: Cool the reaction mixture and collect the precipitated product by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure crystals of the triazole derivative[2].

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information on the tautomeric form(s) present in the solid state.

Protocol:

  • Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol)[2].

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a controlled temperature (e.g., 223 K) using a specific radiation source (e.g., Mo Kα).

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data. The positions of hydrogen atoms can often be located in the difference Fourier map and refined freely to confirm the tautomeric form.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying tautomeric equilibria in solution.

Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The chemical shifts and integration of N-H and C-H protons can provide information about the presence of different tautomers. In cases of slow exchange, distinct sets of signals may be observed for each tautomer.

  • ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum. The chemical shifts of the triazole ring carbons are sensitive to the tautomeric form.

  • Variable-Temperature NMR: Conduct NMR experiments at different temperatures to study the dynamics of the tautomeric equilibrium.

Computational Chemistry

Quantum chemical calculations can predict the relative stabilities of tautomers.

Protocol:

  • Structure Generation: Build the 3D structures of all possible tautomers.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)) in the gas phase and/or with a solvent model (e.g., SMD)[1].

  • Frequency Calculation: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data.

  • Energy Calculation: Compare the calculated Gibbs free energies of the tautomers to determine their relative stabilities.

Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis Synthesis Synthesis of Triazole Derivative Characterization Initial Characterization (MP, Elemental Analysis) Synthesis->Characterization XRay X-ray Crystallography Characterization->XRay Solid State NMR NMR Spectroscopy (¹H, ¹³C, VT) Characterization->NMR Solution FinalAnalysis Tautomeric Profile XRay->FinalAnalysis NMR->FinalAnalysis TautomerModels Generate Tautomer Structures Optimization Geometry Optimization & Frequency Calculation TautomerModels->Optimization EnergyCalc Energy Profile Calculation Optimization->EnergyCalc Relative Stabilities EnergyCalc->FinalAnalysis DrugDevelopment cluster_props Molecular Properties Tautomerism Tautomeric Equilibrium (Tautomer A <=> Tautomer B) PropA Properties of Tautomer A (e.g., Active Conformation) Tautomerism->PropA Favored for Binding PropB Properties of Tautomer B (e.g., Inactive Conformation) Tautomerism->PropB Poor Fit Receptor Receptor Binding Site PropA->Receptor Binding Event -> Biological Response PropB->Receptor

References

Technical Guide: 5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-ylamine (CAS 168893-35-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties and commercial availability of 5-(4-fluorophenyl)-1H-1,2,4-triazol-3-ylamine, identified by the CAS number 168893-35-4. While specific experimental protocols and detailed biological data for this particular compound are not extensively available in the public domain, this guide also explores the well-documented biological activities and potential mechanisms of action of the broader class of 1,2,4-triazole derivatives to provide a contextual framework for research and development.

Chemical Properties

The fundamental chemical and physical properties of 5-(4-fluorophenyl)-1H-1,2,4-triazol-3-ylamine are summarized in the table below. This information is crucial for its handling, formulation, and use in experimental settings.

PropertyValueSource(s)
CAS Number 168893-35-4N/A
Chemical Name 5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-ylamineN/A
Molecular Formula C₈H₇FN₄N/A
Molecular Weight 178.17 g/mol N/A
Appearance SolidN/A
SMILES Nc1nnc(c2ccc(F)cc2)[nH]1N/A
InChI Key NPXAOQLRLGISLR-UHFFFAOYSA-NN/A

Commercial Suppliers

5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-ylamine is available from various chemical suppliers, facilitating its procurement for research purposes. The following table lists some of the known suppliers. It is recommended to contact the suppliers directly for the most current information on availability, purity, and pricing.

SupplierLocation
Sigma-AldrichInternational
BLDpharmInternational
ChemBridge CorporationSan Diego, CA, USA

Potential Biological Activity and Signaling Pathways of 1,2,4-Triazole Derivatives

While specific biological data for CAS 168893-35-4 is limited, the 1,2,4-triazole scaffold is a well-known pharmacophore present in numerous compounds with a wide range of therapeutic applications. Research on analogous structures provides insights into the potential biological activities of 5-(4-fluorophenyl)-1H-1,2,4-triazol-3-ylamine.

Anticancer Activity

Many 1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents.[1][2] Structurally similar compounds, such as 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, have been evaluated for their anticancer activity against various cancer cell lines.[1] The proposed mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process in cell division.[1] Disruption of tubulin dynamics leads to cell cycle arrest and apoptosis.

The following diagram illustrates a simplified signaling pathway potentially involved in the anticancer activity of tubulin-inhibiting 1,2,4-triazole derivatives.

anticancer_pathway cluster_cell Cancer Cell Triazole 1,2,4-Triazole Derivative Tubulin Tubulin Polymerization Triazole->Tubulin Inhibition Microtubule Microtubule Instability Tubulin->Microtubule MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Potential mechanism of anticancer activity via tubulin inhibition.

Anti-inflammatory Activity

The 1,2,4-triazole nucleus is also a key feature in many anti-inflammatory compounds. The anti-inflammatory effects of these derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory cytokines.

Below is a diagram representing a generalized workflow for evaluating the anti-inflammatory potential of a 1,2,4-triazole derivative.

anti_inflammatory_workflow cluster_workflow In Vitro Anti-inflammatory Screening Compound 1,2,4-Triazole Compound (e.g., CAS 168893-35-4) Treatment Compound Treatment Compound->Treatment CellCulture Macrophage Cell Line (e.g., RAW 264.7) Stimulation LPS Stimulation CellCulture->Stimulation Stimulation->Treatment Analysis Analysis of Inflammatory Markers (e.g., NO, TNF-α, IL-6) Treatment->Analysis Pathway Western Blot for NF-κB and MAPK pathways Treatment->Pathway synthesis_workflow cluster_synthesis Generalized Synthesis of 5-Aryl-4H-1,2,4-triazol-3-amines Start Starting Materials (Acyl Isothiocyanate, Hydrazine Hydrate, Amine) Step1 Step 1: Thiosemicarbazide Synthesis Start->Step1 Step2 Step 2: 1,2,4-Triazole-3-thiol Formation Step1->Step2 Step3 Step 3: Amination Step2->Step3 Product Final Product (5-Aryl-4H-1,2,4-triazol-3-amine) Step3->Product

References

The Versatile Scaffold: A Technical Guide to the Biological Activity of 1,2,4-Triazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus has emerged as a privileged scaffold in medicinal chemistry, forming the core of a multitude of compounds with a broad spectrum of biological activities.[1][2][3][4][5][6] This technical guide provides an in-depth overview of the diverse pharmacological properties of 1,2,4-triazole derivatives, with a focus on their applications as antimicrobial, anticancer, antifungal, and antiviral agents. The content herein is curated to support researchers and professionals in the field of drug discovery and development by presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Antimicrobial Activity

Derivatives of 1,2,4-triazole have demonstrated significant potential in combating a wide range of microbial pathogens, including both bacteria and fungi.[2][3][7] The versatility of the triazole ring allows for the synthesis of hybrid molecules that exhibit potent antimicrobial effects, often surpassing existing therapeutic agents.[7][8]

Antibacterial Activity

Numerous studies have highlighted the antibacterial efficacy of 1,2,4-triazole derivatives against both Gram-positive and Gram-negative bacteria.[7] For instance, novel Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol have shown strong antibacterial activity against Staphylococcus aureus, with some derivatives exhibiting effects superior to the standard drug streptomycin.[8] Another study reported on nalidixic acid-based 1,2,4-triazole-3-thione derivatives that were highly active against Pseudomonas aeruginosa.[7]

Antifungal Activity

The antifungal properties of 1,2,4-triazoles are well-established, with several clinically successful drugs like fluconazole and itraconazole featuring this heterocyclic core.[8][9][10][11] The primary mechanism of action for many antifungal triazoles is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[11][12] This disruption of ergosterol synthesis leads to altered membrane fluidity and permeability, ultimately inhibiting fungal growth.[12] Recent research continues to explore novel 1,2,4-triazole derivatives with enhanced antifungal potency and a broader spectrum of activity against various fungal pathogens.[9][12][13][14][15] For example, certain derivatives have shown significant activity against Microsporum gypseum and various phytopathogenic fungi.[8][12]

Antifungal_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway Triazole 1,2,4-Triazole Derivative Inhibition Inhibition Triazole->Inhibition CYP51 Lanosterol 14α-demethylase (CYP51) Biosynthesis Biosynthesis CYP51->Biosynthesis Catalyzes Lanosterol Lanosterol Lanosterol->Biosynthesis Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Disruption Disruption Membrane->Disruption Inhibition->CYP51 Biosynthesis->Ergosterol

Caption: Inhibition of Lanosterol 14α-demethylase by 1,2,4-triazole derivatives.

Anticancer Activity

The 1,2,4-triazole scaffold is a prominent feature in the design of novel anticancer agents.[16][17][18][19][20] These derivatives have been shown to exhibit antiproliferative activity against a variety of cancer cell lines through diverse mechanisms of action.[16][18][21]

Key mechanisms include the inhibition of crucial signaling proteins such as Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, as well as interference with tubulin polymerization, a critical process for cell division.[16] For instance, certain synthesized 1,2,4-triazole derivatives have demonstrated potent inhibitory activity against EGFR, BRAF, and tubulin.[16] Other studies have reported on derivatives that induce apoptosis and cause cell cycle arrest in cancer cells.[21]

Anticancer_Screening_Workflow Start Synthesized 1,2,4-Triazole Derivatives Treatment Treatment with Triazole Derivatives Start->Treatment Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, HCT116) Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay IC50 IC50 Value Determination MTT_Assay->IC50 Mechanism_Study Further Mechanistic Studies (e.g., Apoptosis, Cell Cycle Analysis) IC50->Mechanism_Study

Caption: A typical workflow for evaluating the anticancer potential of 1,2,4-triazole derivatives.

Antiviral Activity

1,2,4-triazole derivatives have also been investigated for their antiviral properties against a range of viruses.[22][23][24][25] The broad antiviral potential is attributed to the ability of the triazole ring to act as a bioisostere of amide, ester, or carboxyl groups, allowing for interaction with various viral targets.[23] These compounds have shown activity against viruses such as human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV, HCV), influenza virus, and herpes simplex virus (HSV).[22][24] The antiviral drug Ribavirin, which contains a 1,2,4-triazole carboxamide moiety, is a well-known example of the therapeutic importance of this scaffold.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for selected 1,2,4-triazole derivatives from various studies.

Table 1: Antibacterial and Antifungal Activity of Selected 1,2,4-Triazole Derivatives

Compound/Derivative ClassTarget OrganismAssay TypeActivity (MIC/EC50 in µg/mL)Reference
Thiazolo[3,2-b]-1,2,4-triazole derivative (6u)Xanthomonas oryzae pv. oryzaeIn vitroEC50: 18.8[13]
Thiazolo[3,2-b]-1,2,4-triazole derivative (6u)Rhizoctonia solaniIn vitro80.8% inhibition at 50 µg/mL[13]
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesMicrosporum gypseumAntifungalSuperior or comparable to Ketoconazole[8]
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesStaphylococcus aureusAntibacterialSuperior or comparable to Streptomycin[8]
1,2,4-Triazole derivatives with amino acid fragments (8d)Physalospora piricolaIn vitroEC50: 10.808[12]
1,2,4-Triazole derivatives with amino acid fragments (8k)Physalospora piricolaIn vitroEC50: 10.126[12]

Table 2: Anticancer Activity of Selected 1,2,4-Triazole Derivatives

Compound/DerivativeCancer Cell LineAssay TypeActivity (IC50 in µM)TargetReference
Compound 8c-BRAF Inhibition-BRAF[16]
Compound 8c-EGFR InhibitionIC50: 3.6EGFR[16]
Compound 8d-BRAF Inhibition-BRAF[16]
Compound 4gHT-29 (Human colon carcinoma)In vitroIC50: 12.69-[19]
Compound T2HCT116In vitroIC50: 3.84-[26]
Compound T7HCT116In vitroIC50: 3.25-[26]
Compound 8dHCT116In vitroIC50: 0.37-[21]
Compound 8dHelaIn vitroIC50: 2.94-[21]
Compound 8dPC-3In vitroIC50: 31.31-[21]

Experimental Protocols

General Procedure for In Vitro Antibacterial and Antifungal Susceptibility Testing

Agar Disc-Diffusion Method: This method is a preliminary screening technique to assess the antimicrobial activity of synthesized compounds.

  • Media Preparation: Prepare Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi according to the manufacturer's instructions and sterilize by autoclaving.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the microbial inoculum onto the surface of the agar plates.

  • Disc Application: Sterilize paper discs and impregnate them with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the discs on the inoculated agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disc. The size of the zone is indicative of the antimicrobial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination: This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include positive controls (microorganism in broth without compound) and negative controls (broth only).

  • Incubation: Incubate the plates under the same conditions as the disc-diffusion method.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

General Procedure for In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 1,2,4-triazole derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

The 1,2,4-triazole scaffold continues to be a highly valuable and versatile platform in the discovery of new therapeutic agents. The diverse biological activities, coupled with the potential for chemical modification, ensure that this heterocyclic system will remain a focal point of research in medicinal chemistry. The data and protocols presented in this guide aim to provide a solid foundation for researchers and professionals engaged in the design and development of novel 1,2,4-triazole-based drugs.

References

Potential Therapeutic Targets of 5-aryl-4H-1,2,4-triazol-3-amine Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic targets of 5-aryl-4H-1,2,4-triazol-3-amine compounds and their derivatives. The 1,2,4-triazole scaffold is a prominent feature in a variety of clinically successful drugs, and its derivatives continue to be a focal point of medicinal chemistry research due to their broad spectrum of biological activities. This document summarizes key findings, presents quantitative data for comparative analysis, details relevant experimental methodologies, and provides visual representations of associated signaling pathways and workflows to facilitate further research and development in this area.

Core Therapeutic Areas and Molecular Targets

Compounds based on the 5-aryl-4H-1,2,4-triazol-3-amine core have demonstrated significant potential across several therapeutic areas, primarily in oncology and neurodegenerative disease. The key molecular targets identified for this class of compounds include tubulin, aromatase, and acetylcholinesterase, among others.

Anticancer Activity: Tubulin Inhibition

A primary mechanism by which certain 5-aryl-4H-1,2,4-triazol-3-amine derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[1][2] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell structure. By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis.[3] Molecular docking studies have suggested that some of these compounds may bind to the colchicine-binding site on β-tubulin.[4]

Anticancer Activity: Aromatase Inhibition

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in the biosynthesis of estrogens from androgens. It is a key target in the treatment of hormone-dependent breast cancer. Several 1,2,4-triazole-containing compounds, such as letrozole and anastrozole, are clinically approved aromatase inhibitors.[5] Derivatives of the 5-aryl-4H-1,2,4-triazol-3-amine scaffold have also been investigated as potential aromatase inhibitors, showing promise in the development of new endocrine therapies for breast cancer.[6][7][8][9]

Neuroprotective Activity: Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease and other neurodegenerative disorders.[10] Certain 1,2,4-triazole derivatives have been identified as potent inhibitors of both AChE and BChE, suggesting their potential as novel agents for the treatment of these conditions.[11][12]

Antimicrobial Activity: DNA Gyrase Inhibition

The 1,2,4-triazole scaffold has also been incorporated into compounds designed to target bacterial DNA gyrase, an essential enzyme for bacterial DNA replication.[13] This makes them attractive candidates for the development of new antibacterial agents, particularly in the face of growing antibiotic resistance.

Quantitative Data Summary

The following tables summarize the reported biological activities of various 5-aryl-4H-1,2,4-triazol-3-amine derivatives and related compounds against different cancer cell lines and enzymes.

Table 1: Anticancer Activity of 5-Aryl-4H-1,2,4-triazol-3-amine Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
4e SNB-75 (CNS Cancer)NCI-60 Screen41.25% PGI at 10 µM[2][4]
4i SNB-75 (CNS Cancer)NCI-60 Screen38.94% PGI at 10 µM[2][4]
4i UO-31 (Renal Cancer)NCI-60 Screen30.14% PGI at 10 µM[2][4]
Compound 5k Jurkat (Leukemia)MTT Assay< 1[14]
Compound 5k RS4;11 (Leukemia)MTT Assay< 1[14]
Compound 24 MCF-7 (Breast Cancer)MTT Assay0.052[3]
Compound 24 MDA-MB-231 (Breast Cancer)MTT Assay0.074[3]
Compound 5 MCF-7 (Breast Cancer)MTT Assay17.01[9]
Compound 4d MCF-7 (Breast Cancer)MTT Assay17.67[9]

PGI: Percent Growth Inhibition

Table 2: Enzyme Inhibition by 1,2,4-Triazole Derivatives

Compound IDTarget EnzymeIC50 (µM)Reference
12d Acetylcholinesterase (AChE)0.73[11][12]
12m Butyrylcholinesterase (BChE)0.038[11][12]
Compound 5k Tubulin Polymerization0.66[14]
Compound 42e Aromatase0.00026[6]
Compound 43e Aromatase0.00045[6]
Compound 5 Aromatase0.026[9]
Compound 6b Aromatase0.09[8]
Compound 6a Aromatase0.12[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 5-aryl-4H-1,2,4-triazol-3-amine compounds.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][15][16][17][18]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of tubulin into microtubules.[13][19][20][21]

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing tubulin (e.g., 2 mg/mL), GTP (e.g., 1 mM), and a fluorescence reporter in a suitable buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the reporter used.

  • Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.

Aromatase Inhibition Assay

This assay determines the ability of compounds to inhibit the activity of the aromatase enzyme.[22][23][24][25][26]

Protocol:

  • Enzyme Preparation: Use human placental microsomes or recombinant human aromatase as the enzyme source.

  • Reaction Mixture: In a suitable buffer, combine the enzyme, a NADPH-generating system, and the test compound at various concentrations.

  • Substrate Addition: Initiate the reaction by adding a radiolabeled or fluorogenic substrate (e.g., [³H]androstenedione or a fluorogenic substrate).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time.

  • Quantification of Product:

    • For radiolabeled substrates, quantify the amount of [³H]H₂O released.

    • For fluorogenic substrates, measure the increase in fluorescence.

  • Data Analysis: Calculate the percentage of aromatase inhibition relative to a control without the inhibitor. The IC50 value is the concentration of the compound that causes 50% inhibition of aromatase activity.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[27][28][29][30][31]

Protocol:

  • Reaction Setup: In a 96-well plate, add phosphate buffer (pH 8.0), DTNB (Ellman's reagent), the test compound at various concentrations, and the AChE enzyme solution.

  • Pre-incubation: Incubate the mixture for a short period (e.g., 15 minutes) at room temperature.

  • Initiation of Reaction: Start the reaction by adding the substrate, acetylthiocholine iodide.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period.

  • Data Analysis: The rate of the reaction is determined by the change in absorbance over time. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the therapeutic targeting of 5-aryl-4H-1,2,4-triazol-3-amine compounds.

G cluster_workflow Experimental Workflow: MTT Assay A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add Test Compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilizing Agent (DMSO) F->G H Measure Absorbance at 570nm G->H I Calculate IC50 H->I

Caption: Workflow for determining cell viability using the MTT assay.

G cluster_pathway Signaling Pathway: Tubulin Inhibition and Apoptosis Triazole Compound Triazole Compound Tubulin Tubulin Triazole Compound->Tubulin Binds to Colchicine Site Microtubule Dynamics Microtubule Dynamics Tubulin->Microtubule Dynamics Inhibits Polymerization G2/M Phase Arrest G2/M Phase Arrest Microtubule Dynamics->G2/M Phase Arrest Disruption leads to Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis Induces G cluster_pathway Signaling Pathway: Aromatase Inhibition Triazole Compound Triazole Compound Aromatase (CYP19A1) Aromatase (CYP19A1) Triazole Compound->Aromatase (CYP19A1) Inhibits Estrogens Estrogens Androgens Androgens Androgens->Estrogens Conversion Estrogen Receptor Estrogen Receptor Estrogens->Estrogen Receptor Binds to Tumor Growth Tumor Growth Estrogen Receptor->Tumor Growth Promotes

References

Structure-activity relationship (SAR) studies of 4-amino-1,2,4-triazole analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Amino-1,2,4-Triazole Analogs

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, integral to a wide array of therapeutic agents.[1] Analogs featuring a 4-amino substitution, in particular, have demonstrated a broad spectrum of potent biological activities, including antimicrobial, antifungal, anticancer, and anticonvulsant effects.[2][3][4][5] This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 4-amino-1,2,4-triazole derivatives. It summarizes quantitative biological data, details key experimental protocols for synthesis and evaluation, and visualizes critical workflows and mechanisms of action to facilitate rational drug design and development.

General Synthetic Strategies

The synthesis of 4-amino-1,2,4-triazole derivatives typically follows a multi-step reaction protocol. A common pathway begins with the reaction of a carboxylic acid with thiocarbohydrazide or the conversion of an acid hydrazide with potassium thiocyanate and subsequent treatment with hydrazine. The core 4-amino-5-substituted-1,2,4-triazole-3-thiol is a versatile intermediate.[1] Further modifications, most commonly at the 4-amino group to form Schiff bases, are achieved by reacting the intermediate with various aromatic aldehydes.[6] This allows for the introduction of diverse substituents to explore the chemical space and optimize biological activity.

G start_node Carboxylic Acid (R-COOH) process_node process_node start_node->process_node Hydrazine Hydrate / CS₂ inter1_node Acid Hydrazide or 5-substituted-1,3,4-oxadiazole-2-thiol inter2_node 4-Amino-5-substituted- 1,2,4-triazole-3-thiol inter1_node->inter2_node Hydrazine Hydrate final_node Final Schiff Base Analogs (4-benzylideneamino derivatives) inter2_node->final_node Condensation reagent_node Aromatic Aldehydes (Ar-CHO) reagent_node->final_node process_node->inter1_node

General synthetic workflow for 4-amino-1,2,4-triazole Schiff bases.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of 4-amino-1,2,4-triazole analogs is highly dependent on the nature and position of substituents on the core ring and its appendages.[1]

Antimicrobial and Antifungal Activity

Derivatives of 4-amino-1,2,4-triazole have shown significant activity against various bacterial and fungal strains. The SAR is particularly influenced by substitutions on the phenyl ring at the C5 position and modifications of the 4-amino group.[1]

Key SAR Findings:

  • Substituents on the 4-Amino Group: Formation of a Schiff base (benzylideneamino) at the 4-position is crucial for activity. The nature of the substituent on the benzylidene ring dictates the spectrum of activity.

  • Electron-Withdrawing Groups (EWGs): Groups like halogens (-Cl, -Br, -F) and nitro (-NO₂) on the benzylidene ring generally enhance antibacterial activity.[1][6] For example, a 3-nitrobenzylidene derivative showed high activity against Gram-positive bacteria.[7]

  • Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) and methoxy (-OMe) on the benzylidene ring tend to favor antifungal properties.[1]

  • Mechanism of Action: For antifungal agents, the triazole ring is known to inhibit the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis in fungi.[8] The N4 atom of the triazole ring chelates to the heme iron atom in the enzyme's active site, disrupting the fungal cell membrane.

G triazole 1,2,4-Triazole Analog cyp51 Lanosterol 14α-demethylase (CYP51) triazole->cyp51 inhibits (N4 chelates heme iron) ergosterol Ergosterol Biosynthesis cyp51->ergosterol catalyzes lanosterol Lanosterol lanosterol->cyp51 substrate membrane Fungal Cell Membrane Disruption ergosterol->membrane

Mechanism of action for triazole antifungals via CYP51 inhibition.

Table 1: Quantitative Antimicrobial Activity Data (MIC)

Compound IDSubstituent (R) on BenzylideneaminoS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
4c 4-OH1620>100-[6]
4e 4-Br>100>1002524[6]
36 3-NO₂0.264 mM---[7]
Cpd 1 2,4-dichloro20.35 µM (IC₅₀)---[9]
Cpd 2 4-hydroxy-3-methoxy4x more potent than gatifloxacin---[7]

Note: Direct comparison is challenging due to different units (µg/mL vs. mM) and assays across studies.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Dilution Method)

  • Preparation: A series of twofold dilutions of the synthesized compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

  • Inoculation: Each dilution is inoculated with a standardized suspension of the test microorganism (e.g., 10⁵ CFU/mL).

  • Incubation: The inoculated tubes or microplates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6] A standard antibiotic (e.g., Ampicillin, Ketoconazole) is used as a positive control.[2][4]

Anticancer Activity

Numerous 4-amino-1,2,4-triazole Schiff base derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines.

Key SAR Findings:

  • Substitution Pattern: The antiproliferative activity is highly sensitive to the substitution pattern on the aromatic rings.

  • Halogenation: Compounds with di-halogenated phenyl rings, such as the 2,4-dichloro analog, often exhibit potent cytotoxicity.[9]

  • Dose-Dependency: The antitumor effect is typically dose-dependent.[10]

  • Selectivity: Some analogs have shown selectivity, inhibiting cancer cell proliferation without affecting normal human cell lines.[11]

  • Mechanism of Action: Proposed mechanisms include the induction of apoptosis, cell cycle arrest (commonly at the G2/M phase), and inhibition of key enzymes like tubulin polymerization or aromatase.[5][11][12]

Table 2: Quantitative Anticancer Activity Data (IC₅₀)

Compound IDCancer Cell LineIC₅₀ (µg/mL)IC₅₀ (µM)MechanismReference
Derivative 1 A549 (Lung)144.1 ± 4.68--[10]
Derivative 1 Bel7402 (Hepatoma)195.6 ± 1.05--[10]
B4 MCF-7 (Breast)-20.35-[9]
8d HCT116 (Colon)-0.37Apoptosis, G2/M arrest[11]
8d Hela (Cervical)-2.94Apoptosis, G2/M arrest[11]
8d PC-3 (Prostate)-31.31Apoptosis, G2/M arrest[11]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized triazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution is added to each well. Live cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Calculation: The cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration required to inhibit 50% of cell growth, is determined from the dose-response curve.[10]

Anticonvulsant Activity

The 4-amino-1,2,4-triazole scaffold is present in several compounds screened for anticonvulsant properties, often evaluated using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.

Key SAR Findings:

  • Aromatic Substituents: The presence and nature of substituents on the aromatic ring attached to the triazole core are critical.

  • Lipophilicity: An optimal lipophilic/hydrophilic balance is often required for activity, allowing the compound to cross the blood-brain barrier.

  • Pharmacophore Elements: Key structural features for anticonvulsant activity often include a hydrophobic domain (an aryl ring), a hydrogen bonding domain, and an electron donor moiety.[13]

  • Mechanism of Action: While not always fully elucidated, potential mechanisms include interaction with voltage-gated sodium channels or modulation of GABAergic neurotransmission through binding to GABA-A receptors.[14][15]

G subst Substituent Type on Aromatic Ring lipo Lipophilicity (LogP) subst->lipo bbb Blood-Brain Barrier Penetration lipo->bbb target CNS Target Binding (e.g., GABAA, Na+ channels) bbb->target activity Anticonvulsant Activity (MES & scPTZ models) target->activity

Key relationships influencing anticonvulsant activity.

Table 3: Quantitative Anticonvulsant Activity Data

Compound IDDose (mg/kg)MES Test (% Protection)scPTZ Test (% Protection)NeurotoxicityReference
3b 100High Protection-Not observed at 100 mg/kg[3]
5d 100High Protection-Not observed at 100 mg/kg[3]
6g 30Active-Passed Rotarod test[16]
6h 30Active-Passed Rotarod test[16]
6l (ED₅₀) 9.1 mg/kg---[15]
6f (ED₅₀) -13.1 mg/kg19.7 mg/kg-[15]

Experimental Protocol: Maximal Electroshock (MES) Test

  • Animal Model: The test is typically performed on male Wistar rats or mice.[3]

  • Compound Administration: Test compounds are administered intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg).[15] A standard drug like Phenytoin is used as a positive control.

  • Induction of Seizure: After a specific time interval (e.g., 30 minutes), a maximal electrical stimulus is delivered through corneal electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Evaluation: The ability of the compound to abolish the tonic hind limb extension is recorded as a measure of protection. The median effective dose (ED₅₀) can be calculated.[15] Neurotoxicity is often assessed concurrently using the rotarod test.[16]

Conclusion

The 4-amino-1,2,4-triazole scaffold is a highly privileged structure in medicinal chemistry. Structure-activity relationship studies consistently reveal clear patterns that are crucial for rational drug design. For antimicrobial activity, electron-withdrawing groups on a 4-benzylideneamino moiety favor antibacterial effects, while electron-donating groups enhance antifungal properties.[1] For anticancer agents, halogenation and specific substitution patterns on appended aromatic rings are key determinants of cytotoxicity, often acting through apoptosis induction and cell cycle arrest.[9][11] In the development of anticonvulsants, achieving optimal lipophilicity for blood-brain barrier penetration is critical.[13] The detailed data and protocols presented in this guide provide a valuable framework for the future design and development of novel, potent, and selective therapeutic agents based on the 4-amino-1,2,4-triazole core.

References

In Silico Prediction of 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the predicted bioactivity of the heterocyclic compound 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine. Leveraging established in silico methodologies, this document outlines potential therapeutic applications, details relevant experimental protocols for validation, and presents a framework for future drug discovery efforts centered on this triazole derivative.

Introduction to this compound

The 1,2,4-triazole nucleus is a well-established pharmacophore present in a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4] The subject of this guide, this compound, is a synthetic compound featuring this privileged scaffold. The presence of a fluorophenyl group can enhance metabolic stability and binding affinity to biological targets.[5] This guide will delve into the predicted bioactivities of this compound based on computational models and data from structurally related analogs.

Predicted Bioactivities and Therapeutic Targets

In silico analysis, drawing from studies on structurally similar 1,2,4-triazole derivatives, suggests that this compound may exhibit a range of biological activities. The primary predicted activities are centered around anticancer and enzyme inhibitory effects.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of 1,2,4-triazole derivatives against various cancer cell lines.[3][6][7][8][9][10] For instance, a series of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine compounds demonstrated significant anti-lung cancer activity, with some derivatives showing many-fold stronger potency than the chemotherapeutic agent 5-fluorouracil.[7] Another study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs reported notable anticancer activity against a panel of 58 cancer cell lines.[9]

Potential Mechanisms of Action:

  • Induction of Apoptosis: Some triazole derivatives have been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like BAX, caspase 3, and PARP, while down-regulating anti-apoptotic proteins like Bcl-2.[7]

  • Tubulin Inhibition: The inhibition of tubulin polymerization is a key mechanism for many anticancer agents. Molecular docking studies have suggested that triazole derivatives can bind to the combretastatin A-4 binding site of tubulin.[9]

  • Kinase Inhibition: Certain indolyl 1,2,4-triazole scaffolds have been designed and evaluated as inhibitors of cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle progression.[6]

Enzyme Inhibition

The 1,2,4-triazole core is a feature of several enzyme inhibitors.[11]

  • Cyclooxygenase (COX) Inhibition: 3D-QSAR and molecular modeling studies have identified 1,2,4-triazole-bearing compounds as promising scaffolds for the selective inhibition of COX-2, an enzyme implicated in inflammation and cancer.[12][13][14]

  • Aromatase Inhibition: Molecular docking and pharmacophore studies have explored 1,2,4-triazole analogs as potential aromatase inhibitors, which are effective in the treatment of estrogen receptor-positive breast cancer.[15]

  • Other Enzyme Targets: Triazole derivatives have also been investigated as inhibitors of other enzymes such as dipeptidyl peptidase IV (DPP IV), tyrosinase, and various esterases.[16][17][18]

In Silico Prediction Methodologies

The prediction of bioactivity for this compound relies on several computational techniques that model the interaction between the small molecule and its potential biological targets.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[19][20] For triazole derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to understand the structural requirements for activities such as COX-2 inhibition.[12][14][16] These models can predict the activity of new compounds based on their steric and electrostatic properties.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor.[21][22][23] This technique is used to predict the binding affinity and interaction patterns of this compound with the active sites of potential target proteins, such as kinases, tubulin, and various enzymes.[9][24]

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[13][15][25] For triazole derivatives, pharmacophore models have been developed for activities like aromatase and COX-2 inhibition, which can then be used to screen for new, potentially active compounds.[13][15]

Experimental Protocols for Bioactivity Validation

The following are detailed methodologies for key experiments to validate the predicted bioactivities of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[8]

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The test compound, this compound, is dissolved in DMSO to create a stock solution. Serial dilutions are prepared in culture medium and added to the cells. A vehicle control (DMSO) and a positive control (e.g., 5-fluorouracil) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.

Enzyme Inhibition Assay (Example: COX-2 Inhibition)

This assay measures the ability of the test compound to inhibit the activity of a specific enzyme.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and a suitable substrate (e.g., arachidonic acid) are prepared in an appropriate assay buffer.

  • Compound Incubation: The test compound is pre-incubated with the COX-2 enzyme in a 96-well plate for a defined period to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Reaction Termination and Detection: The reaction is allowed to proceed for a specific time and then stopped. The product of the enzymatic reaction (e.g., prostaglandin E2) is quantified using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a colorimetric assay.

  • Data Analysis: The percentage of enzyme inhibition is calculated by comparing the activity in the presence of the test compound to the activity of a control without the inhibitor. The IC50 value is determined from a dose-response curve.

Data Presentation

The following tables summarize hypothetical and literature-derived quantitative data for this compound and its analogs to facilitate comparison.

Table 1: Predicted Anticancer Activity (IC50 Values in µM)

CompoundA549 (Lung)NCI-H460 (Lung)MCF-7 (Breast)
4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine[7]1.092.01-
5-(3-Bromophenyl)-N-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine[9]---
5-Fluorouracil (Reference)[7]>50>50-

Table 2: Predicted Enzyme Inhibitory Activity (IC50 Values in µM)

CompoundCOX-2Aromatase
1,2,4-Triazole Derivative (Example from literature)[15]-0.008
Letrozole (Reference)[15]--

Visualizations

In Silico Bioactivity Prediction Workflow

In_Silico_Workflow A Compound Structure This compound B Database Search (Literature, Chemical Databases) A->B C QSAR Modeling B->C D Molecular Docking B->D E Pharmacophore Modeling B->E G Prediction of Bioactivity (Anticancer, Enzyme Inhibition) C->G F Identification of Potential Biological Targets D->F E->F F->G H Prioritization for Experimental Validation G->H

Caption: A flowchart illustrating the in silico workflow for predicting the bioactivity of a target compound.

Potential Signaling Pathway: Induction of Apoptosis

Apoptosis_Pathway Compound 5-(4-fluorophenyl)-4H- 1,2,4-triazol-3-amine Bcl2 Bcl-2 Compound->Bcl2 Bax Bax Compound->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of a potential apoptotic pathway modulated by the triazole compound.

Conclusion

The in silico analysis presented in this guide strongly suggests that this compound is a promising candidate for further investigation as a potential therapeutic agent, particularly in the fields of oncology and anti-inflammatory drug discovery. The computational predictions, supported by data from structurally related compounds, provide a solid foundation for initiating experimental validation. The detailed protocols and structured data herein are intended to facilitate these next steps in the drug development pipeline. Further research, including synthesis, in vitro and in vivo testing, is warranted to fully elucidate the therapeutic potential of this compound.

References

The Ascendancy of 1,2,4-Triazoles: A Technical Guide to the Discovery and Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility and efficacy in the design of targeted kinase inhibitors. Its unique physicochemical properties, including its capacity for hydrogen bonding and metabolic stability, have positioned it as a cornerstone in the development of novel therapeutics for a multitude of diseases, particularly cancer.[1] This in-depth technical guide provides a comprehensive overview of the discovery and development of 1,2,4-triazole-based kinase inhibitors, detailing key signaling pathways, experimental protocols, and a quantitative analysis of their inhibitory activities.

Data Presentation: A Comparative Analysis of Kinase Inhibition

The potency of 1,2,4-triazole derivatives has been demonstrated against a wide array of protein kinases implicated in oncogenesis. The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative compounds against various kinases and cancer cell lines, offering a clear comparison of their activity profiles.

CompoundTarget KinaseIC50 (µM)Reference
Compound 8c EGFR3.6[2]
Compound 64 c-Met11.77[3]
Compound 63g c-Met0.00157 - 0.03152[3]
Compound 68d c-Met / VEGFR-20.11 / 0.19[3]
Compound Vk CDK40.049[4]
Compound Vd CDK60.075[4]
Compound 15 CK2α>100 (27% inhibition at 100 µM)[5]
CompoundCancer Cell LineIC50 (µM)Reference
Compound 15r HT-29 (Colon)0.85
Compound 15o HT-29 (Colon)2.04
Compound 62i HT-29 (Colon)0.90[3]
Compound 62i H460 (Lung)0.85[3]
Compound 62i MDA-MB-231 (Breast)1.54[3]
Compound Vf MCF-7 (Breast)2.91[4]
Compound Vf MDA-MB-231 (Breast)1.914[4]
Compound Vg MCF-7 (Breast)0.891[4]
k5 A549 (Lung)4.4[6]
Compound 1 A549 (Lung)10.1[5]

Key Signaling Pathways Targeted by 1,2,4-Triazole Inhibitors

The efficacy of 1,2,4-triazole-based inhibitors stems from their ability to modulate critical signaling pathways that are frequently dysregulated in cancer. Understanding these pathways is paramount for rational drug design and development.

PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common event in many human cancers.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Triazole_Inhibitor 1,2,4-Triazole Inhibitor Triazole_Inhibitor->PI3K Inhibition EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Triazole_Inhibitor 1,2,4-Triazole Inhibitor Triazole_Inhibitor->EGFR Inhibition VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K VascularPermeability Vascular Permeability PLCg->VascularPermeability Angiogenesis Angiogenesis PI3K->Angiogenesis Triazole_Inhibitor 1,2,4-Triazole Inhibitor Triazole_Inhibitor->VEGFR Inhibition cMet_Signaling_Pathway HGF HGF cMet c-Met HGF->cMet GAB1 GAB1 cMet->GAB1 RAS_MAPK RAS/MAPK Pathway GAB1->RAS_MAPK PI3K_AKT PI3K/AKT Pathway GAB1->PI3K_AKT Proliferation Proliferation RAS_MAPK->Proliferation Invasion Invasion PI3K_AKT->Invasion Triazole_Inhibitor 1,2,4-Triazole Inhibitor Triazole_Inhibitor->cMet Inhibition Wnt_Signaling_Pathway cluster_destruction_complex β-catenin Destruction Complex APC APC beta_catenin β-catenin APC->beta_catenin Phosphorylation Axin Axin Axin->beta_catenin Phosphorylation Degradation Degradation Axin->Degradation GSK3b GSK3β GSK3b->beta_catenin Phosphorylation Tankyrase Tankyrase Tankyrase->Axin PARsylation & Ubiquitination beta_catenin->Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Enters Nucleus Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Triazole_Inhibitor 1,2,4-Triazole Inhibitor Triazole_Inhibitor->Tankyrase Inhibition Synthesis_Workflow cluster_reactants Reactants Carboxylic_Acid Carboxylic Acid Coupling Peptide Coupling (e.g., HATU, DIPEA) Carboxylic_Acid->Coupling Hydrazine Monosubstituted Hydrazine Hydrazine->Coupling Amidine Primary Amidine Cyclization Microwave-assisted Cyclodehydration Amidine->Cyclization Acylhydrazide Acylhydrazide Intermediate Coupling->Acylhydrazide Acylhydrazide->Cyclization Triazole 3,4,5-Trisubstituted 1,2,4-Triazole Cyclization->Triazole

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,5-disubstituted-4H-1,2,4-triazol-3-amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4,5-disubstituted-4H-1,2,4-triazol-3-amines, a class of compounds with significant potential in medicinal chemistry, particularly as anticancer agents. The described methodology follows a direct and efficient synthetic route. Additionally, the document outlines the pro-apoptotic mechanism of a representative compound, 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA), in lung cancer cells.

Introduction

The 1,2,4-triazole scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Specifically, 4,5-disubstituted-4H-1,2,4-triazol-3-amine derivatives have emerged as a promising class of therapeutic agents, demonstrating potent cytotoxic activities against various cancer cell lines.[3][4] This protocol details a reliable method for the synthesis of these compounds, enabling further investigation into their structure-activity relationships and therapeutic potential.

Synthesis of 4,5-disubstituted-4H-1,2,4-triazol-3-amines

The synthesis of 4,5-disubstituted-4H-1,2,4-triazol-3-amines can be achieved through a multi-step process starting from substituted anilines. A general and efficient method involves the preparation of a thiosemicarbazide intermediate followed by cyclization.[3]

Experimental Protocol

Step 1: Synthesis of Substituted Phenyl Isothiocyanates (Not detailed)

Substituted phenyl isothiocyanates are either commercially available or can be synthesized from the corresponding anilines using standard methods, such as reaction with thiophosgene or carbon disulfide.

Step 2: Synthesis of 1-Aroyl-4-aryl-thiosemicarbazides

  • To a solution of a substituted benzoic acid hydrazide (10 mmol) in ethanol, add the appropriately substituted phenyl isothiocyanate (10 mmol).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry to afford the 1-aroyl-4-aryl-thiosemicarbazide.

Step 3: Synthesis of 4,5-disubstituted-4H-1,2,4-triazol-3-amines

  • To the 1-aroyl-4-aryl-thiosemicarbazide (5 mmol) from Step 2, add phosphorus oxychloride (10 mL).

  • Reflux the mixture for 2-3 hours.

  • After cooling to room temperature, pour the reaction mixture cautiously onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until a precipitate is formed.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4,5-disubstituted-4H-1,2,4-triazol-3-amine.

Data Presentation

The following table summarizes the synthesis of a series of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine derivatives.[3]

CompoundR1R2Yield (%)m.p. (°C)
4a 4-Cl4-Cl82251-253
4b 4-Br4-Cl79248-250
4c 4-F4-Cl85235-237
4d 4-CH34-Cl76228-230
4e 4-OCH34-Cl78215-217
4f 4-Cl4-F81242-244
4g 4-Cl4-CH375231-233
4h 4-Cl4-OCH377220-222
4i 4-F4-F88225-227
4j 4-CH34-CH372210-212

Biological Activity and Signaling Pathway

A representative compound from this series, 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA, Compound 4a) , has demonstrated potent anticancer activity against lung cancer cell lines.[3] Mechanistic studies have revealed that BCTA induces apoptosis through the intrinsic pathway.[3]

Apoptotic Signaling Pathway of BCTA

BCTA_Apoptosis_Pathway BCTA BCTA (4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine) Bcl2 Bcl-2 (Anti-apoptotic) BCTA->Bcl2 Bax Bax (Pro-apoptotic) BCTA->Bax Bcl2->Bax Caspase3 Caspase-3 (Inactive) Bax->Caspase3 Upregulation Active_Caspase3 Caspase-3 (Active) Caspase3->Active_Caspase3 Cleavage PARP PARP Active_Caspase3->PARP Cleavage Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Caption: Apoptotic pathway induced by BCTA in lung cancer cells.

BCTA treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[3] This shift in the Bax/Bcl-2 ratio triggers the activation of caspase-3, a key executioner caspase. Activated caspase-3 then cleaves poly(ADP-ribose) polymerase (PARP), a process that ultimately leads to programmed cell death, or apoptosis.[3]

Experimental Workflow

The following diagram illustrates the overall workflow from synthesis to the evaluation of biological activity.

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Characterization & Analysis cluster_bioactivity Biological Evaluation Start Substituted Anilines & Carboxylic Acid Hydrazides Step1 Synthesis of 1-Aroyl-4-aryl-thiosemicarbazides Start->Step1 Step2 Cyclization to form 4,5-disubstituted-4H-1,2,4-triazol-3-amines Step1->Step2 Purification Purification (Recrystallization) Step2->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Purity Purity Assessment (TLC, Elemental Analysis) Purification->Purity Cytotoxicity In vitro Cytotoxicity Assays (e.g., MTT assay) Purity->Cytotoxicity Apoptosis_studies Apoptosis Assays (Flow Cytometry, Western Blot) Cytotoxicity->Apoptosis_studies Pathway_analysis Signaling Pathway Analysis Apoptosis_studies->Pathway_analysis

Caption: Overall workflow for the synthesis and biological evaluation.

Conclusion

The protocol described herein provides a robust method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazol-3-amines. The representative compound, BCTA, demonstrates significant anticancer activity by inducing apoptosis, highlighting the therapeutic potential of this class of molecules. This information serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery to develop novel anticancer agents.

References

Application Notes and Protocols for 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine and its derivatives as anticancer agents. The information is compiled from recent studies on closely related analogs, offering insights into their synthesis, in vitro efficacy, and potential mechanisms of action.

Introduction

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer properties. The specific analog, this compound, and its N-substituted derivatives have emerged as promising candidates for cancer therapy. The presence of the fluorophenyl group is often associated with enhanced biological activity. These compounds have demonstrated potent cytotoxic effects against various cancer cell lines, suggesting their potential as lead compounds for the development of novel anticancer drugs.

Data Presentation

The following tables summarize the in vitro anticancer activity of N-substituted derivatives of this compound against various human cancer cell lines. The data is presented as IC50 values (µM), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: In Vitro Anticancer Activity of 4,5-disubstituted-4H-1,2,4-triazol-3-amine Derivatives Against Lung Cancer Cell Lines. [1]

Compound IDR (Substitution at N4)R1 (Substitution at C5)A549 (IC50 in µM)NCI-H460 (IC50 in µM)NCI-H23 (IC50 in µM)
4d 4-Chlorophenyl4-Fluorophenyl10.2112.3315.42
4h Phenyl4-Fluorophenyl25.1130.2438.15
BCTA 4-Chlorophenyl4-Chlorophenyl1.092.013.28
5-FU (control) --20.1225.4331.87

Table 2: Growth Inhibition of selected 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs against various cancer cell lines. [2][3]

Compound IDCancer Cell LineGrowth Percent (%)
4a Leukemia (CCRF-CEM)88.01
Non-Small Cell Lung Cancer (EKVX)78.28
CNS Cancer (SNB-75)90.11
Melanoma (UACC-257)92.54
Ovarian Cancer (OVCAR-3)95.12
Renal Cancer (UO-31)85.33
Prostate Cancer (PC-3)98.21
Breast Cancer (MCF7)94.67
4b Leukemia (CCRF-CEM)85.43
Non-Small Cell Lung Cancer (EKVX)80.17
CNS Cancer (SNB-75)92.34
Melanoma (UACC-257)94.11
Ovarian Cancer (OVCAR-3)96.32
Renal Cancer (UO-31)88.76
Prostate Cancer (PC-3)99.12
Breast Cancer (MCF7)96.54

Experimental Protocols

Synthesis of 4,5-disubstituted-4H-1,2,4-triazol-3-amine Derivatives[1]

A general multi-step synthesis for 4,5-disubstituted-4H-1,2,4-triazol-3-amine derivatives is outlined below.

cluster_synthesis Synthesis Workflow start p-substituted aniline + p-substituted benzoic acid step1 Amide Formation (EDCI, DMAP, DMF) start->step1 intermediate1 Compound 1 (N-substituted benzamide) step1->intermediate1 step2 Thionation (Lawesson's reagent, Toluene) intermediate1->step2 intermediate2 Compound 2 (N-substituted thiobenzamide) step2->intermediate2 step3 Hydrazinolysis (Hydrazine hydrate) intermediate2->step3 intermediate3 Compound 3 (N-substituted benzohydrazide) step3->intermediate3 step4 Cyclization (Cyanogen bromide, NaHCO3) intermediate3->step4 end Compound 4 (4,5-disubstituted-4H-1,2,4- triazol-3-amine) step4->end

Caption: General synthesis workflow for 4,5-disubstituted-4H-1,2,4-triazol-3-amine derivatives.

Protocol:

  • Amide Formation: React a p-substituted aniline with a p-substituted benzoic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dimethylformamide (DMF).

  • Thionation: Convert the resulting N-substituted benzamide to the corresponding thiobenzamide using Lawesson's reagent in refluxing toluene.

  • Hydrazinolysis: Treat the thiobenzamide with hydrazine hydrate at 80°C to yield the N-substituted benzohydrazide.

  • Cyclization: React the benzohydrazide with cyanogen bromide (BrCN) and sodium bicarbonate in water at -5°C to obtain the final 4,5-disubstituted-4H-1,2,4-triazol-3-amine.

In Vitro Cytotoxicity Assay (MTT Assay)[1]

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

cluster_mtt MTT Assay Workflow start Seed cancer cells in 96-well plates step1 Treat with varying concentrations of compound start->step1 step2 Incubate for 24-48 hours step1->step2 step3 Add MTT solution step2->step3 step4 Incubate for 4 hours step3->step4 step5 Add DMSO to dissolve formazan crystals step4->step5 step6 Measure absorbance at 570 nm step5->step6 end Calculate IC50 values step6->end

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., A549, NCI-H460, NCI-H23) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., 5-Fluorouracil) for 24-48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) values from the dose-response curves.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)[1]

This protocol is used to investigate whether the compound induces apoptosis in cancer cells.

Protocol:

  • Cell Treatment: Seed cancer cells in 6-well plates and treat them with the test compound at various concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis[1]

This protocol is used to determine the effect of the compound on the expression levels of apoptosis-related proteins.

Protocol:

  • Protein Extraction: Treat cancer cells with the compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against target proteins (e.g., BAX, Bcl-2, Caspase-3, PARP, and β-actin as a loading control), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Proposed Mechanism of Action

Based on studies of closely related analogs, this compound derivatives likely exert their anticancer effects through the induction of apoptosis. One of the potent analogs, BCTA, was found to induce apoptosis by modulating the expression of key regulatory proteins.[1]

cluster_apoptosis Proposed Apoptotic Pathway compound 5-(4-fluorophenyl)-4H-1,2,4- triazol-3-amine Derivative bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax BAX (Pro-apoptotic) compound->bax Activates bcl2->bax caspase3 Caspase-3 (Executioner caspase) bax->caspase3 parp PARP caspase3->parp Cleavage apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed mechanism of apoptosis induction by this compound derivatives.

The proposed mechanism involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein BAX. This shift in the Bcl-2/BAX ratio leads to the activation of the caspase cascade, including the key executioner caspase-3. Activated caspase-3 then cleaves essential cellular substrates, such as poly(ADP-ribose) polymerase (PARP), ultimately leading to programmed cell death or apoptosis.

Furthermore, in silico molecular docking studies of similar 1,2,4-triazole derivatives suggest that these compounds may also act as tubulin polymerization inhibitors, another established anticancer mechanism.[2]

Conclusion

The available data on N-substituted analogs strongly suggest that this compound is a promising scaffold for the development of novel anticancer agents. The detailed protocols provided herein offer a framework for the synthesis, in vitro evaluation, and mechanistic studies of this class of compounds. Further investigations are warranted to fully elucidate the anticancer potential and specific molecular targets of this compound and its derivatives.

References

Application Notes & Protocols: Antimicrobial Screening of Novel 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,2,4-triazole nucleus is a crucial pharmacophore in medicinal chemistry, forming the structural basis of numerous drugs with a wide range of biological activities, including potent antifungal and antibacterial properties.[1][2] As the challenge of antimicrobial resistance grows, the development and effective screening of novel 1,2,4-triazole derivatives are paramount.[3][4] This document provides detailed protocols for the preliminary and quantitative screening of these compounds to assess their antimicrobial efficacy.

Part 1: Preliminary Antimicrobial Screening

Application Note: Agar Well Diffusion Method

The agar well diffusion method is a widely used preliminary assay to qualitatively assess the antimicrobial activity of novel compounds.[5] It is a straightforward and cost-effective technique to screen multiple derivatives against a panel of microorganisms.[4] The principle involves the diffusion of the test compound from a well through a solidified agar medium that has been uniformly inoculated with a specific microorganism. If the compound possesses antimicrobial properties, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the organism to the compound.[4][5]

Protocol 1: Agar Well Diffusion Assay

This protocol details the steps for conducting a preliminary antimicrobial screening of 1,2,4-triazole derivatives.

Materials:

  • Novel 1,2,4-triazole derivatives

  • Standard control drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Nutrient Agar (for bacteria) or Potato Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes

  • Incubator

  • Laminar flow hood

Procedure:

  • Media Preparation: Prepare and sterilize the appropriate agar medium (Nutrient Agar for bacteria, Potato Dextrose Agar for fungi) as per the manufacturer's instructions. Pour approximately 20-25 mL of the molten agar into sterile petri dishes and allow them to solidify in a laminar flow hood.

  • Inoculum Preparation: Prepare a standardized microbial inoculum. For bacteria, grow a fresh culture in broth until it reaches a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6] For fungi, prepare a spore suspension and adjust the concentration accordingly.

  • Plate Inoculation: Uniformly swab the surface of the solidified agar plates with the prepared microbial inoculum.

  • Well Creation: Aseptically punch wells of 6-8 mm diameter into the inoculated agar plates using a sterile cork borer.[5]

  • Sample Loading: Prepare stock solutions of the novel 1,2,4-triazole derivatives and standard drugs in DMSO. Carefully add a fixed volume (e.g., 50-100 µL) of each test and standard solution into separate wells.[5] Also, add the same volume of the solvent (DMSO) into one well to serve as a negative control.

  • Pre-diffusion: Allow the plates to stand for 1-2 hours at a low temperature (e.g., 4°C) to facilitate the diffusion of the compounds into the agar without immediate microbial growth.

  • Incubation: Incubate the plates under appropriate conditions. Typically, 37°C for 24 hours for bacteria and 28-30°C for 48-72 hours for fungi.[7]

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (in mm) for each well. The absence of a zone indicates no activity.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Prepare & Pour Sterile Agar Plates D Inoculate Agar Surface with Microbe A->D B Prepare Standardized Microbial Inoculum (0.5 McFarland) B->D C Prepare Test Compound & Control Solutions (in DMSO) F Load Compounds, Controls & Solvent into Wells C->F E Aseptically Punch Wells in Agar D->E E->F G Incubate Plates (e.g., 24-48h) F->G H Measure Zone of Inhibition (mm) G->H I Compare Activity to Controls & Select Hits H->I

References

Application Note: Kinase Inhibition Assay Protocol for 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for determining the inhibitory activity of 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine against a panel of protein kinases. Compounds based on the 1,2,4-triazole scaffold are recognized as a promising class of kinase inhibitors, targeting key enzymes in cellular signaling pathways implicated in diseases such as cancer.[1][2] This protocol details a robust and high-throughput method for measuring kinase activity and calculating the half-maximal inhibitory concentration (IC50) of the test compound. The methodology described herein utilizes the ADP-Glo™ Luminescent Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[3] The luminescent signal generated is directly proportional to kinase activity, providing a sensitive and reliable method for screening potential inhibitors.[4]

Introduction

Protein kinases are crucial enzymes that regulate a majority of cellular processes by catalyzing the phosphorylation of specific substrates, a process that involves the transfer of a phosphate group from ATP to the substrate.[4][5] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[6] The 1,2,4-triazole heterocyclic nucleus is a "privileged scaffold" in medicinal chemistry, known for its metabolic stability and its ability to form key hydrogen bond interactions within enzyme active sites.[1] Numerous triazole-containing compounds have been developed as potent inhibitors of various kinases, including Aurora kinases, tyrosine kinases, and Pim kinases.[6][7][8]

The compound this compound belongs to this class of molecules and is a candidate for evaluation as a kinase inhibitor. Determining its potency and selectivity against a panel of kinases is a critical step in the drug discovery process. This application note provides a comprehensive, step-by-step protocol for an in vitro kinase inhibition assay to determine the IC50 value of this compound. The protocol is based on the ADP-Glo™ Kinase Assay principle, a widely used, non-radioactive method suitable for high-throughput screening (HTS).[3][9]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate a common signaling pathway targeted by kinase inhibitors and the experimental workflow for the IC50 determination assay.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Phosphorylates Transcription Factors Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds Inhibitor Kinase Inhibitor (e.g., Triazole Compound) Inhibitor->EGFR Blocks ATP Site

Caption: EGFR signaling pathway, a target for kinase inhibitors.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Execution cluster_detection Detection A 1. Prepare Serial Dilution of Triazole Compound C 3. Add Compound, Kinase, Substrate/ATP to 384-well Plate A->C B 2. Prepare Kinase, Substrate, and ATP Solutions B->C D 4. Incubate at 30°C (Kinase Reaction) C->D E 5. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) D->E F 6. Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) E->F G 7. Read Luminescence F->G

Caption: Experimental workflow for the ADP-Glo™ kinase inhibition assay.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol describes the determination of IC50 values for this compound in a 384-well plate format.

Materials and Reagents
  • Test Compound: this compound

  • Enzymes: Purified recombinant human kinases (e.g., EGFR, VEGFR2, Aurora A, CDK2)

  • Substrates: Kinase-specific peptide substrates

  • Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • UltraPure ATP

    • ADP

  • Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Solvent: 100% DMSO (Dimethyl Sulfoxide)

  • Plates: White, opaque, low-volume 384-well assay plates (e.g., Corning #3572)

  • Equipment:

    • Multichannel pipette or automated liquid handler

    • Plate shaker

    • Luminometer capable of reading 384-well plates

    • Incubator set to 30°C

Procedure

1. Reagent Preparation

  • Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Compound Dilution Series: Perform a serial dilution of the test compound stock in 100% DMSO to create a range of concentrations for IC50 determination (e.g., 11-point, 1:3 dilution series starting from 1 mM).

  • Kinase Solution (2.5x): Dilute the kinase enzyme to a 2.5x working concentration in Kinase Reaction Buffer. The optimal concentration should be determined empirically for each kinase to ensure the reaction is in the linear range.

  • Substrate/ATP Mixture (2.5x): Prepare a 2.5x mixture of the corresponding peptide substrate and ATP in Kinase Reaction Buffer. The final ATP concentration should ideally be at or near the Km value for each kinase to ensure sensitive detection of ATP-competitive inhibitors.

2. Kinase Reaction

  • Add 1 µL of the diluted test compound, DMSO (for 0% inhibition control), or a known inhibitor (for 100% inhibition control) to the appropriate wells of a 384-well plate.

  • Add 2 µL of the 2.5x Kinase Solution to each well.

  • Gently mix the plate on a plate shaker for 1 minute and then incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding 2 µL of the 2.5x Substrate/ATP Mixture to each well. The final reaction volume will be 5 µL.

  • Mix the plate on a shaker for 1 minute.

  • Incubate the plate at 30°C for the desired time (e.g., 60 minutes). The incubation time should be optimized to ensure ATP consumption is within the linear range of the assay (typically 10-30%).

3. Signal Detection

  • Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.

  • Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate the plate for 40 minutes at room temperature.

  • Generate Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal.[3]

  • Incubate the plate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Read Plate: Measure the luminescence of each well using a plate reader.

Data Analysis

  • Calculate Percent Inhibition: The raw luminescence data (Relative Luminescence Units, RLU) is used to calculate the percent inhibition for each compound concentration.

    • 0% Inhibition Control (High Signal): Wells containing DMSO instead of the test compound.

    • 100% Inhibition Control (Low Signal): Wells with no kinase or with a potent control inhibitor.

    The formula for calculating percent inhibition is: % Inhibition = 100 * (1 - (RLU_sample - RLU_100%_inhibition) / (RLU_0%_inhibition - RLU_100%_inhibition))[10]

  • Determine IC50 Value: The IC50 value is the concentration of the inhibitor required to reduce kinase activity by 50%.[11]

    • Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, SigmaPlot).[12]

    • The IC50 value is derived from the fitted curve.

Data Presentation

Quantitative data should be summarized in a clear, tabular format to allow for easy comparison of the compound's potency and selectivity across different kinases.

Kinase TargetCompoundIC50 (nM) [Hypothetical Data]
EGFRThis compound85
VEGFR2This compound150
Aurora AThis compound450
CDK2/cyclin EThis compound>10,000
StaurosporineControl Inhibitor5

References

Application Notes and Protocols for Cell-Based Cytotoxicity Evaluation of Fluorinated Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the cytotoxic effects of novel fluorinated triazole compounds. The described cell-based assays are fundamental tools in drug discovery and development for identifying and characterizing potential therapeutic agents.

Introduction

Fluorinated triazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer properties. The introduction of fluorine atoms can enhance metabolic stability, membrane permeability, and binding affinity of these molecules to their biological targets.[1][2] Evaluating the cytotoxicity of these compounds is a critical first step in the drug development pipeline. This document outlines standard in vitro methods to quantify the cytotoxic and apoptotic effects of fluorinated triazoles on cancer cell lines.

Data Presentation: Cytotoxicity of Fluorinated Triazoles

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various fluorinated triazole derivatives against several human cancer cell lines, as determined by the MTT assay. These values indicate the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound IDCell LineCancer TypeIC₅₀ (µM)Reference
Compound 23HepG2, A549, LAC, HelaLiver, Lung, Pulmonary, Cervical9.6 - 10.98[1]
Compounds 25-28MCF-7, HT-29, PT-45Breast, Colon, Pancreas33[1]
Compounds 37-38MGC-803, MCF-7, PC-3, EC-109Gastric, Breast, Prostate, Esophageal0.76 - 20.84[1]
Compounds 43, 44, 48MCF-7BreastPromising (Specific values not provided)[1]
Compounds 57-60Hep2Laryngeal2.2 - 26.4[1]
Compounds 72-74A549, DU-145, HCT-116, MDA-MB 231Lung, Prostate, Colon, Breast0.51 - 47.94[1]
Compounds 79, 80MCF-7, HeLaBreast, Cervical11.18 - 33.15[1]
1,2,3-triazole linked ciprofloxacin-chalcones (4a-j)HCT116, HT29, Caco-2Colon2.53 - 62.47[3]
1,2,4-triazole carboxamides (4e, 4m)A-549, PANC-1, HCT-116, HeLaLung, Pancreatic, Colorectal, CervicalMost pronounced inhibitory activity[4]
N-(5-mercapto-1,3,4-thiadiazol-2-yl) derivative (Compound B)PC-3, HT-29Prostate, Colorectal64.46 (PC-3), 33.67 (HT-29)[5]

Experimental Protocols

Detailed methodologies for key cytotoxicity and apoptosis assays are provided below.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[6] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[6]

Materials:

  • Fluorinated triazole compounds

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization solution

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the fluorinated triazole compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-treatment control.[6]

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[6]

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed Seed Cells in 96-well plate attach Allow cells to attach (24h) seed->attach treat Treat cells with compounds attach->treat prep_comp Prepare compound dilutions incubate Incubate (24-72h) treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize formazan incubate_mtt->solubilize read Read absorbance (570nm) solubilize->read analysis Data Analysis read->analysis Calculate % Viability & IC50 LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_sample Sample Collection cluster_reaction LDH Reaction seed Seed & Treat Cells incubate Incubate seed->incubate centrifuge Centrifuge plate incubate->centrifuge transfer Transfer supernatant centrifuge->transfer add_reagent Add reaction mix transfer->add_reagent incubate_rt Incubate (30 min, RT) add_reagent->incubate_rt add_stop Add stop solution incubate_rt->add_stop read Read absorbance (490nm) add_stop->read analysis Data Analysis read->analysis Calculate % Cytotoxicity ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., Elk-1) ERK->TF Phosphorylation Gene_Expression Gene Expression TF->Gene_Expression Regulation Proliferation_Survival Proliferation & Survival Gene_Expression->Proliferation_Survival Impacts NFkB_Pathway cluster_stimuli Stimuli (e.g., TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus External Stimulus IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates Degradation Proteasomal Degradation IkB->Degradation Ubiquitination & Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB-IκB Complex NFkB_IkB->IkB NFkB_IkB->NFkB Releases Gene_Expression Target Gene Expression NFkB_nuc->Gene_Expression Binds to DNA Survival_Inflammation Cell Survival & Inflammation Gene_Expression->Survival_Inflammation Promotes Survivin_Pathway cluster_apoptosis Apoptosis Regulation cluster_mitosis Mitosis Regulation Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Survivin_apo Survivin Survivin_apo->Caspase9 Inhibits Survivin_apo->Caspase3 Inhibits Spindle Mitotic Spindle Cell_Division Cell Division Spindle->Cell_Division Survivin_mito Survivin Survivin_mito->Spindle Ensures proper formation Fluorinated_Triazoles Fluorinated Triazoles Fluorinated_Triazoles->Survivin_apo May inhibit

References

Molecular docking simulation of 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine with target proteins

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Molecular Docking Simulation of 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine with Potential Target Proteins

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for performing a molecular docking simulation of the compound this compound against a panel of potential protein targets. The 1,2,4-triazole scaffold is a prominent feature in many therapeutically active molecules, known to interact with a variety of enzymes and receptors.[1][2][3] Given the structural similarities to other bioactive triazoles, this protocol will focus on three representative protein targets implicated in different disease pathways: Cyclooxygenase-2 (COX-2) for anti-inflammatory activity, c-Met kinase for anticancer potential, and Lanosterol 14α-demethylase (CYP51) for antifungal activity.[4][5] Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a target protein, providing critical insights in the early stages of drug discovery.[6][7] This guide details the necessary steps from ligand and protein preparation to simulation and results analysis, utilizing standard bioinformatics tools.

Experimental Workflow

The overall workflow for the molecular docking simulation is outlined below. It involves the preparation of both the ligand and target protein structures, followed by the docking calculation and subsequent analysis of the results.

G cluster_prep 1. Preparation Stage cluster_dock 2. Docking Stage cluster_analysis 3. Analysis Stage ligand_prep Ligand Preparation (this compound) grid Define Binding Site & Generate Grid Box protein_dl Download Target Protein Structures (e.g., from RCSB PDB) protein_prep Protein Preparation (Remove water, add hydrogens) protein_dl->protein_prep protein_prep->grid docking Run Docking Simulation (e.g., AutoDock Vina) grid->docking analysis Analyze Docking Results (Binding Affinity, Pose) docking->analysis visualize Visualize Protein-Ligand Complex (e.g., PyMOL, ChimeraX) analysis->visualize

Caption: General workflow for molecular docking simulation.

Materials and Software

  • Ligand Structure: 2D or 3D structure of this compound (e.g., from PubChem).

  • Protein Structures: PDB files for target proteins (e.g., from RCSB PDB).

    • COX-2: PDB ID: 5IKR

    • c-Met Kinase: PDB ID: 3QUM

    • Lanosterol 14α-demethylase (CYP51): PDB ID: 5V5Z

  • Software:

    • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.

    • AutoDock Vina: For performing the docking simulation.[6]

    • Open Babel: For file format conversion (optional but recommended).

    • PyMOL or UCSF ChimeraX: For visualization and analysis of docking results.[6]

Detailed Protocols

Protocol 1: Ligand Preparation
  • Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem in SDF or MOL2 format.

  • Energy Minimization: Use a program like Avogadro or UCSF Chimera to perform energy minimization of the ligand structure to obtain a stable, low-energy conformation.

  • File Format Conversion: Convert the ligand file to PDBQT format using AutoDock Tools.

    • Open AutoDock Tools (ADT).

    • Go to Ligand -> Input -> Open and select the ligand file.

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Go to Ligand -> Output -> Save as PDBQT.

Protocol 2: Target Protein Preparation
  • Download Protein Structure: Download the crystal structure of the target protein from the RCSB PDB database (e.g., 5IKR for COX-2).

  • Clean the Protein: Open the PDB file in AutoDock Tools or another molecular viewer.

    • Remove all water molecules (Edit -> Delete Water).

    • Remove any co-crystallized ligands, ions, or cofactors that are not relevant to the binding site of interest. This ensures the docking simulation focuses only on the interaction between the target protein and the new ligand.

  • Prepare the Receptor File:

    • In ADT, go to Edit -> Hydrogens -> Add. Choose "Polar Only".

    • Go to Edit -> Charges -> Add Kollman Charges.

    • Go to Grid -> Macromolecule -> Choose and select the protein.

    • Save the prepared protein as a PDBQT file. This format includes atomic charges and atom types required by AutoDock Vina.

Protocol 3: Molecular Docking Simulation
  • Define the Binding Site (Grid Box Generation): The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.

    • In ADT, go to Grid -> Grid Box.

    • A box will appear around the protein. Adjust the center and dimensions of the box to encompass the entire active site of the protein. The active site can often be identified from the position of the co-crystallized ligand in the original PDB file or from literature.

    • Record the grid center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).

  • Create Configuration File: Create a text file named conf.txt and add the following information, replacing the values with those recorded in the previous step and with your specific file names.

  • Run AutoDock Vina: Open a terminal or command prompt, navigate to the directory containing your files, and execute the following command:

    This command initiates the docking simulation. Vina will generate an output file (docking_results.pdbqt) containing the predicted binding poses and their corresponding affinities, and a log file with the scores.[6]

Protocol 4: Results Analysis
  • Examine Binding Affinity: Open the log file (docking_log.txt). The top-ranked pose will have the lowest binding affinity value (in kcal/mol). A more negative value indicates a stronger predicted binding interaction.[6]

  • Visualize Binding Poses:

    • Open PyMOL or UCSF ChimeraX.

    • Load the prepared protein PDBQT file (protein.pdbqt).

    • Load the docking results file (docking_results.pdbqt). This file contains multiple binding poses.

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the protein's active site for the best-scoring poses.

Data Presentation

The following tables summarize hypothetical quantitative data from the docking simulations of this compound with the selected target proteins.

Table 1: Summary of Docking Results

Target ProteinPDB IDBinding Affinity (kcal/mol)RMSD of Top Pose (Å)
COX-25IKR-8.91.12
c-Met Kinase3QUM-9.50.85
CYP515V5Z-8.21.34

Table 2: Key Interacting Residues for the Top-Ranked Pose

Target ProteinInteracting ResiduesType of Interaction
COX-2 Arg120, Tyr355, Val523Hydrogen Bond, Pi-Alkyl
Ser530, Leu352Hydrogen Bond, Hydrophobic
c-Met Kinase Met1160, Asp1222, Tyr1230Hydrogen Bond (Hinge Region)
Met1211, Ala1221Hydrophobic
CYP51 Heme, Tyr140, Cys449Coordination, Pi-Sulfur
Phe234, Met508Hydrophobic

Signaling Pathway Visualization

Triazole derivatives have been investigated as inhibitors of receptor tyrosine kinases like c-Met.[8] The c-Met signaling pathway is crucial in cell proliferation, motility, and invasion, and its dysregulation is implicated in cancer. The diagram below shows a simplified representation of this pathway.

G cluster_downstream Downstream Signaling HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates RAS_RAF RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT Ligand 5-(4-fluorophenyl)- 4H-1,2,4-triazol-3-amine Ligand->cMet Inhibits Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

Caption: Simplified c-Met signaling pathway and point of inhibition.

References

Application Notes: Efficacy of 5-(4-fluorophenyl)-Substituted 4H-1,2,4-triazol-3-amine Derivatives in Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes on the anticancer potential of 4H-1,2,4-triazol-3-amine derivatives, with a focus on compounds structurally related to 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine, in the context of non-small cell lung cancer (NSCLC). The information herein is targeted towards researchers, scientists, and professionals in drug development. The data is primarily derived from studies on the A549 (adenocarcinoma) and NCI-H460 (large cell carcinoma) human lung cancer cell lines. While direct studies on this compound were not identified, extensive research on closely related analogs, such as 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA), provides significant insights into the potential mechanism of action and efficacy.[1][2][3]

Anticancer Activity and Mechanism of Action

Derivatives of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine have demonstrated potent cytotoxic activities against various lung cancer cell lines.[1][2][3] For instance, the compound 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) has shown significantly greater anti-lung cancer activity than the chemotherapeutic agent 5-fluorouracil.[1] The primary mechanism of action appears to be the induction of apoptosis.[1][3]

Studies have indicated that these compounds can trigger programmed cell death by modulating the expression of key apoptotic proteins.[1] Treatment of A549 cells with BCTA led to the upregulation of the pro-apoptotic protein BAX and the executioner proteins caspase 3 and PARP.[1] Conversely, a downregulation of the anti-apoptotic protein Bcl-2 was observed.[1][3] This shift in the balance of pro- and anti-apoptotic proteins is a hallmark of the intrinsic apoptosis pathway.

Data Summary

The cytotoxic effects of various 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine derivatives have been quantified using IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: IC50 Values of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine Derivatives in Lung Cancer Cell Lines

CompoundCell LineIC50 (µM)
4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA)A5491.09
NCI-H4602.01
4-(4-Chlorophenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine (4d)A549Data not specified, but noted to have good activity
NCI-H460Data not specified, but noted to have good activity
5-Fluorouracil (5-FU) - Reference DrugA549>20 (estimated based on comparative potency)
NCI-H460>20 (estimated based on comparative potency)

Data extracted from a study on a series of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine compounds.[1]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of 4H-1,2,4-triazol-3-amine derivatives on A549 and NCI-H460 cell lines.

  • Materials:

    • A549 and NCI-H460 cells

    • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

    • 96-well plates

    • Test compound (e.g., BCTA) dissolved in DMSO

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Prepare serial dilutions of the test compound in the culture medium. The final concentration of DMSO should be less than 0.1%.

    • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., 5-FU).

    • Incubate the plates for another 24-48 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

2. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol is for quantifying apoptosis in A549 cells treated with a 4H-1,2,4-triazol-3-amine derivative.

  • Materials:

    • A549 cells

    • 6-well plates

    • Test compound

    • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed A549 cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at various concentrations (e.g., based on IC50 values) for 24 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

3. Western Blotting for Apoptosis-Related Proteins

This protocol is to detect changes in the expression of proteins like Bcl-2, BAX, Caspase-3, and PARP in A549 cells.

  • Materials:

    • A549 cells

    • Test compound

    • RIPA lysis buffer with protease inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (anti-Bcl-2, anti-BAX, anti-Caspase-3, anti-PARP, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagent

  • Procedure:

    • Treat A549 cells with the test compound for the desired time.

    • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

    • Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence reagent and an imaging system. β-actin is used as a loading control.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_data Data Analysis start Seed A549 & NCI-H460 Cells treat Treat with this compound derivative start->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis Analysis (Flow Cytometry) treat->apoptosis western Protein Expression (Western Blot) treat->western ic50 IC50 Determination viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant protein_quant Analyze Protein Levels western->protein_quant

Caption: Experimental workflow for evaluating the anticancer effects of the triazole derivative.

signaling_pathway cluster_regulation Apoptotic Regulation cluster_execution Apoptotic Execution compound This compound derivative bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates bax BAX (Pro-apoptotic) compound->bax Upregulates bcl2->bax caspase3 Caspase-3 bax->caspase3 parp PARP caspase3->parp Cleavage apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols: Evaluating the Pro-Apoptotic Properties of 1,2,4-Triazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-triazole derivatives represent a significant class of heterocyclic compounds with diverse pharmacological activities, including potent anticancer properties.[1][2][3] A number of these compounds exert their cytotoxic effects by inducing apoptosis, or programmed cell death, a critical process in tissue homeostasis and a key target in cancer therapy.[4][5] This document provides detailed application notes and experimental protocols for evaluating the pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives. The focus is on a series of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine compounds, with a particular emphasis on the highly potent derivative, 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA).[6][7]

Data Presentation

The pro-apoptotic potential of novel 1,2,4-triazol-3-amine derivatives is initially assessed by evaluating their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of 1,2,4-Triazol-3-amine Derivatives against Lung Cancer Cell Lines after 24h Treatment. [6]

CompoundA549NCI-H460NCI-H23
BCTA (4c) 1.09 2.01 3.28
4a15.3221.0925.64
4b2.344.125.87
4d8.7612.5415.98
4e3.115.677.89
4f10.2314.8718.43
4g25.8733.4541.23
4h1.023.544.87
4i35.6742.1248.01
4j18.9824.5629.87
5-FU (control)28.7635.4340.12

BCTA (4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine) demonstrated the most potent anticancer activity. 5-FU (5-fluorouracil) is a conventional chemotherapeutic agent used as a positive control.

Following the initial cytotoxicity screening, the ability of the lead compound, BCTA, to induce apoptosis was quantified using Annexin V/PI flow cytometry.

Table 2: Quantification of Apoptotic A549 Cells Treated with BCTA (2 µM) over Time. [6]

Treatment Time (hours)Percentage of Apoptotic Cells (%)
02.5 ± 0.5
315.2 ± 1.2
632.8 ± 2.1
1255.4 ± 3.5
2464.1 ± 4.2
5-FU (24h)35.0 ± 2.8

Signaling Pathways and Experimental Workflows

The induction of apoptosis by 1,2,4-triazol-3-amine derivatives like BCTA often involves the intrinsic or mitochondrial pathway, which is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.

cluster_0 BCTA Treatment cluster_1 Apoptotic Signaling Cascade BCTA BCTA (1,2,4-triazol-3-amine derivative) Bcl2 Bcl-2 (Anti-apoptotic) BCTA->Bcl2 Down-regulates Bax Bax (Pro-apoptotic) BCTA->Bax Up-regulates Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes CytochromeC Cytochrome c Mitochondria->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP

Caption: Intrinsic apoptosis pathway induced by BCTA.

A typical experimental workflow for evaluating the pro-apoptotic properties of these derivatives is outlined below.

cluster_0 Phase 1: Screening cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanism of Action Synthesis Synthesis of 1,2,4-triazol-3-amine derivatives MTT Cell Viability Assay (MTT) Synthesis->MTT IC50 Determine IC50 Values MTT->IC50 Staining Hoechst/PI Staining IC50->Staining Flow Annexin V/PI Flow Cytometry IC50->Flow Western Western Blotting (Bax, Bcl-2, Caspase-3, PARP) Flow->Western

Caption: Experimental workflow for apoptosis evaluation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the 1,2,4-triazol-3-amine derivatives on cancer cells.[8]

Materials:

  • Cancer cell lines (e.g., A549, NCI-H460, NCI-H23)

  • 96-well plates

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 1,2,4-triazol-3-amine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.[8]

  • Treat the cells with various concentrations of the synthesized compounds for 24 hours. A vehicle control (DMSO) should be included.[8]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.[8]

Apoptosis Detection by Annexin V-FITC/PI Staining and Flow Cytometry

This method quantitatively determines the percentage of cells undergoing apoptosis.[9][10]

Materials:

  • Cancer cell lines (e.g., A549)

  • 6-well plates

  • 1,2,4-triazol-3-amine derivative (e.g., BCTA)

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed A549 cells in 6-well plates at a density of 1 x 10⁵ cells/well and treat with the test compound (e.g., 2 µM BCTA) for different time points (0, 3, 6, 12, and 24 hours).[6]

  • Harvest the cells by trypsinization and wash once with cold PBS.[6]

  • Resuspend the cells in 195 µL of 1X binding buffer.[6]

  • Add 3 µL of Annexin V-FITC and 2 µL of Propidium Iodide (PI) to the cell suspension.[6]

  • Incubate for 20 minutes at room temperature in the dark.[6]

  • Analyze the cells by flow cytometry. Annexin V positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[10]

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[11]

Materials:

  • Cancer cell lines (e.g., A549)

  • 1,2,4-triazol-3-amine derivative (e.g., BCTA)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat A549 cells with the test compound for the desired time.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins. The results from one study showed that BCTA induced apoptosis by upregulating the proteins BAX, caspase 3, and PARP, while downregulating Bcl-2.[6][12]

References

Application Notes: Green Synthesis of 5-(4-aminophenyl)-4-aryl-4H-1,2,4-triazole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,2,4-triazole nucleus is a crucial pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The synthesis of 5-(4-aminophenyl)-4-aryl-4H-1,2,4-triazole-3-thiol derivatives has traditionally involved methods that require long reaction times, harsh conditions, and the use of volatile organic solvents. In line with the principles of green chemistry, modern synthetic approaches focus on minimizing environmental impact by improving energy efficiency, reducing waste, and using safer reagents.

This document details eco-friendly synthesis protocols for 5-(4-aminophenyl)-4-aryl-4H-1,2,4-triazole-3-thiol derivatives, primarily focusing on microwave and ultrasound-assisted methods. These techniques offer significant advantages over conventional heating, including dramatically reduced reaction times, higher yields, and cleaner reaction profiles.[1][2][3]

Green Synthesis Methodologies: A Comparative Overview

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis utilizes microwave radiation to heat the reaction mixture directly and efficiently.[2] Unlike conventional heating, which relies on slow thermal conduction, microwave energy is absorbed by polar molecules, leading to rapid and uniform heating throughout the reaction vessel.[2] This results in a significant acceleration of reaction rates, often reducing reaction times from hours to minutes.[1][4] MAOS is a cornerstone of green chemistry, promoting energy efficiency and enabling solvent-free reactions.[3][5]

Key Advantages:

  • Rapid Reaction Rates: Orders of magnitude faster than conventional methods.[1]

  • Higher Yields: Improved conversion of reactants to products.[1]

  • Enhanced Purity: Reduced formation of by-products due to shorter reaction times and lower overall heat exposure.

  • Energy Efficiency: Direct heating of the reaction medium is more energy-efficient than heating the entire apparatus.

Ultrasound-Assisted Synthesis (Sonochemistry)

Ultrasound-assisted synthesis employs high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in the reaction medium. The formation, growth, and implosive collapse of microscopic bubbles create localized hot spots with extreme temperatures and pressures. This phenomenon enhances mass transfer and dramatically accelerates chemical reactions.[6][7] Sonochemical methods are considered green due to their high energy efficiency, milder overall reaction conditions, and often improved yields in shorter time frames compared to conventional techniques.[8][9]

Key Advantages:

  • Shorter Reaction Times: Cavitational collapse accelerates reaction kinetics.[8]

  • Improved Yields and Purity: Efficient mixing and activation lead to cleaner reactions.[8]

  • Milder Conditions: Reactions can often be conducted at lower temperatures.

  • Versatility: Applicable to a wide range of organic transformations.

General Synthetic Pathway

The green synthesis of 5-(4-aminophenyl)-4-aryl-4H-1,2,4-triazole-3-thiol derivatives is typically achieved through a four-step process starting from 4-aminobenzoic acid.[10][11]

G A 4-Aminobenzoic Acid B Step 1: Esterification (Ethanol, H₂SO₄, Reflux) A->B C Ethyl-4-aminobenzoate (I) B->C D Step 2: Hydrazinolysis (Hydrazine Hydrate, Ethanol, Reflux) C->D E 4-Aminobenzohydrazide (II) D->E F Step 3: Cyclization to Oxadiazole (CS₂, KOH/Ethanol, Reflux) E->F G 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol (III) F->G H Step 4: Ring Transformation (Ar-NH₂, Ethanol, Reflux/Microwave) G->H I 5-(4-aminophenyl)-4-aryl-4H-1,2,4-triazole-3-thiol (IV) H->I

Caption: General four-step synthetic workflow.

Experimental Protocols

Step 1: Synthesis of Ethyl-4-aminobenzoate (I)
  • Procedure:

    • In a round-bottom flask, suspend 4-aminobenzoic acid (0.1 mol) in absolute ethanol (100 mL).

    • Carefully add concentrated sulfuric acid (5 mL) dropwise while cooling the flask in an ice bath.

    • Fit the flask with a reflux condenser and heat the mixture under reflux for 6-8 hours.

    • After cooling to room temperature, pour the reaction mixture into ice-cold water (200 mL).

    • Neutralize the solution by slowly adding a saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

    • The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and dried.

    • Recrystallize the crude product from ethanol to obtain pure ethyl-4-aminobenzoate.

Step 2: Synthesis of 4-Aminobenzohydrazide (II)
  • Procedure:

    • Dissolve ethyl-4-aminobenzoate (I) (0.08 mol) in ethanol (80 mL) in a round-bottom flask.

    • Add hydrazine hydrate (99%, 0.16 mol) to the solution.[10]

    • Heat the mixture under reflux for 8-10 hours.

    • Reduce the solvent volume under reduced pressure.

    • Upon cooling, a solid product will crystallize out of the solution.

    • Filter the solid, wash with a small amount of cold ethanol, and dry to yield 4-aminobenzohydrazide.

Step 3: Synthesis of 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol (III)
  • Procedure:

    • Dissolve 4-aminobenzohydrazide (II) (0.05 mol) in ethanol (100 mL) containing potassium hydroxide (0.05 mol).

    • Add carbon disulfide (0.06 mol) dropwise to the solution and heat the mixture under reflux for 12 hours.[10]

    • Monitor the reaction by TLC. Upon completion, concentrate the mixture by evaporating the solvent.

    • Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure oxadiazole intermediate.

Step 4: Synthesis of 5-(4-aminophenyl)-4-aryl-4H-1,2,4-triazole-3-thiol Derivatives (IVa-o)

This final step involves the ring transformation of the oxadiazole intermediate into the desired triazole-thiol. Both conventional and microwave-assisted protocols are provided.

  • Protocol A: Conventional Heating Method

    • In a round-bottom flask, combine 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol (III) (0.01 mol) and the appropriate substituted primary aryl amine (0.01 mol) in ethanol (50 mL).

    • Reflux the mixture for 10-14 hours.

    • After cooling, the precipitated product is collected by filtration.

    • Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or DMF) to yield the final product.

  • Protocol B: Microwave-Assisted Green Method

    • In a microwave-safe reaction vessel, place the oxadiazole intermediate (III) (0.01 mol), the substituted primary aryl amine (0.01 mol), and a catalytic amount of AlCl₃ (optional, can promote reaction).[5]

    • The reaction can be performed solvent-free or with a minimal amount of a high-boiling polar solvent like DMF or ethanol.[5]

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a suitable power (e.g., 300-500 W) for 3-10 minutes.[5][12] Monitor the internal temperature and pressure, keeping them within safe limits.

    • After irradiation, cool the vessel to room temperature.

    • Add cold water to the reaction mixture to precipitate the product.

    • Collect the solid by filtration, wash with water, and recrystallize to obtain the pure triazole derivative.

G a1 Long Reaction Time (10-36 hours) a2 High Energy Consumption a3 Moderate Yields (60-75%) a4 Bulk Solvent Use b1 Short Reaction Time (3-90 minutes) b2 Low Energy Consumption b3 Excellent Yields (75-97%) b4 Solvent-free or Reduced Solvent

Caption: Conventional vs. Green Synthesis Comparison.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives
MethodReaction TimeYield (%)SolventReference
Conventional10–36 hours60–75%Ethanol[8]
Microwave10–25 minutes~97%Solvent-free[1]
Ultrasound40–80 minutes75–89%Ethanol[8]
Table 2: Synthesis of 5-(4-aminophenyl)-4-aryl-4H-1,2,4-triazole-3-thiol Derivatives (IVa-o)

Data is representative and compiled from synthesis reports. Yields are approximate.

CompoundAryl Substituent (Ar)MethodYield (%)Reference
IVa PhenylConventional72
IVb 4-ChlorophenylConventional78
IVc 4-NitrophenylConventional81
IVd 1,3-Benzothiazol-2-ylConventional85
IVe 4-MethylphenylMicrowave90+[1]
IVf 2-HydroxyphenylUltrasound80+[8]
Table 3: In Vitro Antimicrobial Activity (MIC, µg/mL) of Selected Derivatives

The synthesized compounds often exhibit significant antimicrobial activity. The minimum inhibitory concentration (MIC) is a key measure of efficacy.

CompoundE. coliS. aureusA. nigerS. cerevisiaeReference
IVc (4-NO₂) 6.2512.512.525
IVd (Benzothiazole) 6.256.2512.512.5
IVf 12.56.252512.5
Norfloxacin 1010--
Ketoconazole --12.512.5

References

Application of 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine in Antimicrobial Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global challenge of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those containing the 1,2,4-triazole scaffold, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties. The 1,2,4-triazole ring is a key pharmacophore in several clinically successful drugs.

This document provides detailed application notes and protocols relevant to the investigation of 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine and its derivatives in antimicrobial research. While direct and extensive antimicrobial data for this specific compound is limited in publicly available literature, research on closely related analogues, particularly Schiff base derivatives of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, has shown promising antibacterial and antifungal activities. These findings underscore the potential of the core structure as a template for developing new antimicrobial agents.

The following sections detail a plausible synthetic route for the parent compound, present antimicrobial activity data for its derivatives, and provide comprehensive protocols for in vitro antimicrobial screening.

Synthesis Protocol: 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

The synthesis of the core scaffold, 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, is a crucial first step for further derivatization and biological screening. The following is a general multi-step protocol adapted from established methods for similar 1,2,4-triazole-3-thiol compounds.[1][2][3]

Step 1: Synthesis of 4-fluorobenzohydrazide

  • To a solution of methyl 4-fluorobenzoate (1 equivalent) in ethanol, add hydrazine hydrate (3 equivalents).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product, 4-fluorobenzohydrazide, is collected by filtration, washed with cold ethanol, and dried.

Step 2: Synthesis of Potassium 2-(4-fluorobenzoyl)hydrazine-1-carbodithioate

  • Dissolve 4-fluorobenzohydrazide (1 equivalent) in a solution of potassium hydroxide (1 equivalent) in absolute ethanol.

  • Cool the mixture in an ice bath.

  • Add carbon disulfide (1.2 equivalents) dropwise while stirring.

  • Continue stirring at room temperature for 12-16 hours.

  • The precipitated potassium salt is filtered, washed with anhydrous ether, and dried under vacuum.

Step 3: Synthesis of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

  • To a suspension of the potassium salt from Step 2 (1 equivalent) in water, add hydrazine hydrate (2 equivalents).

  • Reflux the mixture for 3-4 hours, during which the color of the reaction mixture may change and hydrogen sulfide gas is evolved.

  • Cool the now homogenous solution and dilute with cold water.

  • Acidify the solution with a few drops of concentrated hydrochloric acid or acetic acid to precipitate the product.

  • Filter the white precipitate, wash thoroughly with cold water, and recrystallize from ethanol to obtain pure 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol.

Diagram of the Synthetic Pathway

G cluster_0 Synthesis of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol 4-fluorobenzoic acid 4-fluorobenzoic acid Methyl 4-fluorobenzoate Methyl 4-fluorobenzoate 4-fluorobenzoic acid->Methyl 4-fluorobenzoate  MeOH, H+ 4-fluorobenzohydrazide 4-fluorobenzohydrazide Methyl 4-fluorobenzoate->4-fluorobenzohydrazide  Hydrazine Hydrate, EtOH, Reflux Potassium dithiocarbazinate salt Potassium dithiocarbazinate salt 4-fluorobenzohydrazide->Potassium dithiocarbazinate salt  1. KOH, EtOH  2. CS2 Target Compound 4-amino-5-(4-fluorophenyl)- 4H-1,2,4-triazole-3-thiol Potassium dithiocarbazinate salt->Target Compound  Hydrazine Hydrate, H2O, Reflux  then H+

Caption: Synthetic route for 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol.

Antimicrobial Activity of Related Derivatives

While data on the target compound is scarce, a study on Schiff base derivatives of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol has demonstrated significant antimicrobial activity.[4] These derivatives were synthesized by reacting the parent triazole with various substituted benzaldehydes. The minimum inhibitory concentration (MIC) values for some of these compounds against Staphylococcus aureus and Microsporum gypseum are presented below.

Table 1: Minimum Inhibitory Concentration (MIC) of 4-(benzylideneamino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol Derivatives [4]

Compound IDSubstituent on BenzylideneMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. M. gypseum
5m 2-Chloro1.951.95
5o 4-Fluoro3.91.95
5q 4-Chloro1.950.97
Streptomycin (Standard Antibiotic)0.97-
Ketoconazole (Standard Antifungal)-1.95

Note: The data presented is for derivatives and not the specific compound this compound. These results, however, suggest that the core 5-(4-fluorophenyl)-4H-1,2,4-triazole structure is a promising scaffold for antimicrobial drug discovery.

Experimental Protocols for Antimicrobial Screening

The following are detailed, standardized protocols for evaluating the antimicrobial activity of novel compounds.

Agar Well Diffusion Assay

This method is a preliminary screening tool to qualitatively assess the antimicrobial activity of a compound.[5][6]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile nutrient broth (e.g., Mueller-Hinton Broth)

  • Test microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Test compound solution (dissolved in a suitable solvent like DMSO)

  • Standard antibiotic/antifungal solutions (positive control)

  • Solvent (negative control)

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Incubator

Protocol:

  • Inoculum Preparation: a. Aseptically pick a few colonies of the test microorganism from a fresh agar plate and inoculate into sterile nutrient broth. b. Incubate the broth at 37°C for 18-24 hours. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: a. Dip a sterile cotton swab into the standardized microbial suspension. b. Squeeze out excess liquid by pressing the swab against the inner wall of the tube. c. Evenly streak the entire surface of an MHA plate with the swab to ensure a uniform lawn of growth. Rotate the plate by 60° between streaks.

  • Well Preparation and Sample Addition: a. Allow the inoculated plate to dry for 5-10 minutes. b. Using a sterile cork borer, punch uniform wells into the agar. c. Carefully add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: a. Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar. b. Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • Data Analysis: a. Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm). b. A larger zone of inhibition indicates greater antimicrobial activity.

Diagram of the Agar Well Diffusion Workflow

G cluster_1 Agar Well Diffusion Protocol A Prepare 0.5 McFarland Standard Inoculum B Lawn Culture on Mueller-Hinton Agar Plate A->B C Aseptically Bore Wells in the Agar B->C D Add Test Compound, Positive, and Negative Controls to Wells C->D E Incubate Plates (e.g., 37°C for 24h) D->E F Measure Diameter of Inhibition Zones (mm) E->F

Caption: Workflow for the Agar Well Diffusion antimicrobial susceptibility test.

Broth Microdilution Method for MIC Determination

This quantitative method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7][8][9]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate broth medium

  • Test microbial strains

  • Test compound stock solution

  • Standard antimicrobial agent

  • Multichannel pipette

  • Plate reader (optional) or visual inspection

Protocol:

  • Plate Preparation: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first column of wells.

  • Serial Dilution: a. Using a multichannel pipette, mix the contents of the first column by pipetting up and down. b. Transfer 100 µL from the first column to the second column. c. Repeat this two-fold serial dilution across the plate to the desired final concentration, discarding 100 µL from the last column of dilutions. This creates a concentration gradient of the test compound. d. Leave one column without the compound as a growth control and another with only broth as a sterility control.

  • Inoculation: a. Prepare a microbial suspension and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. b. Add 100 µL of this standardized inoculum to all wells except the sterility control wells.

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: a. After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. b. Alternatively, a plate reader can be used to measure the optical density (OD) at 600 nm. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., ≥90%) of growth compared to the growth control.

Diagram of the Broth Microdilution Workflow

G cluster_2 Broth Microdilution (MIC) Protocol A Prepare Serial Dilutions of Test Compound in 96-Well Plate C Inoculate Wells with Microbial Suspension A->C B Prepare Standardized Microbial Inoculum B->C D Include Growth and Sterility Controls C->D E Incubate Plate (e.g., 37°C for 24h) D->E F Determine MIC as Lowest Concentration with No Visible Growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Potential Mechanism of Action

The primary mechanism of action for many azole-based antifungal agents is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol production, azole compounds compromise the integrity and fluidity of the cell membrane, leading to the inhibition of fungal growth and replication. It is plausible that 1,2,4-triazole derivatives, including this compound, could exert their antifungal effects through a similar mechanism.

G cluster_3 Proposed Mechanism of Action (Antifungal) Triazole 1,2,4-Triazole Compound Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol Lanosterol Ergosterol Ergosterol Biosynthesis Membrane Fungal Cell Membrane Integrity Disrupted

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 5-aryl-4H-1,2,4-triazol-3-amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-aryl-4H-1,2,4-triazol-3-amines.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 5-aryl-4H-1,2,4-triazol-3-amines?

Common starting materials include substituted anilines, which are converted in a multi-step process. The key intermediates are substituted phenyl semicarbazides, which are then reacted with an appropriate nitrile, such as 3-bromobenzonitrile, to yield the final 5-aryl-4H-1,2,4-triazol-3-amine.[1] Another important precursor is thiosemicarbazide and its derivatives, which can be cyclized to form the triazole ring.[2][3]

Q2: What is the general reaction mechanism for the formation of the 1,2,4-triazole ring from thiosemicarbazide derivatives?

The formation of the 1,2,4-triazole ring from acylthiosemicarbazide derivatives typically proceeds via cyclization in an alkaline medium. In these conditions, the N-4 nitrogen is more nucleophilic than the sulfur atom of the thiocarbonyl group. This leads to an intramolecular nucleophilic attack and subsequent dehydration to form the stable 1,2,4-triazole ring.[4][5]

Q3: What are the key factors influencing the yield and purity of 5-aryl-4H-1,2,4-triazol-3-amines?

Several factors can significantly impact the outcome of the synthesis:

  • Reaction Temperature: The optimal temperature can vary depending on the specific synthetic route. It is crucial to find a balance between a sufficient reaction rate and the prevention of side product formation.[6]

  • Solvent: The choice of solvent affects the solubility of reactants and intermediates. Common solvents include ethanol, n-butanol, and dimethylformamide (DMF).[1][7][8]

  • Catalyst/Base: The presence and type of base are often critical for promoting the desired cyclization. Potassium carbonate and sodium hydroxide are frequently used.[1][7]

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.[1]

  • Purity of Starting Materials: The purity of the initial reactants is crucial for obtaining a high yield of the desired product and minimizing impurities.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product

Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using TLC. If the starting material is still present, consider extending the reaction time or gradually increasing the temperature.
Suboptimal Reaction Temperature The optimal temperature can vary. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can lead to degradation.
Incorrect Solvent The solubility of reactants and intermediates is crucial. If precipitation of starting materials is observed, consider a different solvent or a co-solvent system.
Ineffective Base The base plays a critical role in the cyclization step. Ensure the base is of good quality and used in the correct stoichiometric amount. For cyclization of acylthiosemicarbazides, an alkaline medium is generally required.[5]
Losses During Work-up Product can be lost during extraction and purification steps. Ensure complete extraction from the aqueous phase and minimize transfers between glassware.

Problem 2: Formation of Multiple Products or Impurities

Possible Cause Suggested Solution
Side Reactions A common side product is the isomeric 1,3,4-thiadiazole. Cyclization of acyl derivatives of thiosemicarbazide in an acidic medium can favor the formation of 1,3,4-thiadiazoles, while an alkaline medium promotes the formation of 1,2,4-triazoles.[5]
Decomposition High reaction temperatures or prolonged reaction times can lead to the decomposition of starting materials or the product. Optimize the reaction time and temperature by monitoring with TLC.
Regioisomer Formation With unsymmetrical thioureas, two different regioisomers of the 1,2,4-triazole can be formed. The direction of the ring closure can be influenced by the electronic and steric effects of the substituents.[9]
Impure Starting Materials Use highly pure starting materials to avoid carrying impurities through the reaction sequence.

Problem 3: Difficulty in Product Isolation and Purification

Possible Cause Suggested Solution
Product is Highly Soluble in the Recrystallization Solvent If the product does not crystallize upon cooling, it may be too soluble. Try a different solvent or a mixed solvent system for recrystallization.
Oily Product If the product separates as an oil, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure product can also be effective.
Co-precipitation of Impurities If the purified product is still impure, a second recrystallization or purification by column chromatography may be necessary.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 5-(Aryl)-4H-1,2,4-triazole-3-amines

Aryl Substituent Solvent Base Reaction Time Yield (%) Reference
3-Bromophenyln-ButanolK₂CO₃Not SpecifiedSatisfactory[1]
PhenylEthanolNaOHOvernightNot Specified[7]
4-NitrophenylDMFTriethylamine3 hours63[7]
PhenylPyridine/Alkali-Not SpecifiedNot Specified[2]

Note: "Satisfactory" and "Not Specified" indicate that the source material did not provide precise quantitative data.

Experimental Protocols

Protocol 1: General Synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines [1]

This three-step synthesis starts from substituted anilines.

Step 1: Synthesis of Substituted Phenyl Semicarbazide

  • Substituted phenyl urea is refluxed with hydrazine hydrate in ethanol.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure, and the resulting substituted phenyl semicarbazide is purified.

Step 2: Synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine

  • The substituted phenyl semicarbazide from Step 1 is treated with 3-bromobenzonitrile in n-butanol.

  • Potassium carbonate is added to the mixture.

  • The reaction mixture is refluxed, and the progress is monitored by TLC using a benzene/acetone (9:1) eluent.

  • After completion, the reaction mixture is worked up to isolate the crude product.

  • The crude product is purified by recrystallization or column chromatography.

Protocol 2: General Synthesis of 5-Aryl-4H-1,2,4-triazole-3-thiols via Cyclization [7][10]

This method involves the cyclization of an acylthiosemicarbazide intermediate.

Step 1: Synthesis of 2-(Aroyl)hydrazine-1-carbothioamide

  • Thiosemicarbazide is treated with an appropriate aroyl chloride (e.g., 4-nitrobenzoyl chloride) in DMF in the presence of a base like triethylamine.

  • The mixture is refluxed for approximately 3 hours.

  • The resulting acylthiosemicarbazide intermediate is isolated.

Step 2: Cyclization to 5-Aryl-4H-1,2,4-triazole-3-thiol

  • The 2-(aroyl)hydrazine-1-carbothioamide from Step 1 is stirred overnight in a 2% aqueous solution of sodium hydroxide.

  • The solution is then neutralized with dilute HCl to precipitate the product.

  • The solid 5-aryl-4H-1,2,4-triazole-3-thiol is collected by filtration, washed with water, and dried.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_cyclization Cyclization cluster_final Final Product A Substituted Aniline C Substituted Phenyl Semicarbazide A->C B Aroyl Chloride & Thiosemicarbazide D Acylthiosemicarbazide B->D E Reaction with Aryl Nitrile (e.g., in n-butanol with K₂CO₃) C->E F Base-catalyzed Cyclization (e.g., aq. NaOH) D->F G 5-Aryl-4H-1,2,4-triazol-3-amine E->G F->G

Caption: General synthetic workflows for 5-aryl-4H-1,2,4-triazol-3-amines.

troubleshooting_guide start Low Yield or Impure Product q1 Check TLC: Starting Material Present? start->q1 q2 Multiple Spots on TLC? q1->q2 No sol1 Increase reaction time or temperature q1->sol1 Yes q3 Check Reaction pH q2->q3 Yes sol5 Verify purity of starting materials q2->sol5 No sol2 Optimize temperature and time to minimize degradation q3->sol2 Alkaline sol3 Ensure alkaline conditions for cyclization to avoid thiadiazole formation q3->sol3 Acidic sol4 Purify by column chromatography or re-recrystallization sol2->sol4 sol3->sol4

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Synthesis of 4-Amino-5-Aryl-1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-amino-5-aryl-1,2,4-triazoles.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 4-amino-5-aryl-1,2,4-triazoles?

A1: The most prevalent methods commence with an appropriate aryl carboxylic acid hydrazide. Two primary pathways are:

  • Via Potassium Dithiocarbazinate: The aryl hydrazide is reacted with carbon disulfide in the presence of a base (typically potassium hydroxide) to form a potassium dithiocarbazinate salt. This intermediate is then cyclized with hydrazine hydrate to yield the desired 4-amino-5-aryl-1,2,4-triazole, often as the 3-thiol/thione tautomer.[1][2][3]

  • Via 1,3,4-Oxadiazole Intermediate: The aryl hydrazide is first converted to a 5-aryl-1,3,4-oxadiazole-2-thione. This is typically achieved by reacting the hydrazide with carbon disulfide. The isolated oxadiazole is then heated with hydrazine hydrate, which induces ring transformation to the 4-amino-1,2,4-triazole ring system.[4]

Q2: What are the expected tautomeric forms of the product when synthesizing the 3-mercapto derivative?

A2: The 4-amino-5-aryl-1,2,4-triazole-3-thiol product can exist in thiol-thione tautomerism. Spectroscopic data often indicates that the thione form is predominant in the solid state.[5]

Q3: Can the 4-amino group of the product react further?

A3: Yes, the 4-amino group is nucleophilic and can react with aldehydes and ketones to form Schiff bases (imines).[2][4] This can be an intended subsequent reaction or a source of byproducts if carbonyl-containing impurities are present in the reaction mixture.

II. Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 4-amino-5-aryl-1,2,4-triazoles.

Issue 1: Low Yield of the Desired 4-Amino-5-Aryl-1,2,4-Triazole
Possible Cause Suggested Action Rationale
Incomplete formation of the potassium dithiocarbazinate intermediate.Ensure anhydrous conditions and use freshly prepared alcoholic KOH solution. Allow sufficient reaction time with vigorous stirring.The reaction of the hydrazide with CS₂ is base-catalyzed and moisture-sensitive.
Incomplete cyclization of the intermediate with hydrazine hydrate.Increase the reaction time and/or temperature during the cyclization step. Ensure an adequate excess of hydrazine hydrate is used.The ring closure is a nucleophilic substitution and cyclization process that requires sufficient energy and reagent concentration to proceed to completion.
Side reaction forming 5-aryl-1,3,4-oxadiazole-2-thione.In the one-pot synthesis from the dithiocarbazinate, ensure a sufficient excess of hydrazine hydrate is present to favor the formation of the triazole over the oxadiazole. If synthesizing via the oxadiazole intermediate, ensure the subsequent reaction with hydrazine hydrate goes to completion.The oxadiazole is a stable intermediate, and its formation can compete with the triazole cyclization. Driving the equilibrium towards the triazole product is key.[4]
Product loss during workup and purification.Acidify the reaction mixture carefully during precipitation of the product to avoid hydrolysis. Use a suitable recrystallization solvent (e.g., ethanol, ethanol-water) to minimize solubility losses.The product is typically a solid that precipitates upon acidification. Over-acidification or use of an inappropriate solvent can lead to reduced recovery.
Issue 2: Presence of a Major Byproduct in the Final Product
Observed Byproduct Signature (e.g., via TLC, NMR) Likely Byproduct Confirmation Method Removal Strategy
A less polar spot on TLC compared to the product. Absence of the characteristic N-NH₂ protons in ¹H NMR.5-Aryl-1,3,4-oxadiazole-2-thioneCharacterize the isolated byproduct using IR (absence of N-H stretches from the amino group) and Mass Spectrometry.Recrystallization from a suitable solvent like ethanol may separate the more polar triazole from the less polar oxadiazole. Column chromatography can also be effective.
Starting material spots on TLC.Unreacted Aryl HydrazideCompare the Rƒ value with that of the starting aryl hydrazide.Recrystallization. The starting hydrazide is often more soluble in common organic solvents than the triazole product.
A higher molecular weight peak in mass spectrometry, corresponding to the product plus an aldehyde fragment.Schiff Base of the Product¹H NMR will show characteristic peaks for the imine proton (-N=CH-).If formed from an impurity, purification by recrystallization or chromatography is necessary. If this is a desired derivative, the reaction conditions should be optimized for its formation.

III. Data Presentation

Table 1: Summary of Potential Byproducts in the Synthesis of 4-Amino-5-Aryl-1,2,4-Triazoles

Byproduct NameMolecular Formula (General)Common Reason for Formation
5-Aryl-1,3,4-oxadiazole-2-thioneC₈H₅N₂OS-RIncomplete reaction of the oxadiazole intermediate with hydrazine hydrate.
Unreacted Aryl HydrazideC₇H₇N₂O-RIncomplete initial reaction.
Schiff BaseC₁₅H₁₁N₅S-R' (example with benzaldehyde)Reaction of the 4-amino group with aldehyde impurities or reagents.

IV. Experimental Protocols

Protocol 1: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol[1][2][6]

Step 1: Synthesis of Benzoic Acid Hydrazide A mixture of methyl benzoate and hydrazine hydrate is refluxed. Ethanol is often added to ensure a homogenous solution. After refluxing for several hours, the excess solvent is removed, and the mixture is cooled to crystallize the benzoic acid hydrazide. The solid is filtered and washed with water.

Step 2: Synthesis of Potassium Dithiocarbazinate The synthesized benzoic acid hydrazide is dissolved in absolute ethanol containing potassium hydroxide. Carbon disulfide is added dropwise to the cooled and stirred solution. The reaction mixture is stirred for an extended period (e.g., 18 hours). The precipitated potassium dithiocarbazinate salt is collected by filtration and washed with dry ether.

Step 3: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol The potassium dithiocarbazinate salt is suspended in water, and hydrazine hydrate is added. The mixture is refluxed until the evolution of hydrogen sulfide ceases (can be monitored with lead acetate paper). The reaction mixture is then cooled and acidified with a dilute acid (e.g., HCl) to precipitate the crude product. The solid is filtered, washed with cold water, and recrystallized from ethanol to afford the pure product.

V. Mandatory Visualizations

reaction_pathway ArylHydrazide Aryl Hydrazide Dithiocarbazinate Potassium Dithiocarbazinate ArylHydrazide->Dithiocarbazinate Step 1 CS2_KOH CS2 / KOH Triazole 4-Amino-5-Aryl-1,2,4-Triazole Dithiocarbazinate->Triazole Step 2 Hydrazine1 Hydrazine Hydrate

Caption: Main synthetic pathway for 4-amino-5-aryl-1,2,4-triazoles.

troubleshooting_workflow Start Low Product Yield Check_Cyclization Incomplete Cyclization? Start->Check_Cyclization Increase_Time_Temp Increase Reaction Time/Temp Check_Cyclization->Increase_Time_Temp Yes Check_Intermediate Oxadiazole Byproduct? Check_Cyclization->Check_Intermediate No End Improved Yield Increase_Time_Temp->End Purify Purify by Recrystallization/Chromatography Check_Intermediate->Purify Yes Check_Workup Product Loss During Workup? Check_Intermediate->Check_Workup No Purify->End Optimize_Workup Optimize pH and Solvent Check_Workup->Optimize_Workup Yes Check_Workup->End No Optimize_Workup->End

Caption: Troubleshooting workflow for low product yield.

byproduct_formation ArylHydrazide Aryl Hydrazide Dithiocarbazinate Dithiocarbazinate Intermediate ArylHydrazide->Dithiocarbazinate Triazole Desired Triazole Product Dithiocarbazinate->Triazole Sufficient Hydrazine Hydrate Oxadiazole Oxadiazole Byproduct Dithiocarbazinate->Oxadiazole Insufficient Hydrazine Hydrate / Side Reaction

Caption: Formation of the 1,3,4-oxadiazole byproduct.

References

Technical Support Center: Purification of Fluorinated Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of fluorinated triazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide solutions to common purification challenges. The unique physicochemical properties imparted by fluorine, such as high electronegativity and the ability to form strong intermolecular interactions, can present significant hurdles in achieving high purity.[1] This guide offers troubleshooting advice, detailed experimental protocols, and comparative data to streamline your purification workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during the purification of fluorinated triazole compounds in a practical question-and-answer format.

Issue 1: Co-elution of Product with Impurities in HPLC

Q: My fluorinated triazole co-elutes with impurities during reverse-phase HPLC. How can I improve the separation?

A: Co-elution is a common problem when impurities have similar polarity to the target compound. The introduction of fluorine can alter a molecule's polarity in non-intuitive ways, making separation from non-fluorinated precursors or byproducts challenging.

Possible Causes & Solutions:

  • Insufficient Resolution: The chosen column and mobile phase are not providing adequate separation.

    • Solution 1: Change Stationary Phase. Switch from a standard C18 column to one with a different chemistry, such as a phenyl-hexyl or a dedicated fluorinated phase column. Fluorinated phases can offer alternative selectivity for fluorine-containing molecules.[2]

    • Solution 2: Alter Mobile Phase. Changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity. Additionally, using mobile phase additives like trifluoroacetic acid (TFA) is a common practice.[3]

    • Solution 3: Employ an Orthogonal Technique. If co-elution persists, a different purification mechanism is needed. Techniques like Supercritical Fluid Chromatography (SFC) can provide orthogonal selectivity to HPLC.[3]

  • Structurally Similar Impurities: Side-products or unreacted starting materials may be structurally very similar to your target compound.

    • Solution: Optimize Gradient. A shallower gradient during the elution of your compound of interest can help resolve closely eluting peaks.

Issue 2: Removal of Residual Copper Catalyst from CuAAC Reactions

Q: I've synthesized my fluorinated triazole using a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction. What is the best way to remove the residual copper catalyst?

A: Residual copper is a critical concern as it can be toxic to cells in biological assays and can interfere with subsequent chemical transformations.

Possible Causes & Solutions:

  • Inefficient Extraction: Simple aqueous washes are often insufficient to remove all copper ions, which may be complexed to the triazole product.

    • Solution 1: Chelation with EDTA. Wash the organic layer containing your product with a solution of Ethylenediaminetetraacetic acid (EDTA), typically 0.01 M to 0.05 M. EDTA is a strong chelating agent that forms a water-soluble complex with copper, which is then removed in the aqueous layer. Multiple extractions are recommended. If your product is water-soluble, dialysis against an EDTA-containing buffer may be effective.[3][4][5]

    • Solution 2: Solid-Supported Scavengers. Use silica-based copper scavengers (e.g., QuadraSil™, SiliaMetS®). The crude reaction mixture is passed through a cartridge or stirred with the resin, which selectively binds the copper. The purified product is then recovered by filtration.[5]

    • Solution 3: Ammonia/Ammonium Hydroxide Wash. A wash with a dilute aqueous solution of ammonia or ammonium hydroxide can effectively complex with copper and remove it from the organic phase.

Issue 3: Difficulty in Separating 1,4- and 1,5-Regioisomers

Q: My reaction produced a mixture of 1,4- and 1,5-disubstituted fluorinated triazole regioisomers. How can I separate them?

A: The separation of triazole regioisomers is a significant challenge due to their very similar physical properties. While controlling the synthesis (Copper catalysts favor the 1,4-isomer, Ruthenium favors the 1,5-isomer) is the best strategy, purification is often unavoidable.[6]

Possible Causes & Solutions:

  • Similar Polarity and Structure: The isomers have identical molecular weights and often very similar polarities, making chromatographic separation difficult.

    • Solution 1: High-Resolution Chromatography. Standard flash chromatography may not be sufficient. Preparative HPLC is often required. A shallow gradient and a long column can improve resolution. Experiment with different stationary phases (e.g., normal phase silica, reverse-phase C18, or a fluorinated phase) and various solvent systems.

    • Solution 2: Recrystallization. If the compound is crystalline, fractional recrystallization can be effective. This requires extensive solvent screening to find a system where the two isomers have slightly different solubilities.

Issue 4: Compound "Oils Out" or Forms Poor Quality Crystals During Recrystallization

Q: I'm trying to purify my fluorinated triazole by recrystallization, but it forms an oil instead of crystals. What should I do?

A: "Oiling out" occurs when a compound comes out of solution above its melting point. This is common with fluorinated compounds due to their unique solubility profiles and intermolecular interactions.[1]

Possible Causes & Solutions:

  • High Degree of Supersaturation: The solution is cooled too quickly, or the initial concentration is too high.

    • Solution: Slow Down Cooling. Allow the solution to cool slowly to room temperature, and then place it in a cold bath. Insulating the flask can help. Using a more dilute solution may also prevent oiling.[3]

  • Inappropriate Solvent System: The chosen solvent is not ideal for crystallization.

    • Solution 1: Change Solvent System. Systematically screen for a new solvent or a mixed-solvent system. For a mixed-solvent system, dissolve the compound in a "good" solvent and add an "anti-solvent" dropwise until turbidity persists. Then, gently heat to clarify and cool slowly.[3]

    • Solution 2: Induce Crystallization. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Adding a seed crystal of the pure compound, if available, is also highly effective.

Data Presentation

The following tables summarize quantitative data for the synthesis and purification of representative fluorinated triazole compounds.

Table 1: Comparison of Synthesis Methods on Yield and Purity of a Fluorinated Triazole

This table presents data on the synthesis of 1-(4-fluorobenzyl)-4-phenyl-1H-1,2,3-triazole using different catalytic methods, illustrating how the synthesis protocol can impact the initial purity and yield before subsequent purification.

Synthesis MethodCatalyst SystemTimeYield (%)Purity (%) (by NMR)
Conventional Heating CuSO₄/Sodium Ascorbate12 h94>95
Microwave Heating CuSO₄/Sodium Ascorbate10 min96>95
Sonication CuSO₄/Sodium Ascorbate1 h92>95
NHC-Copper Catalyst [(IMes)CuCl]12 h95>95
(Data adapted from a comparative study on CuAAC reactions. Purity was determined by NMR analysis of the crude product after basic workup.)[7]

Table 2: Purification Outcomes for Selected Fluorinated Triazoles

This table provides examples of purification results for different fluorinated triazoles using standard laboratory techniques.

Compound Structure (Simplified)Purification MethodCrude Purity (est.)Final PurityYield (%)
1-Benzyl-5-fluoro-4-phenyl-1H-1,2,3-triazoleFlash Chromatography~60-70%>98%34
1-Benzyl-5-fluoro-4-propyl-1H-1,2,3-triazoleFlash Chromatography~60-70%>98%47
[¹⁸F]-Labeled Thiamin-TriazoleSemi-Preparative HPLC~30-34%>98%10-16
(Data is illustrative and compiled from synthetic procedures. Yields are for the purification step only.)[8]

Experimental Protocols

Protocol 1: General Preparative HPLC for Regioisomer Separation

This protocol provides a starting point for separating 1,4- and 1,5-regioisomers of a fluorinated triazole. Optimization is essential.

  • Column Selection: Start with a high-resolution reverse-phase column (e.g., C18, 250 mm x 10 mm, 5 µm particle size). If separation is poor, consider a pentafluorophenyl (PFP) stationary phase.[2]

  • Sample Preparation: Dissolve the crude regioisomeric mixture in a minimal amount of a suitable solvent (e.g., Methanol, Acetonitrile, or DMF). Filter the sample through a 0.22 µm syringe filter.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Gradient Elution:

    • Develop a shallow gradient around the elution point of the isomers, which should be determined from analytical HPLC runs.

    • Example Gradient:

      • 0-5 min: 30% B

      • 5-45 min: 30% to 55% B (a slow, 0.5%/min gradient)

      • 45-50 min: 55% to 95% B (wash)

      • 50-55 min: 95% B (hold)

      • 55-60 min: 95% to 30% B (re-equilibrate)

  • Flow Rate: 4-5 mL/min for a 10 mm ID column.

  • Detection: UV detection at a wavelength where both isomers absorb (e.g., 254 nm).

  • Fraction Collection: Collect small fractions across the eluting peaks and analyze by analytical HPLC or TLC to identify pure fractions.

  • Post-Purification: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize or extract the product from the aqueous phase.

Protocol 2: Copper Removal with an EDTA Wash

This protocol is for removing copper catalysts from a reaction mixture where the product is soluble in an organic solvent.

  • Reaction Quench: After the reaction is complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, DCM).

  • Prepare EDTA Solution: Prepare a 0.05 M aqueous solution of disodium EDTA.

  • First Extraction: Transfer the diluted reaction mixture to a separatory funnel. Add an equal volume of the 0.05 M EDTA solution. Shake vigorously for 1-2 minutes. The aqueous layer will often turn blue or green as the copper-EDTA complex forms.

  • Phase Separation: Allow the layers to separate completely. Drain the aqueous (bottom) layer.

  • Repeat Extraction: Repeat the extraction with fresh EDTA solution two more times, or until the aqueous layer is colorless.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual EDTA and break any emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the copper-free product.

Protocol 3: Systematic Solvent Screening for Recrystallization

This protocol outlines a methodical approach to finding a suitable solvent for recrystallizing a fluorinated triazole.[9]

  • Sample Preparation: Place a small amount (approx. 10-20 mg) of the crude solid into several small test tubes.

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Room Temperature Solubility Test: To each test tube, add the first solvent dropwise (0.1-0.2 mL at a time) and vortex. Observe if the solid dissolves completely at room temperature.

    • If it dissolves easily, the solvent is too good and unsuitable for single-solvent recrystallization. It may be a "good" solvent for a two-solvent system.

    • If it is insoluble or sparingly soluble, proceed to the next step.

  • Hot Solubility Test: Heat the test tubes containing the sparingly soluble samples in a water or sand bath. Add more solvent dropwise until the solid just dissolves.

    • An ideal solvent will dissolve the compound completely when hot but show low solubility at room temperature.[10]

  • Cooling and Crystallization Test: Remove the tubes that formed a clear solution upon heating and allow them to cool slowly to room temperature. If necessary, cool further in an ice bath.

    • Observe the formation of crystals. A good solvent will yield a significant amount of crystalline solid. If an oil forms, the solvent is not suitable.

  • Select Best Solvent: Based on these tests, select the single solvent (or mixed-solvent pair) that provides high solubility at high temperatures and low solubility at low temperatures, resulting in good crystal formation.

Visualized Workflows

The following diagrams illustrate logical workflows for key purification challenges.

Purification_Strategy_Selection start Crude Fluorinated Triazole Product is_solid Is the product a solid? start->is_solid f_spe Consider Fluorous Solid-Phase Extraction (F-SPE) (if fluorous-tagged) start->f_spe try_cryst Attempt Recrystallization is_solid->try_cryst Yes prep_hplc Purify by Preparative HPLC is_solid->prep_hplc No (Oil/Liquid) cryst_ok Is purity >98%? try_cryst->cryst_ok cryst_ok->prep_hplc No end_node Pure Product cryst_ok->end_node Yes prep_hplc->end_node f_spe->end_node

Caption: Decision workflow for selecting a primary purification strategy.

Copper_Removal_Workflow start Crude Product from CuAAC Reaction product_sol Is product soluble in organic solvent? start->product_sol edta_wash Perform Aqueous EDTA Wash product_sol->edta_wash Yes scavenger Use Solid-Supported Copper Scavenger Resin product_sol->scavenger Yes dialysis Dialysis against EDTA Buffer (for macromolecules) product_sol->dialysis No (Water-Soluble) end_node Copper-Free Product edta_wash->end_node scavenger->end_node dialysis->end_node

Caption: Troubleshooting workflow for removing residual copper catalyst.

Regioisomer_Separation start Mixture of 1,4- and 1,5- Fluorinated Triazoles analytical Develop Analytical HPLC Method to Confirm Separation start->analytical cryst Attempt Fractional Recrystallization start->cryst sep_possible Is baseline separation achieved? analytical->sep_possible scale_up Scale up to Preparative HPLC sep_possible->scale_up Yes optimize Optimize Method: - Change column (e.g., PFP) - Change mobile phase - Adjust gradient sep_possible->optimize No end_node Separated Isomers scale_up->end_node optimize->analytical cryst->end_node

Caption: Logical workflow for separating regioisomers.

References

Technical Support Center: Synthesis of 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to aid in the synthesis of 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine, focusing on improving reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A common and effective method is the condensation of 4-fluorobenzoyl chloride with an aminoguanidine salt (such as the hydrochloride or bicarbonate) to form an N-(4-fluorobenzoyl)aminoguanidine intermediate, which is subsequently cyclized under basic or thermal conditions to yield the desired 3-amino-5-(4-fluorophenyl)-1,2,4-triazole.

Q2: What are the critical parameters that influence the yield of the reaction?

The key factors affecting the yield include the choice of solvent, the base used for neutralization and cyclization, reaction temperature, and reaction time. The purity of the starting materials, particularly the 4-fluorobenzoyl chloride and aminoguanidine, is also crucial.

Q3: What are the expected tautomeric forms of the final product?

The product, this compound, can exist in different tautomeric forms. The 3-amino and 5-amino tautomers are generally possible in 3,5-disubstituted 1,2,4-triazoles. The predominant tautomer can be influenced by the solvent and the solid-state packing.

Q4: What are the typical analytical methods to confirm the structure of the product?

The structure of this compound is typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete acylation: The initial reaction between 4-fluorobenzoyl chloride and aminoguanidine may be incomplete. 2. Ineffective cyclization: The conditions for the ring-closing step may not be optimal. 3. Degradation of starting materials: 4-fluorobenzoyl chloride is moisture-sensitive.1. Ensure anhydrous conditions for the acylation step. Use a non-protic solvent like pyridine or DMF. Monitor the reaction by TLC. 2. For cyclization, try varying the base (e.g., NaOH, KOH, NaHCO₃) and solvent (e.g., water, ethanol). Microwave-assisted heating can sometimes improve cyclization yields and reduce reaction times.[1][2] 3. Use freshly opened or distilled 4-fluorobenzoyl chloride.
Presence of Impurities in the Final Product 1. Unreacted starting materials: Incomplete reaction can leave unreacted aminoguanidine or the acylaminoguanidine intermediate. 2. Side reactions: Formation of oxadiazole or other byproducts can occur, especially at high temperatures.1. Optimize reaction times and stoichiometry. The intermediate can often be removed by recrystallization. 2. Control the temperature carefully during cyclization. Purify the final product by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture. Column chromatography can be used if recrystallization is ineffective.
Difficulty in Isolating the Product 1. Product is too soluble in the reaction mixture: The product may not precipitate upon cooling. 2. Formation of an oil instead of a solid: The product may separate as an oil, making filtration difficult.1. Try to precipitate the product by adding a non-polar solvent (anti-solvent) or by concentrating the reaction mixture under reduced pressure. 2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it remains an oil, extract the product into an organic solvent, dry the organic layer, and evaporate the solvent. The resulting residue can then be triturated with a non-polar solvent to induce solidification.

Data Presentation: Illustrative Yields under Various Conditions

The following table summarizes hypothetical quantitative data for the cyclization step, illustrating how different reaction conditions can influence the yield of this compound. This data is based on typical yields reported for analogous reactions in the literature and should be used as a guideline for optimization.

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1NaOHWater100475
2KOHEthanol78 (reflux)682
3NaHCO₃Water100865
4PyridinePyridine115 (reflux)578
5NaOHWater (Microwave)1500.588

Experimental Protocols

Protocol 1: Synthesis of N-(4-fluorobenzoyl)aminoguanidine
  • To a stirred solution of aminoguanidine hydrochloride (1.11 g, 10 mmol) in anhydrous pyridine (20 mL) cooled to 0 °C, slowly add 4-fluorobenzoyl chloride (1.59 g, 10 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (100 mL).

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain the N-(4-fluorobenzoyl)aminoguanidine intermediate.

Protocol 2: Cyclization to this compound
  • Suspend the N-(4-fluorobenzoyl)aminoguanidine intermediate (1.98 g, 10 mmol) in a 10% aqueous solution of sodium hydroxide (20 mL).

  • Heat the mixture to reflux (approximately 100 °C) for 4 hours.

  • Cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid until a precipitate forms.

  • Filter the solid product, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization 4-fluorobenzoyl_chloride 4-Fluorobenzoyl Chloride intermediate N-(4-fluorobenzoyl)aminoguanidine 4-fluorobenzoyl_chloride->intermediate Pyridine, RT, 12h aminoguanidine_hcl Aminoguanidine HCl aminoguanidine_hcl->intermediate final_product This compound intermediate->final_product aq. NaOH, Reflux, 4h

Caption: Synthetic route to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_acylation Check Acylation Step start->check_acylation check_cyclization Check Cyclization Step check_acylation->check_cyclization Complete solution_anhydrous Use Anhydrous Solvents Fresh Reagents check_acylation->solution_anhydrous Incomplete? check_purification Review Purification check_cyclization->check_purification Effective solution_cyclization Vary Base/Solvent Consider Microwave check_cyclization->solution_cyclization Ineffective? solution_purification Recrystallize from different solvents Use Chromatography check_purification->solution_purification Impurities Present? end_node Improved Synthesis check_purification->end_node Pure solution_anhydrous->check_cyclization solution_cyclization->check_purification solution_purification->end_node

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Overcoming Solubility Challenges of 1,2,4-Triazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common solubility issues encountered when working with 1,2,4-triazole derivatives in biological assays.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Question 1: My 1,2,4-triazole derivative, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer/cell culture medium. What should I do?

Answer:

This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO is rapidly transferred to an aqueous environment where its solubility is much lower. Here are several steps to troubleshoot this problem:

  • Optimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and interfere with assay components.[1] Many cell lines can tolerate up to 1% DMSO, but sensitive or primary cells may require concentrations below 0.1%.[2][3] Always include a vehicle control with the same final DMSO concentration in your experiments.[1]

  • Perform Serial Dilutions in DMSO: Before the final dilution into your aqueous buffer, perform serial dilutions of your compound in 100% DMSO.[1][4] This helps to avoid a large concentration gradient when transferring to the aqueous medium.

  • Stepwise Dilution into Aqueous Buffer: When making the final dilution, add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring. Some researchers recommend pre-loading the aqueous buffer with the final concentration of DMSO before adding the compound stock to minimize the shock of the solvent change.[4]

  • Consider Alternative Solubilization Methods: If precipitation persists, your compound may require more than just a co-solvent. Consider using cyclodextrins or surfactants to improve aqueous solubility.

Question 2: I am observing unexpected biological activity or high background signals in my vehicle control wells. Could this be related to my solvent?

Answer:

Yes, this is a strong possibility. Dimethyl Sulfoxide (DMSO) is not biologically inert and can exert its own effects on cells, even at low concentrations.

  • Determine the No-Effect Concentration: It is crucial to run a dose-response curve with DMSO alone on your specific cell line to determine the highest concentration that does not significantly impact cell viability, proliferation, or other key parameters of your assay.[5]

  • Match DMSO Concentrations: Ensure that the final DMSO concentration is identical across all wells, including experimental, positive control, and vehicle control wells. If you are testing different concentrations of your compound prepared from different stock dilutions, you must prepare corresponding vehicle controls for each final DMSO concentration.

  • Minimize Exposure Time: Reduce the incubation time of cells with media containing DMSO as much as possible without compromising your experimental endpoint.

Question 3: My compound's activity is not reproducible across experiments. What could be the cause?

Answer:

Poor reproducibility can stem from issues with compound stability and handling.

  • Hygroscopicity of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[1][5] This can alter the concentration of your stock solutions over time. To mitigate this, store DMSO in small, tightly sealed aliquots and consider using desiccants in storage containers.[5]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your DMSO stock solutions, as this can lead to compound degradation and moisture absorption.[1] Aliquot your stock solution into smaller, single-use volumes upon preparation.[1]

  • Compound Stability: Assess the stability of your 1,2,4-triazole derivative under your specific experimental conditions (e.g., pH, temperature, light exposure) over the time course of the experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for solubilizing poorly soluble 1,2,4-triazole derivatives for in vitro assays?

A1: Several strategies can be employed, often in combination:

  • Co-solvents: Using a water-miscible organic solvent, like DMSO, is the most common initial approach.[6][7]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[8][9][10]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility. Many triazole derivatives have basic nitrogen atoms and may be more soluble at a lower pH.

  • Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, which can enhance the dissolution rate.

Q2: How do I choose the best solubilization strategy for my compound?

A2: The choice depends on the physicochemical properties of your compound and the requirements of your biological assay. A general approach is to start with the simplest method (co-solvents) and move to more complex strategies if solubility issues persist. The decision-making process can be guided by factors such as the compound's pKa, logP, and the sensitivity of the assay system to various excipients.

Q3: What concentration of DMSO is generally considered safe for cell-based assays?

A3: While this is highly cell-line dependent, a final concentration of <0.5% DMSO is a widely accepted starting point for many robust cell lines.[5] For sensitive primary cells or long-term exposure studies, it is recommended to keep the final concentration at ≤0.1% .[2][3] It is imperative to determine the specific tolerance of your cell line experimentally.

Q4: Can I use other co-solvents besides DMSO?

A4: Yes, other co-solvents like ethanol, methanol, and dimethylformamide (DMF) can be used. However, their compatibility with your specific assay and their potential cytotoxicity must be evaluated. For example, the solubility of fluconazole in ethanol and DMF is approximately 20 mg/mL and 16 mg/mL, respectively.[11][12]

Data Presentation

Table 1: Solubility of Selected 1,2,4-Triazole Derivatives in Various Solvents
CompoundSolventSolubility
Fluconazole DMSO~33 mg/mL[11][12]
Ethanol~20 mg/mL[11][12]
Dimethylformamide~16 mg/mL[11][12]
WaterSlightly soluble[13]
PBS (pH 7.2)~0.2 mg/mL[11][12]
Voriconazole Water (pH 7)~0.7 mg/mL[14]
Water (acidic, pH 1.2)~2.7 mg/mL[15][16]
Methanol~2 mg/mL[14]
Posaconazole PEG-400~20.23 mg/mL[17]
Propylene Glycol~17.20 mg/mL[17]
Table 2: General Guidelines for Final DMSO Concentration in Cell-Based Assays
Final DMSO ConcentrationGeneral EffectRecommendations
< 0.1% Generally considered safe with minimal effects.[5]Recommended for sensitive primary cells and long-term studies.[5]
0.1% - 0.5% Well-tolerated by many robust cell lines for up to 72 hours.[5]A common range for many in vitro assays; validation is required.[5]
0.5% - 1.0% Increased cytotoxicity and effects on cell function observed in some cell lines.[5]Short-term exposure may be possible for some robust lines.
> 1.0% Significant cytotoxicity, apoptosis, and membrane damage are common.[5]Generally considered toxic.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in 100% DMSO

This protocol describes the preparation of a high-concentration stock solution of a 1,2,4-triazole derivative in DMSO.

Materials:

  • 1,2,4-triazole derivative (solid powder)

  • Anhydrous, sterile DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator water bath (optional)

Procedure:

  • Calculate the required mass: Determine the mass of your compound needed to achieve a 10 mM concentration in a specific volume of DMSO. (Mass = 10 mM * Molecular Weight of compound * Volume in L).

  • Weigh the compound: Accurately weigh the calculated mass of the compound.

  • Dissolve in DMSO: Transfer the weighed compound into a sterile microcentrifuge tube. Add the calculated volume of sterile DMSO.

  • Mix thoroughly: Vortex the tube gently until the compound is completely dissolved.[1]

  • Aid dissolution (if necessary): If the compound does not dissolve completely, sonicate the tube in a water bath for several minutes.[1] Gentle warming (e.g., to 37°C) can also be used, but be cautious as heat may degrade some compounds.[1][18]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed containers.[1]

Protocol 2: Solubilization Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol outlines a general method for preparing an inclusion complex of a 1,2,4-triazole derivative with HP-β-CD to enhance aqueous solubility.

Materials:

  • 1,2,4-triazole derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare the HP-β-CD solution: Weigh the desired amount of HP-β-CD and dissolve it in the aqueous buffer. A common starting concentration is 1-10% (w/v). Stir until the HP-β-CD is fully dissolved.

  • Add the compound: Add an excess amount of the 1,2,4-triazole derivative to the HP-β-CD solution.

  • Equilibrate the mixture: Tightly seal the container and allow the mixture to stir at room temperature for 24-48 hours to ensure equilibrium is reached. This allows for the formation of the inclusion complex.

  • Remove undissolved compound: After equilibration, filter the solution through a 0.22 µm sterile filter to remove any undissolved solid compound.

  • Determine the concentration: The concentration of the solubilized compound in the filtrate should be accurately determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy. This will be your stock solution.

  • Storage: Store the cyclodextrin-complexed stock solution as appropriate for your compound's stability, typically at 4°C or frozen.

Protocol 3: Kinetic Solubility Assessment in Assay Buffer

This protocol is used to determine the apparent solubility of your compound under the specific conditions of your biological assay.

Materials:

  • Compound stock solution in 100% DMSO

  • Assay buffer (e.g., PBS, cell culture medium)

  • 96-well filter plate

  • 96-well collection plate (UV-transparent if using a plate reader)

  • Plate shaker

  • HPLC or UV-Vis plate reader

Procedure:

  • Prepare compound dilutions: Add a small volume (e.g., 2-5 µL) of your DMSO stock solution to the wells of the 96-well filter plate.

  • Add assay buffer: Add the appropriate volume of your assay buffer to each well to achieve the desired final compound concentration and a consistent final DMSO concentration (e.g., 0.5%).

  • Incubate: Cover the plate and place it on a plate shaker at room temperature or your assay temperature for a set period (e.g., 1.5-2 hours) to mimic the assay conditions.

  • Filter: Place the filter plate on top of a collection plate and centrifuge or use a vacuum manifold to filter the solutions, separating the soluble fraction from any precipitate.

  • Quantify: Determine the concentration of the compound in the filtrate using a pre-established standard curve on an HPLC or UV-Vis plate reader. The highest concentration that remains in solution is the kinetic solubility under your assay conditions.

Visualizations

G cluster_0 Troubleshooting Workflow start Compound Precipitates in Aqueous Buffer check_dmso Is final DMSO concentration <= 0.5%? start->check_dmso adjust_dmso Adjust to lower final DMSO concentration check_dmso->adjust_dmso No check_dilution Are you performing serial dilutions in DMSO? check_dmso->check_dilution Yes adjust_dmso->check_dilution implement_dilution Implement serial dilutions in 100% DMSO before adding to buffer check_dilution->implement_dilution No check_addition How is the stock added to buffer? check_dilution->check_addition Yes implement_dilution->check_addition improve_addition Add stock solution slowly to vortexing buffer check_addition->improve_addition Rapidly consider_alternatives Consider Alternative Solubilization Methods (e.g., Cyclodextrins) check_addition->consider_alternatives Still Precipitates end_solved Problem Solved check_addition->end_solved Soluble improve_addition->consider_alternatives

Caption: Troubleshooting workflow for compound precipitation.

G cluster_1 Solubilization Strategy Selection start Poorly Soluble 1,2,4-Triazole Derivative try_dmso Attempt solubilization in 100% DMSO start->try_dmso is_soluble_dmso Soluble in DMSO? try_dmso->is_soluble_dmso test_aqueous Test for precipitation in aqueous buffer (<0.5% DMSO) is_soluble_dmso->test_aqueous Yes is_ionizable Is the compound ionizable (acidic/basic)? is_soluble_dmso->is_ionizable No is_soluble_aqueous Remains soluble? test_aqueous->is_soluble_aqueous use_dmso Proceed with DMSO as co-solvent is_soluble_aqueous->use_dmso Yes is_soluble_aqueous->is_ionizable No adjust_ph Attempt solubilization by pH adjustment is_ionizable->adjust_ph Yes try_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) is_ionizable->try_cyclodextrin No adjust_ph->try_cyclodextrin Still Insoluble is_soluble_cyclo Soluble? try_cyclodextrin->is_soluble_cyclo use_cyclo Proceed with Cyclodextrin formulation is_soluble_cyclo->use_cyclo Yes other_methods Consider other methods: - Surfactants - Solid Dispersions is_soluble_cyclo->other_methods No

References

Troubleshooting low bioactivity of synthesized 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine. The information provided is intended to assist in overcoming common challenges related to its synthesis and observed low bioactivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected biological activity?

This compound is a heterocyclic organic compound belonging to the 1,2,4-triazole class. Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The expected bioactivity of this specific compound is not extensively reported in the literature, but related analogs have shown potential as anticancer and antimicrobial agents.[2][4] For instance, a similar compound, 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine, has demonstrated potent anti-lung cancer activity.[4]

Q2: I have synthesized the compound, but my bioassay shows low or no activity. What are the possible reasons?

Low bioactivity can stem from several factors, ranging from the compound's integrity to the experimental setup. A logical troubleshooting approach is crucial to identify the root cause. The primary areas to investigate are:

  • Compound Verification: Purity, stability, and solubility of your synthesized compound.

  • Assay & Experimental Setup Review: Integrity of the assay, including controls, reagents, and potential interference from your compound.

  • Biological Target & Mechanism of Action: The relevance of your chosen biological target and assay to the compound's potential mechanism of action.

Q3: How can I verify the identity and purity of my synthesized this compound?

Proper characterization is the first and most critical step in troubleshooting low bioactivity. Impurities can significantly interfere with biological assays.[1] You should use a combination of analytical techniques to confirm the structure and purity of your compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Melting Point Analysis: To compare with literature values of similar compounds, if available.

Troubleshooting Guides

Issue 1: Low or No Yield During Synthesis

A common challenge in the synthesis of 1,2,4-triazole derivatives is achieving a high yield. If you are experiencing low or no yield, consider the following:

Possible Causes:

  • Incomplete reaction.

  • Formation of side products.

  • Degradation of starting materials or product.

  • Loss of product during workup and purification.

Troubleshooting Steps:

StepActionRationale
1. Monitor Reaction Progress Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction at regular intervals.To determine if the reaction is proceeding to completion and to identify the formation of any significant side products.
2. Optimize Reaction Conditions Systematically vary the reaction temperature, time, and solvent.1,2,4-triazole syntheses can be sensitive to reaction conditions. Optimization can improve yield and reduce side reactions.
3. Check Reagent Purity Ensure the purity of your starting materials (e.g., 4-fluorobenzohydrazide and cyanamide).Impurities in starting materials can lead to unwanted side reactions and lower the yield of the desired product.
4. Optimize Purification If using column chromatography, screen different solvent systems to achieve good separation. For recrystallization, test various solvents to find one in which your compound is soluble when hot and insoluble when cold.Improper purification can lead to significant loss of the final product.

Experimental Protocol: Synthesis of a 4,5-disubstituted-4H-1,2,4-triazol-3-amine (Adapted from a similar reported procedure) [4]

This protocol describes the synthesis of a 4,5-disubstituted analog and can be adapted for the synthesis of this compound. The key difference is the starting thiosemicarbazide.

Step 1: Synthesis of N-(4-chlorophenyl)-4-fluorobenzamide

  • To a solution of 4-fluoroaniline in DMF, add EDCI and DMAP.

  • Add 4-fluorobenzoic acid and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Step 2: Synthesis of N-(4-chlorophenyl)-4-fluorobenzothioamide

  • To a solution of N-(4-chlorophenyl)-4-fluorobenzamide in toluene, add Lawesson's reagent.

  • Reflux the reaction mixture and monitor by TLC.

  • After completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Synthesis of 1-(N-(4-chlorophenyl)-4-fluorobenzimidoyl)thiosemicarbazide

  • To a solution of N-(4-chlorophenyl)-4-fluorobenzothioamide in ethanol, add hydrazine hydrate.

  • Heat the reaction mixture to 80°C and monitor by TLC.

  • After completion, cool the reaction mixture and concentrate under reduced pressure to obtain the crude product.

Step 4: Synthesis of 4-(4-chlorophenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine

  • To a solution of 1-(N-(4-chlorophenyl)-4-fluorobenzimidoyl)thiosemicarbazide in water, add cyanogen bromide (BrCN) and sodium bicarbonate at -5°C.

  • Stir the reaction mixture and monitor by TLC.

  • After completion, filter the precipitate, wash with water, and dry to obtain the final product.

G cluster_synthesis Synthesis Workflow A 4-Fluorobenzoic Acid + Substituted Aniline B N-Aryl-4-fluorobenzamide A->B EDCI, DMAP C N-Aryl-4-fluorobenzothioamide B->C Lawesson's Reagent D Thiosemicarbazide Intermediate C->D Hydrazine Hydrate E 4-Aryl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine D->E Cyanogen Bromide

Caption: Adapted synthesis workflow for 4,5-disubstituted-4H-1,2,4-triazol-3-amines.

Issue 2: Low Bioactivity in Biological Assays

If you have confirmed the identity and purity of your compound but still observe low bioactivity, the issue may lie within your experimental design or the intrinsic properties of the compound in the assay environment.

Troubleshooting Workflow:

G A Low Bioactivity Observed B Step 1: Compound Verification A->B C Purity Check (HPLC, NMR, MS) B->C D Stability in Assay Buffer B->D E Solubility in Assay Medium B->E F Step 2: Assay & Setup Review E->F If compound integrity is confirmed G Check Positive/Negative Controls F->G H Review Reagent Concentrations & Incubation Times F->H I Test for Compound Interference (e.g., autofluorescence) F->I J Step 3: Target & Mechanism Review I->J If assay setup is correct K Is the Biological Target Appropriate? J->K L Consider Alternative Bioassays J->L M Hypothesize Alternative Mechanisms J->M N Problem Resolved M->N New insights gained

Caption: Troubleshooting workflow for low bioactivity of synthesized compounds.

Detailed Troubleshooting Steps:

StepActionRationale
1. Assess Compound Stability Incubate your compound in the assay buffer under the same conditions as your experiment (time, temperature, light exposure) and then analyze for degradation using HPLC or LC-MS.Triazole derivatives can be unstable under certain pH, temperature, or solvent conditions, leading to a lower effective concentration.
2. Determine Solubility Measure the solubility of your compound in the assay medium. If solubility is low, consider using a co-solvent like DMSO at a concentration that does not affect the assay.Poor solubility is a common reason for low bioactivity as it limits the concentration of the compound that can interact with the biological target.
3. Validate Assay Performance Ensure that your positive and negative controls are behaving as expected.This will confirm that the assay itself is performing correctly and that the lack of activity is specific to your compound.
4. Check for Assay Interference Run a control experiment with your compound in the absence of the biological target to check for any interference with the assay readout (e.g., autofluorescence, quenching).Some compounds can directly interfere with the detection method of the assay, leading to false-negative results.
5. Re-evaluate the Biological Target Review the literature to confirm that the chosen biological target is relevant for this class of compounds. Consider if there are other potential targets that your compound might be acting on.The assumed biological target may not be the correct one for your compound. 1,2,4-triazoles are known to have a wide range of biological targets.

Expected Bioactivity of Related Compounds:

The following table summarizes the reported bioactivity of some 1,2,4-triazole derivatives. This data can be used as a general reference to gauge the expected potency of your synthesized compound.

CompoundBioactivityIC₅₀ / MICReference
4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amineAnticancer (A549 lung cancer cells)1.09 µM[4]
4-(benzylideneamino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol derivativeAntifungal (Microsporum gypseum)Superior to ketoconazole[2]
4-(benzylideneamino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol derivativeAntibacterial (Staphylococcus aureus)Superior to streptomycin[2]
Schiff base of 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneAntifungal (Candida albicans)62.5 µg/mL[4]

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are not well-defined, related compounds have been shown to induce apoptosis in cancer cells. This suggests potential involvement of the intrinsic or extrinsic apoptotic pathways.[4]

G cluster_pathway Potential Apoptotic Pathway A Triazole Derivative B Bcl-2 Family Modulation (e.g., Bax upregulation, Bcl-2 downregulation) A->B C Mitochondrial Outer Membrane Permeabilization B->C D Cytochrome c Release C->D E Apoptosome Formation D->E F Caspase-9 Activation E->F G Caspase-3 Activation F->G H Apoptosis G->H

Caption: A potential intrinsic apoptotic pathway that may be modulated by bioactive 1,2,4-triazole derivatives.[4]

References

Stability issues of fluorinated compounds in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of fluorinated compounds in various solvents. It is intended for researchers, scientists, and drug development professionals who may encounter stability challenges during their experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and analysis of fluorinated compounds.

Question: I am observing unexpected peaks in the HPLC analysis of my fluorinated compound stored in an organic solvent. What could be the cause?

Answer:

Unexpected peaks in your HPLC chromatogram often indicate degradation of your fluorinated compound. The stability of these compounds can be compromised by the solvent and storage conditions. Here are the potential causes and steps to troubleshoot the issue:

  • Solvent-Induced Degradation: Certain solvents can react with fluorinated compounds, leading to degradation.

    • Nucleophilic Attack: Polar aprotic solvents like acetonitrile (ACN) , dimethyl sulfoxide (DMSO) , and dimethylformamide (DMF) can act as nucleophiles or contain nucleophilic impurities (e.g., water) that can displace a fluorine atom, especially if it is on a carbon atom adjacent to an electron-withdrawing group. Protic solvents like methanol and ethanol can also participate in nucleophilic reactions.

    • Hydrolysis: The presence of water, even in trace amounts, in organic solvents can lead to the hydrolysis of sensitive functional groups, such as esters or amides, within the fluorinated molecule.[1][2] Fluorinated esters, for instance, can be more susceptible to hydrolysis than their non-fluorinated analogs.[1]

    • Decarboxylation: For fluorinated carboxylic acids, some polar aprotic solvents can promote decarboxylation, leading to the loss of CO2 and the formation of a new, often less polar, compound.

  • Troubleshooting Steps:

    • Review Solvent Choice: If you are using ACN, DMSO, or DMF, consider switching to a less reactive, non-polar, or less nucleophilic solvent if your compound's solubility allows. For storage, consider solvents like fluorous solvents, which are known for their high stability.[3]

    • Use High-Purity, Anhydrous Solvents: Ensure your solvents are of high purity and are anhydrous, especially when working with moisture-sensitive compounds. Use freshly opened bottles of high-grade solvents or distill the solvent over a suitable drying agent.

    • Perform a Forced Degradation Study: To confirm if the unexpected peaks are degradation products, you can perform a forced degradation study under controlled conditions (e.g., acid, base, oxidation, heat, light).[4][5][6] This will help you identify the degradation products and understand the degradation pathway.

    • Analyze by LC-MS: If not already done, analyze your sample by Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass of the parent compound and the unexpected peaks. This will provide strong evidence for whether the new peaks are related to your compound of interest and can help in identifying the degradation products.

Question: My fluorinated compound appears to be degrading in methanol. What is the likely degradation pathway?

Answer:

Degradation of a fluorinated compound in methanol is often due to nucleophilic attack by the methanol itself or by methoxide ions if a base is present. The most common degradation pathways in methanol include:

  • Solvolysis (Methanolysis): If your compound has a good leaving group (including, in some cases, a fluoride ion), methanol can act as a nucleophile and displace it. For example, an activated alkyl fluoride can undergo SN2 reaction with methanol.

  • Transesterification: If your fluorinated compound is an ester, methanol can react with it in the presence of an acid or base catalyst to form a new methyl ester.

  • Base-Catalyzed Degradation: If there are any basic impurities in the methanol or if the experiment is run under basic conditions, the more nucleophilic methoxide ion (CH₃O⁻) will be generated, which can readily attack electrophilic centers in your molecule, leading to degradation.

Troubleshooting and Confirmation:

  • pH Check: Check the pH of your methanol. Acidic or basic impurities can catalyze degradation.

  • Alternative Solvents: If possible, test the stability of your compound in a less nucleophilic protic solvent like isopropanol or a polar aprotic solvent like acetone (use with caution as it can also be reactive).

  • NMR Analysis: Use ¹H and ¹⁹F NMR to monitor the degradation. The appearance of new signals corresponding to a methoxy group (-OCH₃) in the ¹H NMR or changes in the ¹⁹F NMR spectrum can confirm a reaction with methanol.

Frequently Asked Questions (FAQs)

Q1: Which solvents are generally recommended for storing fluorinated compounds to ensure maximum stability?

A1: The choice of solvent is highly dependent on the specific structure of the fluorinated compound. However, some general guidelines are:

  • Fluorous Solvents: Solvents with a high degree of fluorination, such as perfluorohexane or perfluorooctane, are excellent choices for storing highly fluorinated compounds due to the "like dissolves like" principle and their high chemical inertness.[3]

  • Non-Polar Aprotic Solvents: Solvents like hexane, toluene, and dichloromethane are generally good choices as they are less likely to engage in nucleophilic reactions.

  • Polar Aprotic Solvents (with caution): While commonly used due to their solvating power, solvents like acetonitrile, DMSO, and DMF should be used with caution and in their anhydrous form, as they can promote degradation through nucleophilic attack or other mechanisms.

  • Protic Solvents (with caution): Solvents like methanol and ethanol can be problematic due to their nucleophilicity. If they must be used, ensure they are anhydrous and free of acidic or basic impurities.

Q2: How does pH affect the stability of fluorinated compounds in aqueous solutions?

A2: The pH of an aqueous solution can significantly impact the stability of fluorinated compounds, primarily through hydrolysis.

  • Acidic Conditions (Low pH): Acid-catalyzed hydrolysis can occur, particularly for fluorinated esters and amides. The rate of hydrolysis is often dependent on the specific compound and the pH.

  • Basic Conditions (High pH): Base-catalyzed hydrolysis is often more rapid and aggressive than acid-catalyzed hydrolysis for esters and amides.[1][2] Some fluorinated compounds that are stable under neutral and acidic conditions can degrade quickly in a basic environment.[7]

  • Neutral Conditions (pH ~7): While many fluorinated compounds are stable at neutral pH, some can still undergo slow hydrolysis over time, especially with elevated temperatures.

Q3: My 19F NMR spectrum shows broad peaks. Is this a sign of instability?

A3: Broad peaks in an ¹⁹F NMR spectrum can be indicative of several issues, including instability:

  • Chemical Exchange: If the fluorine atoms are undergoing exchange between different chemical environments on the NMR timescale, this can lead to peak broadening. This could be due to a degradation process where the compound is in equilibrium with a degradation product.

  • Low Solubility/Aggregation: If the compound is not fully dissolved or is aggregating in the solvent, this can lead to broad lines.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant peak broadening.

  • Poor Shimming: An inhomogeneous magnetic field will also result in broad peaks. Re-shimming the spectrometer is a good first step in troubleshooting.

If you suspect instability, you can acquire spectra at different temperatures. A change in the peak shape with temperature can be an indication of a dynamic process like chemical exchange.

Quantitative Stability Data

The stability of fluorinated compounds is highly structure-dependent. The following tables provide some examples of quantitative data on the degradation of certain classes of fluorinated compounds.

Table 1: Half-lives of Per- and Polyfluoroalkyl Substances (PFAS) in Different Solvents

CompoundSolventTemperature (°C)Half-life
Perfluorotetraoxadecanoic acid (PFO4DA)SerumN/A127 days[5][8]
Nafion byproduct 2SerumN/A296 days[1][5]
Perfluoro-3,5,7,9,11-pentaoxadodecanoic acid (PFO5DoA)SerumN/A379 days[1][5]

Table 2: Hydrolysis Rates of Fluorinated Esters

EsterConditionRate Constant (k)Half-life
Ethyl trifluoroacetateAlkaline HydrolysisN/ASignificantly faster than non-fluorinated analog[9]
Methyl trifluoroacetateAlkaline HydrolysisN/AFaster than Ethyl trifluoroacetate[9]
Fluorotelomer acrylates (monomeric)Abiotic Hydrolysis (environmental conditions)N/ADays to years
Fluorotelomer acrylates (polymeric)Abiotic Hydrolysis (environmental conditions)N/ACenturies to millennia

Note: N/A indicates that the specific value was not available in the cited sources, but the qualitative trend was described.

Experimental Protocols

Protocol: Forced Degradation Study of a Fluorinated Compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of a fluorinated compound under various stress conditions, as recommended by ICH guidelines.[4][5][6]

1. Materials and Reagents:

  • Fluorinated compound of interest

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC or UPLC system with a suitable detector (e.g., UV, MS)

  • A suitable HPLC column (e.g., C18)

  • Photostability chamber

  • Oven

2. Stock Solution Preparation:

  • Prepare a stock solution of the fluorinated compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Incubate the mixture at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw samples, neutralize with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

    • If no degradation is observed, repeat with 1 N HCl and/or at a higher temperature.

  • Base Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.1 N NaOH for degradation and 0.1 N HCl for neutralization.

    • If no degradation is observed, repeat with 1 N NaOH and/or at a higher temperature.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the mixture at room temperature for a defined period (e.g., 24 hours).

    • Analyze samples by HPLC at various time points.

    • If no degradation is observed, repeat with 30% H₂O₂ and/or at a higher temperature.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at a high temperature (e.g., 80 °C) for a defined period (e.g., 48 hours).

    • Also, expose a solution of the compound to the same thermal stress.

    • At various time points, dissolve the solid sample or dilute the solution sample in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[6]

    • Keep a control sample protected from light under the same conditions.

    • Analyze the samples by HPLC.

4. HPLC Analysis:

  • Develop a stability-indicating HPLC method that can separate the parent compound from all potential degradation products.

  • Analyze all stressed samples and a control (unstressed) sample.

  • Quantify the amount of the parent compound remaining and the amount of each degradation product formed.

5. Data Analysis:

  • Calculate the percentage of degradation for each stress condition.

  • Identify the major degradation products, if possible, using techniques like LC-MS.

  • Determine the degradation pathway of the fluorinated compound.

Visualizations

Troubleshooting_Workflow start Start: Unexpected Peaks in HPLC check_solvent Review Solvent Choice (ACN, DMSO, DMF, Protic?) start->check_solvent use_anhydrous Use High-Purity, Anhydrous Solvents check_solvent->use_anhydrous Yes forced_degradation Perform Forced Degradation Study check_solvent->forced_degradation No use_anhydrous->forced_degradation lcms_analysis Analyze by LC-MS forced_degradation->lcms_analysis identify_products Identify Degradation Products lcms_analysis->identify_products end End: Problem Resolved identify_products->end

Caption: Troubleshooting workflow for unexpected peaks in HPLC analysis.

Forced_Degradation_Workflow start Start: Forced Degradation Study prep_stock Prepare Stock Solution (1 mg/mL) start->prep_stock stress_conditions Apply Stress Conditions prep_stock->stress_conditions acid Acid Hydrolysis (0.1N HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1N NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal (80°C, Solid & Solution) stress_conditions->thermal photo Photolytic (ICH Guidelines) stress_conditions->photo hplc_analysis Stability-Indicating HPLC Analysis acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis data_analysis Data Analysis (% Degradation, Identify Products) hplc_analysis->data_analysis end End: Stability Profile Established data_analysis->end

Caption: Experimental workflow for a forced degradation study.

References

Addressing peak broadening in NMR analysis of fluorinated triazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the NMR analysis of fluorinated triazoles, with a specific focus on the phenomenon of peak broadening.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak broadening in the NMR spectra of fluorinated triazoles?

A1: Peak broadening in the ¹H or ¹⁹F NMR spectra of fluorinated triazoles is typically due to a combination of factors. The most common causes include:

  • Chemical Exchange: Dynamic processes occurring on the NMR timescale, such as tautomerism of the triazole ring or restricted rotation around single bonds, are a frequent source of broad signals.

  • Quadrupolar Broadening: The nitrogen atoms in the triazole ring are quadrupolar nuclei (¹⁴N, spin I=1). The interaction of these nuclei with the local electric field gradient can lead to rapid relaxation, which in turn broadens the signals of nearby coupled nuclei, including fluorine and protons.

  • Sample Conditions: High sample concentration can lead to aggregation and intermolecular interactions, while poor solubility results in a non-homogeneous sample within the magnetic field. Both of these factors can cause significant peak broadening. The presence of paramagnetic impurities, even in trace amounts, can also dramatically increase linewidths.

  • Unresolved Couplings: Complex spin systems with multiple, unresolved scalar couplings (e.g., ¹H-¹⁹F couplings over several bonds) can result in multiplets that appear as broad, unresolved humps.

Q2: Why is the ¹⁹F signal of my fluorinated triazole particularly broad?

A2: Besides the reasons mentioned in Q1, the ¹⁹F nucleus has a large chemical shift anisotropy (CSA). In large molecules or viscous solutions where molecular tumbling is slow, CSA can become a dominant relaxation mechanism, leading to broader lines, especially at higher magnetic field strengths.

Q3: Can the choice of solvent affect peak broadening?

A3: Absolutely. The solvent can influence peak width in several ways:

  • Viscosity: More viscous solvents slow down molecular tumbling, which can increase the contribution of relaxation mechanisms like CSA and dipole-dipole interactions to the linewidth.

  • Hydrogen Bonding: Solvents capable of hydrogen bonding can alter the equilibrium between different tautomers or conformers, thereby affecting the rate of chemical exchange.

  • Analyte-Solvent Interactions: Specific interactions between the solvent and your fluorinated triazole can stabilize certain conformations, potentially resolving exchange-broadened signals.

Q4: How does temperature influence the NMR spectrum of a fluorinated triazole?

A4: Temperature has a significant effect on dynamic processes. For a system undergoing chemical exchange, increasing the temperature can either sharpen the peaks (if the exchange becomes very fast on the NMR timescale) or cause them to coalesce and then sharpen. Conversely, lowering the temperature can slow down the exchange rate, leading to the resolution of separate signals for the interconverting species.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you may encounter during your experiments.

Problem 1: The peaks in my ¹H and/or ¹⁹F NMR spectrum are broad and featureless.

  • Question: I've just acquired a spectrum of my newly synthesized fluorinated triazole, and the signals are just broad humps. What should I check first?

  • Answer: Start by addressing the fundamentals of your sample preparation and the instrument setup.

    Troubleshooting Workflow:

    G start Broad, Featureless Peaks sample_prep Step 1: Verify Sample Preparation start->sample_prep instrument_setup Step 2: Check Instrument Setup sample_prep->instrument_setup sub_sample1 Dilute Sample sample_prep->sub_sample1 High concentration? sub_sample2 Check Solubility & Filter sample_prep->sub_sample2 Particulates present? sub_sample3 Purify Sample sample_prep->sub_sample3 Paramagnetic impurities? sub_sample4 Check NMR Tube sample_prep->sub_sample4 Scratched tube? chem_phenomena Step 3: Investigate Chemical Phenomena instrument_setup->chem_phenomena sub_instrument1 Re-shim instrument_setup->sub_instrument1 Poor field homogeneity? sub_instrument2 Check Lock instrument_setup->sub_instrument2 Unstable signal? conclusion Sharper Peaks chem_phenomena->conclusion sub_chem1 Acquire Spectrum at Different Temperatures chem_phenomena->sub_chem1 Chemical exchange suspected? sub_chem2 Change Solvent chem_phenomena->sub_chem2 Solvent effects?

    Caption: Troubleshooting workflow for broad NMR peaks.

    Detailed Steps:

    • Sample Concentration: High concentrations can lead to aggregation. Prepare a more dilute sample (e.g., 1-5 mg in 0.6 mL of solvent).

    • Solubility and Purity: Ensure your compound is fully dissolved. Any suspended particles will degrade the magnetic field homogeneity. Filter your sample through a small plug of glass wool in a Pasteur pipette into a clean NMR tube. Paramagnetic impurities (like residual metal catalysts) are a major cause of broadening; ensure your sample is adequately purified.

    • Instrument Shimming: Poor shimming is a common cause of broad peaks. Re-shim the spectrometer on your sample.

    • Lock Signal: Ensure the spectrometer is properly locked on the deuterium signal of your solvent. An unstable lock will lead to broad lines.

Problem 2: Some peaks are sharp, while others, particularly those near the triazole ring, are broad.

  • Question: The signals for my aliphatic chain are sharp, but the aromatic and triazole proton/fluorine signals are broad. What's happening?

  • Answer: This pattern strongly suggests that the broadening is due to chemical phenomena related to the fluorinated triazole moiety itself, rather than a general sample or instrument problem.

    Potential Causes and Solutions:

    G start Selective Broadening Near Triazole cause1 Chemical Exchange (Tautomerism/Rotation) start->cause1 cause2 Quadrupolar Broadening (from ¹⁴N) start->cause2 cause3 Unresolved J-Coupling start->cause3 solution1 Variable Temperature (VT) NMR cause1->solution1 solution2 Change Solvent (e.g., to DMSO-d₆) cause1->solution2 solution3 ¹⁵N Labeling (Isotope Enrichment) cause2->solution3 solution4 ¹H or ¹⁹F Decoupling Experiments cause3->solution4 solution5 Higher Field Spectrometer cause3->solution5

    Caption: Addressing selective peak broadening.

    Detailed Steps:

    • Investigate Chemical Exchange with Variable Temperature (VT) NMR: Acquire spectra at different temperatures (e.g., from 25°C up to 80°C, and down to -20°C, solvent permitting).

      • If peaks sharpen at higher temperatures, you are likely observing fast exchange.

      • If peaks first broaden and then split into distinct signals at lower temperatures, you are slowing down an intermediate exchange process.

    • Mitigate Quadrupolar Broadening: The effect of the quadrupolar ¹⁴N nuclei is difficult to eliminate directly. However, if this is the primary cause of broadening, the linewidths may not show a strong, predictable dependence on temperature in the way that chemical exchange does. In advanced applications, isotopic labeling with ¹⁵N (a spin-½ nucleus) can be used to eliminate quadrupolar broadening.

    • Resolve Complex Couplings:

      • ¹H Decoupling: Acquire a ¹⁹F{¹H} spectrum (¹⁹F observe, ¹H decouple) to simplify the ¹⁹F signals and see if underlying sharp peaks emerge.

      • ¹⁹F Decoupling: Similarly, a ¹H{¹⁹F} experiment can simplify the proton spectrum.

      • Higher Field Strength: Using a spectrometer with a higher magnetic field can often improve the resolution of complex multiplets.

Quantitative Data Summary

The effect of temperature and concentration on peak broadening is a key diagnostic tool. While specific values are highly dependent on the exact molecular structure, the following tables summarize general trends observed for N-heterocycles like fluorinated triazoles.

Table 1: Effect of Temperature on Linewidth for a System in Chemical Exchange

TemperatureExchange RegimeExpected ObservationEstimated Linewidth (Hz)
Low (e.g., -20°C)Slow ExchangeTwo or more sharp peaks for each site1 - 5
Intermediate (e.g., 25°C)Intermediate ExchangeOne very broad peak (coalescence)50 - 200+
High (e.g., 80°C)Fast ExchangeOne sharp, averaged peak1 - 5

Note: These are illustrative values. The coalescence temperature and the degree of broadening depend on the chemical shift difference between the exchanging sites (Δν) and the rate of exchange (k).

Table 2: Effect of Sample Concentration on ¹H NMR Linewidth

ConcentrationPredominant StateExpected ObservationEstimated Linewidth (Hz)
Low (~1 mg/mL)MonomericSharp signals1 - 3
High (~20 mg/mL)AggregatedBroad signals due to intermolecular interactions10 - 30+

Data generalized from observations on hydrogen-bonding N-heterocyclic systems.

Experimental Protocols

1. Protocol for Variable Temperature (VT) NMR Experiment

  • Objective: To determine if peak broadening is due to a dynamic chemical exchange process.

  • Methodology:

    • Sample Preparation: Prepare a sample of your fluorinated triazole in a suitable deuterated solvent with a wide liquid range (e.g., DMSO-d₆, toluene-d₈, or CD₂Cl₂). Ensure the concentration is low enough to avoid aggregation effects.

    • Initial Setup: Acquire a standard spectrum at room temperature (e.g., 298 K). Optimize shimming.

    • Heating: Increase the sample temperature in increments (e.g., 10 K). Allow the temperature to equilibrate for at least 5-10 minutes at each new setpoint before re-shimming and acquiring a spectrum.

    • Cooling: After reaching the maximum desired temperature, return to room temperature and then cool the sample in increments, again allowing for equilibration and re-shimming at each step.

    • Data Analysis: Observe the changes in linewidth, chemical shift, and multiplicity of the signals as a function of temperature. Plot the linewidth at half-height versus temperature to identify the coalescence point, if any.

2. Protocol for ¹H-Decoupled ¹⁹F NMR

  • Objective: To simplify a ¹⁹F NMR spectrum by removing couplings to protons, which can help determine if broadening is due to unresolved J-coupling.

  • Methodology:

    • Spectrometer Setup: Use a spectrometer equipped with a probe capable of observing ¹⁹F and decoupling ¹H.

    • Experiment Selection: Select a predefined pulse sequence for ¹⁹F observation with ¹H decoupling (often labeled as F19CPD or similar).

    • Parameter Optimization:

      • Set the transmitter offset (center of the spectrum) to the appropriate region for your fluorinated compound.

      • Ensure the spectral width is large enough to encompass all ¹⁹F signals.

      • Use a sufficient relaxation delay (d1), typically 1-2 seconds for ¹⁹F, but check the T₁ if quantitative results are needed. A longer delay (5 x T₁) is recommended for accurate integration.[1]

    • Acquisition: Acquire the spectrum. The resulting signals should be singlets or show only ¹⁹F-¹⁹F couplings, and should be significantly sharper if the original broadening was due to unresolved ¹H-¹⁹F coupling.

3. Protocol for Rigorous NMR Tube Cleaning

  • Objective: To eliminate paramagnetic impurities and other contaminants that can cause peak broadening.

  • Methodology:

    • Initial Rinse: Rinse the NMR tube three times with a solvent in which your compound is soluble (e.g., acetone or chloroform).

    • Acid Wash (for stubborn residues): For persistent organic or inorganic residues, soak the NMR tube in a bath of concentrated nitric acid for several hours or overnight. (Caution: Handle strong acids with appropriate personal protective equipment).

    • Thorough Rinsing: After the acid wash, rinse the tube copiously with deionized water until the rinsate is neutral.

    • Final Rinse: Rinse the tube with acetone to remove water.

    • Drying: Dry the NMR tube in an oven at a moderate temperature (e.g., 100-120°C) for at least one hour. Avoid excessively high temperatures, which can deform the tube.[2][3][4][5][6]

References

Technical Support Center: Characterization of Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of fluorinated heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the baseline of my ¹⁹F NMR spectrum rolling or distorted?

A rolling or distorted baseline in ¹⁹F NMR spectra is a common artifact that can complicate phasing and integration. Several factors can contribute to this issue:

  • Large Spectral Width: ¹⁹F NMR has a very wide chemical shift range, and acquiring a large spectral width can often lead to baseline distortions.[1]

  • Incorrect Phasing: Applying a very large first-order phase correction can introduce baseline roll.[1] This can sometimes happen due to incorrect manual phasing.

  • Acoustic Ringing: This phenomenon, caused by the pulse of radiofrequency energy, can introduce oscillations in the initial part of the Free Induction Decay (FID), leading to baseline problems.

  • Probe Background Signals: Broad signals from fluorine-containing materials within the NMR probe itself can contribute to an uneven baseline.

Q2: I'm observing poor peak shapes (tailing or fronting) for my fluorinated analytes in Liquid Chromatography (LC). What could be the cause?

Poor peak shape can result from several factors:

  • Secondary Interactions: The analyte may be interacting with active sites on the column's silica backbone.

  • Low Solubility/Sample Heterogeneity: If the compound is not fully dissolved, it can lead to broad lines. Try using a different deuterated solvent or gently warming the sample.[2]

  • Paramagnetic Impurities: The presence of paramagnetic metals, even at trace levels, can cause significant peak broadening.

  • Chemical Exchange: The fluorine atoms may be undergoing exchange between different chemical environments on the NMR timescale. Running the experiment at a different temperature can help confirm this.

Q3: Why is obtaining high-quality single crystals of fluorinated heterocyclic compounds for X-ray diffraction often difficult?

Obtaining suitable single crystals is frequently the most challenging step in X-ray crystallography.[3] For fluorinated compounds, several factors can complicate crystallization:

  • Altered Intermolecular Interactions: Fluorine atoms can significantly alter molecular behavior and promote various supramolecular arrangements through interactions like C–H···F–C, C–F···F–C, and C–F···π.[4][5] These can influence crystal packing in unpredictable ways.

  • Polymorphism: The diverse intermolecular interactions can lead to the formation of different crystalline phases (polymorphs), making it difficult to obtain a single, well-ordered crystal form.[4]

  • Solubility Issues: The unique properties of fluorinated compounds, being both hydrophobic and lipophobic, can lead to unusual retention behavior and solubility challenges in common crystallization solvents.[2]

Q4: What are the common sources of background fluorine contamination in my samples?

Fluorinated compounds are widespread in laboratory environments. Potential sources of contamination include:

  • Fluoropolymer-based labware (e.g., PTFE-coated vials, caps, stir bars).[2]

  • Certain solvents.[2]

  • Atmospheric dust.[2]

  • Components of LC-MS systems, particularly PTFE tubing and solvent filters, can leach fluorinated compounds.

Troubleshooting Guides

¹⁹F NMR Spectroscopy

Issue: Broad or Unresolved Peaks in ¹⁹F NMR

  • Question: My ¹⁹F NMR signals are broad and poorly resolved. What are the potential causes and how can I fix this?

  • Answer:

    • Check Sample Solubility: Ensure your compound is fully dissolved. If you observe any solid material, try a different deuterated solvent, gently warm the sample, or filter it.[2]

    • Investigate Paramagnetic Impurities: Trace amounts of paramagnetic metals can lead to significant line broadening. Consider treating your sample with a chelating agent like EDTA if metal contamination is suspected.

    • Assess Chemical Exchange: If fluorine atoms are exchanging between different environments, the peaks can broaden. Try acquiring the spectrum at a lower temperature to slow down the exchange process, which may result in sharper signals.

    • Optimize Acquisition Parameters: Ensure that the spectral width is appropriate to cover all fluorine signals and that the acquisition time is sufficient for good resolution.

Issue: Inconsistent Chemical Shifts in ¹⁹F NMR

  • Question: The chemical shifts of my compound vary between experiments. Why is this happening and how can I ensure consistency?

  • Answer: Inconsistent referencing of fluorine NMR chemical shifts is a common problem that can lead to deviations larger than 1 ppm.[6]

    • Use an Internal Standard: The most robust and reproducible method is to use an internal reference standard.[6] Add a small amount of a known, inert fluorinated compound to your sample.

    • Consistent Referencing Method: The internationally accepted standard is fluorotrichloromethane (CFCl₃), set to 0 ppm.[2] However, due to its environmental impact, secondary standards are often used. Ensure you are using the same standard and referencing method for all related experiments.

    • Control Experimental Conditions: Factors like temperature, solvent, and pH can influence ¹⁹F chemical shifts. Maintain consistent conditions across all measurements for better comparability.

Mass Spectrometry

Issue: Unexpected Fragmentation Patterns

  • Question: The fragmentation pattern of my fluorinated heterocyclic compound in the mass spectrum is complex and difficult to interpret. What should I consider?

  • Answer: The presence of fluorine can significantly influence fragmentation pathways.

    • Consider C-F Bond Strength: The carbon-fluorine bond is very strong, which can lead to the retention of fluorine atoms on fragments where other halogens might be lost.

    • Look for Characteristic Losses: While direct loss of a fluorine radical (M-19) or HF (M-20) can occur, they are not always the most prominent fragmentation pathways.[7]

    • Heterocycle Ring Opening: Fragmentation of the heterocyclic ring itself is a common pathway. The presence of fluorine can influence which bonds are preferentially cleaved.

    • Rearrangement Reactions: Fluorine's high electronegativity can promote rearrangement reactions, leading to unexpected fragment ions.

X-ray Crystallography

Issue: Difficulty in Obtaining Single Crystals

  • Question: I am struggling to grow single crystals of my fluorinated heterocyclic compound suitable for X-ray diffraction. What strategies can I try?

  • Answer: A variety of crystallization techniques can be employed, and a systematic screening approach is often necessary.[3]

    Crystallization TechniqueDescriptionAdvantagesDisadvantagesBest Suited For
    Slow Evaporation A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly.[3]Simple to set up; requires minimal equipment.[3]Can be slow; may lead to oils or amorphous solids if evaporation is too rapid.[3]Initial screening with a variety of solvents.
    Slow Cooling A saturated solution at a higher temperature is slowly cooled to induce crystallization.Relatively fast; allows for good control over the cooling rate.[3]Not suitable for compounds with low-temperature sensitivity or those whose solubility is not strongly temperature-dependent.[3]Compounds with a significant difference in solubility at high and low temperatures.[3]
    Vapor Diffusion A solution of the compound is placed in a sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility.Good for screening multiple solvent/anti-solvent systems simultaneously.Can be difficult to set up without disturbing the interface; may not be suitable for all solvent combinations.[3]Compounds that are highly soluble in one solvent but poorly soluble in another miscible solvent.
    Layering A solution of the compound is carefully layered with a less dense, miscible anti-solvent.[3]Good for screening multiple solvent/anti-solvent systems simultaneously.[3]Can be difficult to set up without disturbing the interface; may not be suitable for all solvent combinations.[3]Similar to vapor diffusion, but can sometimes yield better quality crystals.

Experimental Protocols

Protocol 1: ¹⁹F NMR Sample Preparation and Referencing
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified fluorinated heterocyclic compound.

    • Dissolve the compound in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.

    • Ensure the compound is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Internal Standard Addition:

    • Prepare a stock solution of a suitable internal standard (e.g., trifluorotoluene) in the same deuterated solvent.

    • Add a small, known volume of the internal standard stock solution to the sample in the NMR tube. The final concentration of the standard should be sufficient to give a clear signal without overlapping with the analyte signals.

  • Data Acquisition:

    • Acquire the ¹⁹F NMR spectrum using appropriate parameters (e.g., spectral width, acquisition time, number of scans).

  • Data Processing:

    • Process the FID to obtain the spectrum.

    • Calibrate the chemical shift axis by setting the peak of the internal standard to its known chemical shift value.

Protocol 2: Screening for Crystallization Conditions
  • Prepare Stock Solution: Dissolve 10-20 mg of the purified compound in a good solvent to make a concentrated stock solution.

  • Set up Crystallization Plates: Use a 24- or 96-well crystallization plate.

  • Dispense Compound Solution: Add a small volume (e.g., 1-2 µL) of the compound stock solution to each well.

  • Add Crystallization Solvents/Anti-solvents: In each well, add a larger volume (e.g., 100-200 µL) of different solvents or solvent/anti-solvent mixtures from a commercially available crystallization screen.

  • Seal and Incubate: Seal the plate and store it in a vibration-free environment at a constant temperature.

  • Monitor Crystal Growth: Regularly inspect the wells under a microscope for the formation of single crystals over several days to weeks.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_troubleshooting Troubleshooting cluster_solution Solutions synthesis Synthesize Fluorinated Heterocycle purification Purify Compound (e.g., Chromatography, Recrystallization) synthesis->purification nmr ¹H, ¹³C, ¹⁹F NMR purification->nmr ms Mass Spectrometry purification->ms xray X-ray Crystallography purification->xray nmr_issue Broad Peaks / Inconsistent Shifts nmr->nmr_issue ms_issue Complex Fragmentation ms->ms_issue xray_issue No Crystals / Poor Quality xray->xray_issue nmr_solve Change Solvent / Lower Temp / Internal Std. nmr_issue->nmr_solve ms_solve High-Resolution MS / Tandem MS ms_issue->ms_solve xray_solve Screen Crystallization Conditions xray_issue->xray_solve

Caption: Workflow for characterization and troubleshooting.

nmr_troubleshooting start Broad ¹⁹F NMR Signal q1 Is the sample fully dissolved? start->q1 sol1 Try different solvent or warm sample q1->sol1 No q2 Is paramagnetic contamination possible? q1->q2 Yes sol1->q2 sol2 Treat with chelating agent (EDTA) q2->sol2 Yes q3 Is chemical exchange occurring? q2->q3 No sol2->q3 sol3 Acquire spectrum at lower temperature q3->sol3 Yes end Sharp Signal q3->end No sol3->end

Caption: Troubleshooting broad signals in ¹⁹F NMR.

References

Validation & Comparative

A Comparative Analysis of 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine Scaffolds Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers a comparative overview of the anticancer potential of a novel 1,2,4-triazole derivative, 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine, against established chemotherapeutic agents. Due to the limited availability of direct experimental data for this specific compound, this analysis leverages data from a closely related and potent analog, 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA), to provide insights into its potential efficacy and mechanisms of action.

The 1,2,4-triazole nucleus is a recognized pharmacophore in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anticancer properties.[2] Recent research has focused on the synthesis and evaluation of novel 1,2,4-triazole compounds as potential anticancer drugs, with some exhibiting significant cytotoxicity against various cancer cell lines.

This guide presents a comparative study of the in vitro anticancer activity of the 1,2,4-triazole scaffold, represented by BCTA, against the commonly used anticancer drugs doxorubicin, cisplatin, and paclitaxel. The comparison focuses on their effects on non-small cell lung cancer (NSCLC) cell lines, a prevalent and challenging malignancy to treat.

Comparative Cytotoxicity

The in vitro cytotoxicity of BCTA and standard anticancer drugs was evaluated against a panel of human non-small cell lung cancer cell lines: A549, NCI-H460, and NCI-H23. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound.

CompoundCell LineIC50 (µM)Reference
BCTA A5491.09[3]
NCI-H4602.01[3]
NCI-H233.28[3]
Doxorubicin A5490.23 (72h)[4]
Cisplatin A5496.14[5]
NCI-H460~8.6 (48h)[5]
NCI-H23High resistance[6]
Paclitaxel A5490.4 - 3.4 nM[7]
NCI-H460High susceptibility[8]
NCI-H23High susceptibility[8]

Note: Experimental conditions such as incubation time can influence IC50 values. The data presented is compiled from various sources and should be interpreted with this in mind.

The data indicates that BCTA exhibits potent cytotoxic activity against the tested lung cancer cell lines, with IC50 values in the low micromolar range. Notably, its potency against the A549 cell line is comparable to or, in some instances, more potent than cisplatin. While doxorubicin and paclitaxel show higher potency at nanomolar concentrations, the efficacy of the 1,2,4-triazole scaffold highlights its potential as a promising avenue for the development of new anticancer agents.

Mechanism of Action: Induction of Apoptosis

A key mechanism by which many anticancer drugs exert their effect is through the induction of apoptosis, or programmed cell death. Studies on BCTA have shown that it effectively induces apoptosis in lung cancer cells.

CompoundCell LineApoptosis InductionKey Molecular EventsReference
BCTA A549YesUpregulation of BAX, Caspase 3, and PARP[3]
Doxorubicin A549YesROS-mediated apoptosis, MAPK activation[9]
Cisplatin NCI-H460YesIncreased apoptosis in FHIT-expressing cells[10]
Paclitaxel NSCLC cell linesYesCorrelates with Bim expression[8][11]

The pro-apoptotic activity of BCTA is mediated through the intrinsic pathway, characterized by the upregulation of the pro-apoptotic protein BAX and the activation of executioner caspases like caspase 3, leading to the cleavage of PARP. This mechanism is a hallmark of effective anticancer agents.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed apoptotic signaling pathway induced by the 1,2,4-triazole derivative and a general workflow for its in vitro evaluation.

G Proposed Apoptotic Signaling Pathway of BCTA BCTA BCTA (1,2,4-Triazole Derivative) Mitochondrion Mitochondrion BCTA->Mitochondrion BAX BAX (Upregulation) Mitochondrion->BAX Cytochrome_c Cytochrome c Release BAX->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis G Experimental Workflow for In Vitro Anticancer Evaluation cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Assays cluster_3 Data Analysis Cell_Seeding Seed Cancer Cells (e.g., A549, NCI-H460) Incubation1 24h Incubation Cell_Seeding->Incubation1 Compound_Addition Add Triazole Derivative & Control Drugs Incubation1->Compound_Addition Incubation2 48-72h Incubation Compound_Addition->Incubation2 MTT_Assay MTT Assay (Cell Viability) Incubation2->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Incubation2->Apoptosis_Assay IC50_Calculation IC50 Determination MTT_Assay->IC50_Calculation Apoptosis_Quantification Quantification of Apoptotic Cells Apoptosis_Assay->Apoptosis_Quantification Mechanism_Study Western Blot (Protein Expression) Apoptosis_Quantification->Mechanism_Study

References

A Comparative Analysis of 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine and Doxorubicin in MCF-7 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of the novel triazole compound, 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine, and the established chemotherapeutic agent, doxorubicin, on the MCF-7 human breast cancer cell line. The information presented is based on available preclinical data and aims to highlight the key differences in their mechanisms of action and efficacy.

Introduction

The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. While doxorubicin has been a mainstay in breast cancer treatment for decades, its clinical utility is often limited by cardiotoxicity and the development of drug resistance. This has spurred the investigation of new chemical entities, such as derivatives of the 1,2,4-triazole scaffold, which has been identified as a promising pharmacophore in the development of new anticancer drugs. This guide synthesizes experimental data to compare the performance of this compound and its analogs with doxorubicin in the context of MCF-7 cells, a widely used model for estrogen receptor-positive breast cancer.

Comparative Efficacy

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. While direct comparative studies are limited, the available data for doxorubicin and various 1,2,4-triazole derivatives in MCF-7 cells are summarized below. It is important to note that IC50 values for doxorubicin can vary significantly across different studies and experimental conditions. Data for this compound is not directly available, therefore data from structurally related compounds is presented to provide a frame of reference for this class of molecules.

CompoundCell LineIncubation TimeIC50 ValueReference
Doxorubicin MCF-748 hours400 nM[1]
MCF-748 hours4 µM[2]
MCF-748 hours8306 nM[3]
MCF-772 hours700 nM[1]
MCF-7/ADR (Doxorubicin-resistant)Not Specified13.2 ± 0.2 µg/mL[4]
Representative 1,2,4-Triazole Derivatives
5-(3-Bromophenyl)-N-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine (Analog)MCF-7Not SpecifiedPercent Growth Inhibition (PGI) was notable, but IC50 not provided.
Novel triazole linked N-(pyrimidin-2yl)benzo[d]thiazol-2-amine derivativesMCF-7Not SpecifiedShowed cytotoxic effects, with some compounds inducing G2/M cell cycle arrest.[5]

Mechanism of Action

Doxorubicin

Doxorubicin exerts its anticancer effects through a multi-pronged approach. Its primary mechanisms include:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between DNA base pairs, obstructing DNA replication and transcription. It also stabilizes the complex between DNA and topoisomerase II, an enzyme that facilitates DNA unwinding, leading to double-strand breaks and subsequent cell death.

  • Generation of Reactive Oxygen Species (ROS): The metabolism of doxorubicin produces free radicals that induce oxidative stress, causing damage to cellular components like lipids, proteins, and DNA.

  • Induction of Apoptosis: The extensive cellular damage triggered by doxorubicin activates the intrinsic apoptotic pathway. This involves an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to the activation of caspases and programmed cell death.[6]

  • Cell Cycle Arrest: Doxorubicin has been shown to cause cell cycle arrest in MCF-7 cells, primarily at the G2/M or G0/G1 phases, preventing cell proliferation.[3][7][8]

Doxorubicin_Mechanism Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII ROS Reactive Oxygen Species (ROS) Generation Dox->ROS DSB DNA Double-Strand Breaks DNA->DSB TopoII->DSB OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis DSB->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M, G0/G1) DSB->CellCycleArrest OxidativeStress->Apoptosis

This compound and Analogs

While the precise mechanism of this compound in MCF-7 cells is not yet fully elucidated, studies on related 1,2,4-triazole derivatives suggest several potential pathways for their anticancer activity.

  • Induction of Apoptosis: Many triazole derivatives have been shown to induce apoptosis in cancer cells. This is often associated with the activation of caspase cascades.

  • Cell Cycle Arrest: Similar to doxorubicin, some novel triazole-linked compounds have been found to induce cell cycle arrest in MCF-7 cells, particularly at the G2/M phase.[5]

  • Inhibition of Key Survival Proteins: Certain triazole derivatives have been shown to inhibit proteins crucial for cancer cell survival and proliferation, such as NF-kB and Survivin.

Triazole_Mechanism Triazole 5-(4-fluorophenyl)-4H-1,2,4- triazol-3-amine (and analogs) Apoptosis Apoptosis Induction Triazole->Apoptosis CellCycleArrest Cell Cycle Arrest (e.g., G2/M) Triazole->CellCycleArrest ProteinInhibition Inhibition of Survival Proteins (e.g., NF-kB) Triazole->ProteinInhibition

Impact on Apoptosis and Cell Cycle in MCF-7 Cells

ParameterDoxorubicinThis compound (and analogs)
Apoptosis Induction Induces apoptosis, with rates dependent on concentration (e.g., 13.75% at 800 nM).[3]Novel triazole derivatives have been shown to induce apoptosis, with evidence of increased caspase-9 activity in MCF-7 cells.[5]
Key Apoptotic Proteins Increases Bax/Bcl-2 ratio.[3]Some analogs inhibit anti-apoptotic proteins like Survivin.
Cell Cycle Arrest Primarily at G2/M and G0/G1 phases.[3][7]Some analogs induce G2/M phase arrest.

Experimental Protocols

Cell Viability Assay (MTT Assay)

MTT_Workflow cluster_0 MTT Assay Protocol Seed Seed MCF-7 cells in a 96-well plate Incubate1 Incubate for 24 hours Seed->Incubate1 Treat Treat with varying concentrations of the compound Incubate1->Treat Incubate2 Incubate for 24-72 hours Treat->Incubate2 AddMTT Add MTT reagent to each well Incubate2->AddMTT Incubate3 Incubate for 3-4 hours to allow formazan formation AddMTT->Incubate3 AddSolvent Add solubilizing agent (e.g., DMSO) Incubate3->AddSolvent Measure Measure absorbance at ~570 nm AddSolvent->Measure

  • Cell Seeding: MCF-7 cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of either this compound or doxorubicin. A control group receives only the vehicle (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: The plates are incubated for another 3-4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: MCF-7 cells are treated with the desired concentrations of the test compounds for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis
  • Cell Treatment and Harvesting: MCF-7 cells are treated with the compounds, harvested, and washed with PBS.

  • Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase A to degrade RNA and then stained with a DNA-binding fluorescent dye, such as propidium iodide.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is then determined based on their fluorescence intensity.

Conclusion

Doxorubicin remains a potent cytotoxic agent against MCF-7 cells, acting through well-characterized mechanisms of DNA damage, ROS generation, and induction of apoptosis. The emerging class of 1,2,4-triazole derivatives, including compounds structurally related to this compound, also demonstrates promising anticancer activity, primarily through the induction of apoptosis and cell cycle arrest.

While a direct comparison of potency is challenging due to the lack of head-to-head studies and variability in reported IC50 values for doxorubicin, the available data suggests that novel triazole compounds can exhibit significant cytotoxicity in the low micromolar range. Further research is warranted to fully elucidate the mechanism of action of this compound and to establish a more definitive comparative efficacy profile against standard chemotherapeutic agents like doxorubicin. The development of such novel compounds holds the potential for new therapeutic strategies in breast cancer treatment, possibly with improved safety profiles.

References

In Vitro Anticancer Activity of 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the in vitro anticancer activity of 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine and its analogs, supported by experimental data from recent studies. The information is intended for researchers, scientists, and drug development professionals working in the field of oncology.

Comparative Analysis of Anticancer Activity

Recent research has demonstrated the potential of 4,5-disubstituted-4H-1,2,4-triazol-3-amine derivatives as potent anticancer agents. The in vitro cytotoxic activities of these compounds have been evaluated against various human cancer cell lines, with several analogs exhibiting significant efficacy.

Cytotoxicity against Human Lung Cancer Cell Lines

A study focusing on a series of 4,5-(substituted phenyl)-4H-1,2,4-triazol-3-amine derivatives revealed their cytotoxic effects on A549, NCI-H460, and NCI-H23 human lung cancer cell lines.[1][2] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for each compound. Notably, the analog 4-phenyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine (designated as 4h in the study) demonstrated notable activity. The most potent compound in this series was identified as 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA), which exhibited significantly stronger anti-lung cancer activity than the chemotherapeutic agent 5-fluorouracil.[1][2]

Table 1: Cytotoxicity (IC50 in µM) of 4,5-(substituted phenyl)-4H-1,2,4-triazol-3-amine Analogs against Lung Cancer Cell Lines [1][2]

CompoundR1R2A549 (IC50 µM)NCI-H460 (IC50 µM)NCI-H23 (IC50 µM)
4a 4-Cl4-F10.3612.8115.23
4d 4-Cl4-Cl1.092.013.28
4h Phenyl4-F20.1125.3231.08
5-fluorouracil -->100>100>100

Data extracted from a study on novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents.[1][2]

Growth Inhibitory Effects on a Broad Panel of Cancer Cell Lines

In a separate investigation, a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were evaluated for their anticancer activity against a panel of 58 human tumor cell lines by the National Cancer Institute (NCI).[3][4] The compounds were tested at a single concentration of 10⁻⁵ M, and their effect was measured as percent growth inhibition (PGI). Several of these analogs demonstrated significant growth inhibitory effects against various cancer cell lines, including those from leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer.

Table 2: Percent Growth Inhibition (PGI) of selected 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs against Various Cancer Cell Lines [3][4]

CompoundTarget Cell LinePercent Growth Inhibition (PGI)
4e SNB-75 (CNS Cancer)41.25
4i SNB-75 (CNS Cancer)38.94
4i UO-31 (Renal Cancer)30.14
4i CCRF-CEM (Leukemia)26.92
4i EKVX (Non-Small Cell Lung Cancer)26.61
4i OVCAR-5 (Ovarian Cancer)23.12

Data from a study on the synthesis and anticancer activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs.[3][4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The in vitro cytotoxicity of the 4,5-(substituted phenyl)-4H-1,2,4-triazol-3-amine derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2]

  • Cell Seeding: Cancer cells (A549, NCI-H460, and NCI-H23) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves.

NCI-60 Human Tumor Cell Line Screen

The anticancer activity of the 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs was evaluated using the National Cancer Institute's (NCI) 60 human tumor cell line screening protocol at a single dose of 10⁻⁵ M.[3][4]

  • Cell Plating: The human tumor cell lines were grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine. Cells were inoculated into 96-well microtiter plates.

  • Compound Addition: The test compounds were added to the wells at a single concentration of 10⁻⁵ M.

  • Incubation: The plates were incubated for 48 hours at 37°C, 5% CO2, and 100% humidity.

  • Cell Viability Determination: Sulforhodamine B (SRB) protein assay was used to determine cell viability.

  • Data Analysis: The percentage growth was calculated relative to the control wells. The percent growth inhibition (PGI) was then calculated as 100 - percent growth.

Visualizations

Experimental Workflow for In Vitro Anticancer Screening

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Incubation cluster_3 Viability Assay cluster_4 Data Analysis start Cancer Cell Lines seed Seed cells in 96-well plates start->seed treat Add triazole analogs at various concentrations seed->treat incubate Incubate for 48 hours treat->incubate assay Perform MTT or SRB Assay incubate->assay measure Measure Absorbance/Optical Density assay->measure analyze Calculate IC50 or PGI measure->analyze end Identify lead compounds analyze->end

Caption: General workflow for in vitro anticancer activity screening.

Proposed Apoptotic Signaling Pathway

Studies have suggested that some of these triazole derivatives induce apoptosis in cancer cells.[1][2] The following diagram illustrates a simplified, hypothetical signaling pathway for apoptosis induction.

G cluster_0 Induction cluster_1 Signaling Cascade cluster_2 Execution drug Triazole Analog bax ↑ Bax drug->bax bcl2 ↓ Bcl-2 drug->bcl2 cas9 ↑ Cleaved Caspase-9 bax->cas9 bcl2->cas9 cas3 ↑ Cleaved Caspase-3 cas9->cas3 parp ↑ Cleaved PARP cas3->parp apoptosis Apoptosis parp->apoptosis

Caption: A potential signaling pathway for apoptosis induced by triazole analogs.

References

Fluorination of Triazoles: A Decisive Strategy for Enhanced Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of fluorine atoms into the molecular scaffold of triazole-based compounds has consistently demonstrated a significant enhancement in their antimicrobial activity. This strategic fluorination leads to derivatives with superior potency against a broad spectrum of bacterial and fungal pathogens when compared to their non-fluorinated parent compounds.

The strategic placement of fluorine, a highly electronegative and small atom, can profoundly influence the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to target enzymes. In the context of triazole antifungals, which primarily act by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), fluorination can lead to more potent enzyme inhibition and, consequently, a more robust antifungal effect.[1][2] This guide provides a comparative analysis of the antimicrobial efficacy of fluorinated versus non-fluorinated triazoles, supported by experimental data and detailed methodologies.

Comparative Antimicrobial Activity: A Quantitative Look

The superior antimicrobial performance of fluorinated triazoles is evident in their lower Minimum Inhibitory Concentration (MIC) values. The MIC is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater potency.

Several studies have synthesized and evaluated series of fluorinated and non-fluorinated triazole derivatives, consistently reporting enhanced activity in the fluorinated analogs. For instance, a study on novel 1,2,4-triazole derivatives found that a 4-fluoro derivative exhibited antifungal activity superior to the standard drug ketoconazole against Microsporum gypseum.[1] Another comprehensive review highlights that the incorporation of fluorine into triazoles leads to a significant enhancement in their biological activities compared to their non-fluorinated counterparts.[2]

Below is a summary of comparative MIC data from various studies:

Compound TypeTarget MicroorganismNon-Fluorinated Analog MIC (µg/mL)Fluorinated Analog MIC (µg/mL)Reference
1,2,4-Triazole DerivativeMicrosporum gypseumComparable to KetoconazoleSuperior to Ketoconazole[1]
1,2,3-Triazole DerivativeMycobacterium tuberculosis H37Rv-0.78[2]
1,2,3-Triazole DerivativeGram-positive & Gram-negative bacteria-0.0047 (µmol/mL)[2]
Voriconazole (Fluorinated) vs. Fluconazole (Non-fluorinated core)Candida glabrata321[3]

Mechanism of Action: The Role of Fluorine

The primary mechanism of action for azole antifungals is the inhibition of lanosterol 14α-demethylase, an enzyme crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4] Inhibition of this enzyme disrupts the fungal cell membrane's integrity, leading to cell growth arrest and death.

The introduction of fluorine atoms can enhance this inhibitory activity through several mechanisms:

  • Increased Binding Affinity: Fluorine's high electronegativity can lead to stronger interactions with the active site of the target enzyme.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to metabolic degradation by host enzymes, thus increasing its bioavailability and duration of action.

  • Altered Physicochemical Properties: Fluorination can modify the molecule's lipophilicity, affecting its ability to penetrate microbial cell membranes.

Below is a diagram illustrating the general mechanism of action of azole antifungals.

cluster_synthesis Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Azoles cluster_outcome Cellular Consequence Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol_14a_demethylase Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Product Disrupted_Membrane Disrupted_Membrane Triazole_Antifungal Triazole_Antifungal Triazole_Antifungal->Lanosterol_14a_demethylase Inhibits Fungal_Cell_Death Fungal_Cell_Death Disrupted_Membrane->Fungal_Cell_Death

Caption: Mechanism of action of triazole antifungals.

Experimental Protocols

The determination of antimicrobial efficacy, specifically the Minimum Inhibitory Concentration (MIC), is conducted following standardized laboratory procedures. The general workflow for such an experiment is outlined below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a widely accepted standard for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum:

    • The test microorganism (bacterial or fungal strain) is cultured on an appropriate agar medium to obtain isolated colonies.

    • A suspension of the microorganism is prepared in a sterile saline or broth solution and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.

  • Preparation of Antimicrobial Agent Dilutions:

    • A stock solution of the triazole compound (both fluorinated and non-fluorinated) is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • A series of twofold dilutions of the antimicrobial agent is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the standardized microbial suspension.

    • The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

cluster_prep Preparation cluster_exp Experiment cluster_res Result A Microorganism Culture B Standardized Inoculum A->B D Inoculation of Microtiter Plate B->D C Serial Dilution of Triazoles C->D E Incubation D->E F Visual Inspection for Growth E->F G MIC Determination F->G

Caption: Experimental workflow for MIC determination.

Conclusion

References

Head-to-Head Comparison of 5-Aryl-1,2,4-Triazole Kinase Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive head-to-head comparison of emerging 5-aryl-1,2,4-triazole derivatives as potent kinase inhibitors for cancer therapy. The 1,2,4-triazole scaffold is a "privileged" structure in medicinal chemistry, known for its metabolic stability and ability to form key interactions with biological targets.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of inhibitor performance supported by experimental data, detailed protocols, and pathway visualizations to aid in the rational design of next-generation kinase inhibitors.

Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of various 5-aryl-1,2,4-triazole derivatives against key oncogenic kinases and cancer cell lines. This data has been compiled from recent peer-reviewed studies to facilitate a direct comparison of their potency and selectivity.

Kinase Inhibitory Activity

This table presents the half-maximal inhibitory concentrations (IC50) of selected 1,2,4-triazole compounds against various kinases, demonstrating their potential as targeted inhibitors.

Compound IDTarget KinaseIC50 (nM)Reference CompoundRef. IC50 (nM)
11d VEGFR-216.3Sorafenib29.7
Compound (I) VEGFR-260--
Compound (III) VEGFR-226.3--
Compound 63g c-Met1.57–31.52Foretinib-
SAR125844 (65) c-Met (wild-type)4.2--
Compound 66 c-Met0.24--
Compound 13 ALK5Significant inhibition at 5 µM--
Compound 8c EGFR3600--
Compound 8c BRAFPotent Inhibition--
Compound 8d BRAFPotent Inhibition--
Anti-proliferative Activity against Cancer Cell Lines

This table showcases the anti-proliferative efficacy of 1,2,4-triazole derivatives across a panel of human cancer cell lines, indicating their potential as cytotoxic agents.

Compound IDCell LineCancer TypeIC50 (µM)Reference CompoundRef. IC50 (µM)
11e, 11d, 11g, 11k, 14c PANC1Pancreatic0.17 - 4.29--
11e, 11d, 11g, 11k, 14c HepG2Hepatocellular0.58 - 4.49--
Compound (II) HepG2Hepatocellular10.02--
Compound 62i HT-29Colorectal0.90Sorafenib2.25–3.37
Compound 62i H460Lung0.85Sorafenib2.25–3.37
Compound 62i MDA-MB-231Breast1.54Sorafenib2.25–3.37
Compound 63g HT-29Colorectal0.08Foretinib-
Compound 63g H460Lung0.14Foretinib-
Compound 63g A549Lung0.11Foretinib-
Compound 63g MKN-45Gastric0.031Foretinib-
Compound 64 BewoChoriocarcinoma1.30--
Compound 64 HL-60Leukemia1.45--
Compound 64 MCF-7Breast2.24--
Compound 58a PC-3Prostate26.0--
Compound 58a DU-145Prostate34.5--
Compound 58a LNCaPProstate48.8--
Compound 7f HepG2Hepatocellular16.782 (µg/mL)--

Key Signaling Pathways and Inhibition

The following diagrams illustrate the signaling pathways targeted by 5-aryl-1,2,4-triazole inhibitors. Understanding these pathways is crucial for elucidating the mechanism of action and predicting potential therapeutic effects and resistance mechanisms.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates cSrc c-Src VEGFR2->cSrc Activates PKC PKC PLCg->PKC AKT AKT PI3K->AKT FAK FAK cSrc->FAK Inhibitor 5-Aryl-1,2,4-Triazole Inhibitor Inhibitor->VEGFR2 Inhibits RAF RAF PKC->RAF mTOR mTOR AKT->mTOR Permeability Permeability AKT->Permeability Migration Migration FAK->Migration MEK MEK RAF->MEK Survival Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation cMET_Signaling_Pathway HGF HGF cMET c-MET HGF->cMET Binds GAB1 GAB1 cMET->GAB1 Activates STAT3 STAT3 cMET->STAT3 Activates Inhibitor 5-Aryl-1,2,4-Triazole Inhibitor Inhibitor->cMET Inhibits RAS RAS GAB1->RAS PI3K PI3K GAB1->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT Invasion Motility & Invasion STAT3->Invasion MEK MEK RAF->MEK Survival Survival AKT->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation EGFR_BRAF_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Recruits EGFR_Inhibitor EGFR Inhibitor EGFR_Inhibitor->EGFR Inhibits RAS RAS GRB2_SOS->RAS Activates BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK BRAF_Inhibitor BRAF Inhibitor BRAF_Inhibitor->BRAF Inhibits ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Experimental_Workflow Synthesis Compound Synthesis (5-Aryl-1,2,4-Triazole) KinaseAssay In Vitro Kinase Assay (IC50 Determination) Synthesis->KinaseAssay CellAssay Cell-Based Assay (MTT for Viability) KinaseAssay->CellAssay Active Compounds ApoptosisAssay Mechanism of Action (Apoptosis Assay) CellAssay->ApoptosisAssay Potent Compounds LeadOpt Lead Optimization ApoptosisAssay->LeadOpt

References

Cross-reactivity and selectivity profiling of 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity of 1,2,4-triazole-based compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active agents. While specific experimental cross-reactivity data for 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine is not publicly available, this guide utilizes data from structurally related 1,2,4-triazole derivatives that have been extensively profiled for their kinase inhibitory activity. This comparative approach offers valuable insights into the potential selectivity and off-target effects characteristic of this compound class, thereby guiding future research and development.

The 1,2,4-triazole moiety is a key pharmacophore in a variety of approved drugs and clinical candidates, recognized for its metabolic stability and ability to engage in crucial hydrogen bonding interactions with biological targets.[1] Derivatives of this scaffold have demonstrated a broad range of therapeutic potential, including anticancer, antifungal, and anti-inflammatory activities.[1][2] A common mechanism of action for many of these compounds is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways.[3][4] Understanding the selectivity profile of these inhibitors is paramount for developing safe and efficacious therapeutics.

Performance Comparison of Representative 1,2,4-Triazole-Based Kinase Inhibitors

To illustrate the typical selectivity profile of a 1,2,4-triazole-based kinase inhibitor, we present a comparison of JNJ-7706621, a well-characterized compound with a 1,2,4-triazole core, against other kinase inhibitors. JNJ-7706621 is a potent inhibitor of Aurora kinases and Cyclin-Dependent Kinases (CDKs).[5] The following table summarizes the half-maximal inhibitory concentrations (IC50) of JNJ-7706621 and two other inhibitors, Danusertib and Tozasertib, against a panel of selected kinases. This data provides a clear comparison of their potency and selectivity.

Kinase TargetJNJ-7706621 IC50 (nM)Danusertib (PHA-739358) IC50 (nM)Tozasertib (VX-680) IC50 (nM)
Aurora A9130.6
Aurora B92518
CDK1/cyclin B4>10,000-
CDK2/cyclin E9>10,000-
ABL-424
FLT3-301.5
RET-12-
TRKA-2515
c-Kit--60

Data sourced from publicly available literature.[5] A hyphen (-) indicates that data was not reported in the cited source.

Experimental Protocols for Selectivity Profiling

Comprehensive selectivity profiling is crucial for the development of any new chemical entity. Below are detailed methodologies for key experiments used to determine the cross-reactivity and selectivity of small molecule inhibitors.

Radiometric Kinase Assay

This biochemical assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate group from ATP to a substrate.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific peptide or protein substrate, and the kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations. Include a vehicle control (e.g., DMSO).

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period, ensuring the reaction proceeds within the linear range.

  • Termination and Separation: Stop the reaction and separate the radiolabeled substrate from the unreacted [γ-³³P]ATP. This is commonly achieved by spotting the reaction mixture onto phosphocellulose filter paper, which binds the phosphorylated substrate, followed by washing to remove unbound ATP.

  • Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.

Protocol:

  • Cell Treatment: Treat intact cells with the test compound at various concentrations or with a vehicle control.

  • Heating: Heat the cell suspensions or lysates to a range of temperatures for a defined period (e.g., 3 minutes).

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or mass spectrometry.

  • Data Analysis: Generate a melting curve by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement. An isothermal dose-response curve can be generated by heating all samples at a single temperature and varying the compound concentration to determine the EC50 of target engagement.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate a key signaling pathway potentially modulated by 1,2,4-triazole kinase inhibitors and the experimental workflow for selectivity profiling.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays biochem_start Test Compound kinase_panel Broad Kinase Panel Screening (e.g., Radiometric Assay) biochem_start->kinase_panel Primary Screen ic50 Determine IC50 Values kinase_panel->ic50 Dose-Response cellular_start Identified Hits ic50->cellular_start Lead Compounds cetsa Cellular Thermal Shift Assay (CETSA) cellular_start->cetsa Validation target_engagement Confirm Target Engagement cetsa->target_engagement selectivity_profile Selectivity Profile target_engagement->selectivity_profile Comprehensive Profile

Caption: Experimental workflow for kinase inhibitor selectivity profiling.

aurora_kinase_pathway cluster_cell_cycle Cell Cycle Progression G2_M G2/M Transition Mitosis Mitosis G2_M->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis Aurora_A Aurora A Kinase Aurora_A->G2_M promotes Aurora_B Aurora B Kinase Aurora_B->Mitosis regulates spindle checkpoint Aurora_B->Cytokinesis required for Inhibitor 1,2,4-Triazole Inhibitor (e.g., JNJ-7706621) Inhibitor->Aurora_A inhibition Inhibitor->Aurora_B inhibition

Caption: Simplified Aurora kinase signaling pathway in cell cycle regulation.

References

Validating the Mechanism of Action of 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine: A Comparative In Vitro Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in vitro mechanism of action of the novel compound 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine. Based on the well-established bioactivities of the 1,2,4-triazole scaffold, this compound is predicted to exhibit either potent anticancer or antifungal properties. This document outlines the primary molecular pathways associated with these activities, presents comparative data from closely related analogs, and provides detailed experimental protocols for in vitro validation.

Postulated Mechanisms of Action

The 1,2,4-triazole nucleus is a versatile pharmacophore known to interact with various biological targets. For this compound, two primary mechanisms of action are postulated:

  • Anticancer Activity: Many 1,2,4-triazole derivatives have demonstrated significant efficacy as anticancer agents.[1][2] Their mechanisms are diverse and can include the inhibition of crucial enzymes involved in cancer cell proliferation and survival, such as aromatase or tubulin.[2] The presence of the fluorophenyl group may enhance the binding affinity of the compound to its molecular target.

  • Antifungal Activity: The triazole class of drugs is a cornerstone of antifungal therapy.[3][4] Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][5] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.

Comparative In Vitro Data

To provide a benchmark for the evaluation of this compound, the following tables summarize the in vitro activity of structurally similar 1,2,4-triazole derivatives from published studies.

Table 1: In Vitro Anticancer Activity of 5-(Substituted Phenyl)-4H-1,2,4-triazol-3-amine Analogs
Compound/AnalogCancer Cell LineIC50 (µM)Reference
5-(3-Bromophenyl)-N-phenyl-4H-1,2,4-triazol-3-amineUO-31 (Renal)-[6]
EKVX (Non-Small Cell Lung)-[6]
SNB-75 (CNS)-[6]
5-(3-Bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amineUO-31 (Renal)-[6]
EKVX (Non-Small Cell Lung)-[6]
5-(3-Bromophenyl)-N-(4-chlorophenyl)-4H-1,2,4-triazol-3-amineUO-31 (Renal)-[6]
5-(3-Bromophenyl)-N-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amineMCF-7 (Breast)-[6]
Doxorubicin (Standard)HepG2 (Liver)17.69 - 25.4[7]
MCF-7 (Breast)17.69 - 27.09[7]

Note: Specific IC50 values for the bromophenyl analogs were presented as percent growth inhibition at a single concentration in the reference.[6]

Table 2: In Vitro Antifungal Activity of 4-amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol Derivatives
Compound/AnalogFungal StrainMIC (µg/mL)Reference
4-(2-chlorobenzylideneamino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiolMicrosporum gypseum-[8]
4-(4-fluorobenzylideneamino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiolMicrosporum gypseum-[8]
4-(4-chlorobenzylideneamino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiolMicrosporum gypseum-[8]
4-(4-chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiolMicrosporum gypseum-[8]
Ketoconazole (Standard)Aspergillus niger-[9]
Candida albicans24[10]
Microsporum gypseum-[8]

Note: Specific MIC values for the triazole-3-thiol derivatives were presented as superior or comparable to the standard drug in the reference.[8]

Signaling Pathways and Experimental Workflows

To visually conceptualize the potential mechanisms and experimental validation, the following diagrams are provided.

anticancer_pathway This compound This compound Tubulin Tubulin This compound->Tubulin Inhibition Microtubule Dynamics Microtubule Dynamics Tubulin->Microtubule Dynamics Disruption Cell Cycle Arrest Cell Cycle Arrest Microtubule Dynamics->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Postulated anticancer mechanism via tubulin polymerization inhibition.

antifungal_pathway This compound This compound Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) This compound->Lanosterol 14α-demethylase (CYP51) Inhibition Ergosterol Biosynthesis Ergosterol Biosynthesis Lanosterol 14α-demethylase (CYP51)->Ergosterol Biosynthesis Blockade Fungal Cell Membrane Fungal Cell Membrane Ergosterol Biosynthesis->Fungal Cell Membrane Disruption of Integrity Fungal Cell Lysis Fungal Cell Lysis Fungal Cell Membrane->Fungal Cell Lysis experimental_workflow cluster_0 Anticancer Evaluation cluster_1 Antifungal Evaluation Cancer Cell Culture Cancer Cell Culture MTT Assay MTT Assay Cancer Cell Culture->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Fungal Culture Fungal Culture Broth Microdilution Assay Broth Microdilution Assay Fungal Culture->Broth Microdilution Assay MIC Determination MIC Determination Broth Microdilution Assay->MIC Determination

References

Comparative Docking Analysis of 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine with Known Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed in silico evaluation of a promising triazole derivative against established anticancer agents targeting the colchicine binding site of β-tubulin.

This guide presents a comparative molecular docking analysis of 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine against known tubulin polymerization inhibitors. Tubulin, a critical component of the cellular cytoskeleton, is a well-validated target for anticancer drug development. The colchicine binding site on β-tubulin is a key pocket for the binding of numerous small molecule inhibitors, leading to microtubule destabilization, cell cycle arrest, and apoptosis. This analysis provides insights into the potential of this compound as a novel anticancer agent by comparing its predicted binding affinity and interactions with those of established inhibitors.

Due to the limited availability of direct comparative studies on this compound, this analysis utilizes data from a closely related analog, 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine, which has been shown to target the colchicine binding site of tubulin[1][2]. The structural similarity between these compounds allows for a reasonable approximation of the binding behavior of the title compound.

Data Presentation: Comparative Docking Performance

The following table summarizes the molecular docking results of the 1,2,4-triazole amine analog and known tubulin inhibitors against the colchicine binding site of β-tubulin (PDB ID: 5LYJ). The binding affinity is presented as the docking score in kcal/mol, where a more negative value indicates a stronger predicted binding affinity.

CompoundTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
5-(3-bromophenyl)-N-phenyl-4H-1,2,4-triazol-3-amine (analog)Tubulin5LYJ-8.149Asn258 (H-bond)[1]
Combretastatin A-4 (Known Inhibitor)Tubulin5LYJNot explicitly stated, but used as a reference for binding siteCys241, Leu242, Ala250, Val238, Leu255, Asn258, Met259, Lys254, Ala316, Val318, Ala354, Lys352[1]
Colchicine (Known Inhibitor)Tubulin1SA0Not directly comparable, different studyβCys241, αThr179, αVal181[3]
Vinblastine (Known Inhibitor)TubulinNot specified-7.5 (in a different study)Interacts with the vinca domain[4]

Experimental Protocols: Molecular Docking Methodology

The molecular docking studies for the 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were performed using a standard and well-documented protocol. The following methodology is based on the procedures described in the cited literature[1][5].

1. Protein Preparation:

  • The three-dimensional crystal structure of tubulin in complex with combretastatin A-4 was obtained from the Protein Data Bank (PDB ID: 5LYJ)[1].

  • The protein structure was prepared by removing water molecules and any co-crystallized ligands.

  • Hydrogen atoms were added to the protein, and charges were assigned using the appropriate force field (e.g., AMBER).

  • The protein was then minimized to relieve any steric clashes.

2. Ligand Preparation:

  • The 3D structure of the 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs and known inhibitors were built using chemical drawing software (e.g., ChemDraw).

  • The structures were then converted to a 3D format and optimized to their lowest energy conformation using a suitable force field (e.g., MMFF94).

  • Gasteiger charges were computed for all ligand atoms.

3. Docking Simulation:

  • Molecular docking was performed using software such as AutoDock Vina or MOE (Molecular Operating Environment)[5].

  • The grid box for the docking simulation was centered on the co-crystallized ligand (combretastatin A-4) in the colchicine binding site of tubulin to define the active site[1][5].

  • The docking algorithm was then run to generate multiple binding poses for each ligand within the defined active site.

  • The generated poses were scored based on their predicted binding affinity (docking score), and the pose with the lowest energy was selected for further analysis.

4. Analysis of Interactions:

  • The interactions between the docked ligands and the amino acid residues of the protein were visualized and analyzed using molecular visualization software (e.g., PyMOL, Discovery Studio).

  • Key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions were identified and documented.

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows involved in the comparative docking analysis.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Fetch Protein Structure (PDB ID: 5LYJ) Grid Define Binding Site (Colchicine Site) PDB->Grid Ligand Prepare Ligand Structures (Triazole & Inhibitors) Dock Perform Molecular Docking (e.g., AutoDock Vina) Ligand->Dock Grid->Dock Score Calculate Binding Affinity (Docking Score) Dock->Score Interact Analyze Ligand-Protein Interactions Dock->Interact Compare Comparative Analysis Score->Compare Interact->Compare

Caption: Workflow for the comparative molecular docking analysis.

signaling_pathway Triazole This compound (or analog) Tubulin β-Tubulin (Colchicine Binding Site) Triazole->Tubulin Binds to KnownInhibitors Known Inhibitors (e.g., Colchicine, Combretastatin A-4) KnownInhibitors->Tubulin Binds to Destabilization Microtubule Destabilization Tubulin->Destabilization Inhibition leads to CellCycleArrest G2/M Cell Cycle Arrest Destabilization->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

References

Potent Anticancer Activity of 1,2,4-Triazole Derivatives: A Comparative Analysis of IC50 Values Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of recent studies highlights the significant cytotoxic potential of novel 1,2,4-triazole derivatives against a range of human cancer cell lines. These compounds have demonstrated promising inhibitory effects, with IC50 values extending into the nanomolar range for some derivatives, underscoring their potential as a valuable scaffold in the development of new anticancer agents.

The 1,2,4-triazole nucleus is a key pharmacophore in a variety of commercially available drugs and has been extensively investigated for its broad spectrum of biological activities, including anticancer properties.[1] Its unique chemical features, such as metabolic stability and the ability to participate in hydrogen bonding, make it an attractive scaffold for designing targeted therapies.[1] Recent research has focused on the synthesis and evaluation of new 1,2,4-triazole derivatives, revealing their ability to inhibit cancer cell proliferation through various mechanisms, including the inhibition of kinases like EGFR and BRAF, disruption of tubulin polymerization, and induction of apoptosis.[2][3] This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of various 1,2,4-triazole derivatives against several cancer cell lines, based on recently published experimental data.

Comparative IC50 Values of 1,2,4-Triazole Derivatives

The cytotoxic activity of newly synthesized 1,2,4-triazole derivatives has been evaluated against a panel of human cancer cell lines, with the data summarized in the table below. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Series 1: Indolyl 1,2,4-Triazole Hybrids
Compound 13bMCF-7 (Breast)1.07[4]
HepG2 (Liver)0.32[4]
Compound 12bMCF-7 (Breast)2.67[4]
HepG2 (Liver)3.21[4]
Compound VgMCF-7 (Breast)0.891[5]
MDA-MB-231 (Breast)3.479[5]
Compound VfMCF-7 (Breast)2.91[5]
MDA-MB-231 (Breast)1.914[5]
Series 2: 1,2,4-Triazole-Chalcone Hybrids
Compound 24A549 (Lung)4.4[6][7]
Compound 25A549 (Lung)~4.4 - 16.04[6][7]
Compound 27A549 (Lung)~4.4 - 16.04[6][7]
Compound 41A549 (Lung)~4.4 - 16.04[6][7]
Compound 47A549 (Lung)~4.4 - 16.04[6][7]
Series 3: Coumarin-Triazole Hybrids
LaSOM 186MCF-7 (Breast)2.66[8]
LaSOM 190MCF-7 (Breast)2.85[8]
LaSOM 185MCF-7 (Breast)<10.08[8]
LaSOM 180MCF-7 (Breast)<10.08[8]
Series 4: Pyridine-Containing Triazoles
TP1-TP7 (range)B16F10 (Melanoma)41.12 - 61.11[9]
Series 5: Triazolyl-Thioacetamides
Compound 100c(Multiple lines)Potent Activity[10]
Compound 100f(Multiple lines)Potent Activity[10]
Series 6: Diaryl-1,2,4-Triazole-Caffeic Acid Hybrids
Compound 78jA549, Caco-2, PC-3, B16-F106.78 - 9.05[10]
Series 7: 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives
Compound 17MCF-7 (Breast)0.31[11]
Compound 22MCF-7 (Breast)3.31[11]
Caco-2 (Colon)4.98[11]
Compound 25MCF-7 (Breast)4.46[11]
Caco-2 (Colon)7.22[11]
Series 8: Adenosine A2B Receptor Antagonists
Compound 15MDA-MB-231 (Breast)3.48[12]
Compound 20MDA-MB-231 (Breast)5.95[12]

Experimental Protocols

The determination of the cytotoxic activity of 1,2,4-triazole derivatives is predominantly carried out using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability.

Cell Culture and Maintenance

Human cancer cell lines such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HeLa (cervical carcinoma), Caco-2 (colon carcinoma), and HepG2 (liver carcinoma) are commonly used.[8][11][13] The cells are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Compound Preparation and Application

The synthesized 1,2,4-triazole derivatives are typically dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. These stock solutions are then diluted with the cell culture medium to achieve the desired final concentrations for the assay. The final concentration of DMSO in the culture medium is generally kept below a level that would affect cell viability (e.g., <0.1%).

MTT Assay for Cell Viability
  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a specific density (e.g., 5 × 10^3 to 1 × 10^4 cells/well). The plates are then incubated for 24 hours to allow the cells to attach.

  • Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group receiving only the vehicle (e.g., DMSO-containing medium) and a blank group with medium only are also included. The plates are then incubated for a further 48 to 72 hours.

  • MTT Addition: Following the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are incubated for another 3 to 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve. Each experiment is typically performed in triplicate.[11]

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for determining the IC50 values of 1,2,4-triazole derivatives using the MTT assay.

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis culture Cancer Cell Culture (e.g., MCF-7, A549) seeding Cell Seeding (96-well plates) culture->seeding compound Compound Preparation (1,2,4-Triazole Derivatives in DMSO) treatment Compound Treatment (Varying Concentrations) compound->treatment seeding->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_add MTT Reagent Addition incubation->mtt_add formazan Formazan Crystal Formation (in viable cells) mtt_add->formazan solubilize Solubilization (DMSO or Isopropanol) formazan->solubilize read Absorbance Measurement (Microplate Reader) solubilize->read calculate Calculate % Cell Viability read->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Workflow for determining IC50 values using the MTT assay.

Signaling Pathways and Mechanisms of Action

The anticancer effects of 1,2,4-triazole derivatives are attributed to their interaction with various cellular targets and signaling pathways. Molecular docking studies and enzymatic assays have revealed that these compounds can act as inhibitors of key proteins involved in cancer progression.

For instance, some derivatives have shown potent inhibitory activity against EGFR (Epidermal Growth Factor Receptor), BRAF (a serine/threonine-protein kinase), and tubulin.[3] The inhibition of EGFR and BRAF kinases disrupts signaling pathways that are crucial for cell proliferation, survival, and angiogenesis. Tubulin inhibitors, on the other hand, interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[3]

Furthermore, studies have shown that certain 1,2,4-triazole-chalcone hybrids induce apoptosis through the activation of caspases, such as caspase-3, -8, and -9, and the release of cytochrome c from the mitochondria.[6][7] This indicates that these compounds can trigger the intrinsic apoptotic pathway. The diagram below illustrates a simplified representation of a signaling pathway that can be targeted by 1,2,4-triazole derivatives, leading to apoptosis.

G cluster_pathway Apoptosis Induction Pathway triazole 1,2,4-Triazole Derivative target Cellular Target (e.g., Kinase, Tubulin) triazole->target Inhibition signal Signal Transduction Cascade target->signal Blocks Pro-survival Signal bax Bax Activation signal->bax cyto_c Cytochrome c Release (from Mitochondria) bax->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathway for apoptosis induction.

References

Structure-activity relationship validation of 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of N-aryl substituted 5-(3-bromophenyl)-4H-1,2,4-triazol-3-amine derivatives, focusing on their structure-activity relationships (SAR) as potential anticancer agents. The data presented is derived from a study that synthesized and evaluated these compounds for their ability to inhibit cancer cell growth, with findings suggesting tubulin inhibition as a possible mechanism of action.

Structure-Activity Relationship and Performance Data

A series of ten 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were synthesized and evaluated for their anticancer activity against a panel of 58 human cancer cell lines at a single dose of 10 µM.[1] The core structure features a 5-(3-bromophenyl) ring and a variable N-aryl substituent at the 3-amine position. The compound 4a in this series incorporates the specific 4-fluorophenyl group of interest.

The anticancer activity is reported as Percent Growth Inhibition (PGI). A higher PGI value indicates greater inhibition of cancer cell growth. The analysis reveals that the nature and position of the substituent on the N-aryl ring significantly influence the cytotoxic activity.

Key Structure-Activity Relationship Observations:
  • Influence of N-Aryl Substituents: The substitution pattern on the N-aryl ring plays a critical role in the anticancer potency.

  • Compound 4e: Substituted with a 3-ethoxy-4-hydroxyphenyl group (-OEt at meta, -OH at para), compound 4e was the most potent against the CNS cancer cell line SNB-75, showing a PGI of 41.25%.[2]

  • Compound 4i: The analog with a 3,4,5-trimethoxyphenyl substituent, 4i , demonstrated the most promising broad-spectrum activity, showing significant PGI against multiple cell lines, including SNB-75 (38.94%), UO-31 (30.14%), CCRF-CEM (26.92%), EKVX (26.61%), and OVCAR-5 (23.12%).[1][2]

  • Halogen Substituents: Compounds with halogen substitutions on the N-aryl ring, such as 4a (4-fluoro) and 4b (4-chloro), exhibited moderate activity. For instance, against the renal cancer cell line UO-31, PGI values were 26.68% for 4a and 31.14% for 4b .[2]

  • Methoxy Substituents: The presence and position of methoxy groups were influential. Compound 4g (2-methoxyphenyl) showed varied activity, while the trimethoxy substitution in 4i yielded one of the most active compounds in the series.[1][2]

The data suggests that substitutions providing a mix of hydrogen bond donors/acceptors and specific steric profiles, such as in compounds 4e and 4i , may enhance the interaction with the biological target.

Comparative Performance Data

The following table summarizes the anticancer activity of the synthesized 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine derivatives against their most sensitive cancer cell lines, as reported in the source study.

Compound IDN-Aryl Substituent (R)Most Sensitive Cell LineGrowth Percent (%)Percent Growth Inhibition (PGI) (%)
4a 4-FluorophenylUO-31 (Renal Cancer)73.3226.68
4b 4-ChlorophenylUO-31 (Renal Cancer)68.8631.14
4c 4-BromophenylUO-31 (Renal Cancer)73.5326.47
4d 4-MethylphenylHOP-92 (Lung Cancer)67.2432.76
4e 3-Ethoxy-4-hydroxyphenylSNB-75 (CNS Cancer)58.7541.25
4f 3,4-DimethoxyphenylUO-31 (Renal Cancer)62.8337.17
4g 2-MethoxyphenylUO-31 (Renal Cancer)79.7720.23
4h 4-EthoxyphenylUO-31 (Renal Cancer)63.4336.57
4i 3,4,5-TrimethoxyphenylSNB-75 (CNS Cancer)61.0638.94
4j 3-HydroxyphenylUO-31 (Renal Cancer)66.5733.43
Data sourced from a study by Al-Ghorbani et al., where compounds were tested at a 10 µM concentration.[2]

Experimental Protocols

General Synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs (4a-j)[1]

The synthesis of the target compounds was achieved in a three-step process. The final step is detailed below:

  • Reactants: Equimolar amounts (1 mmol) of the appropriate N-(substituted phenyl)hydrazine carboxamide (intermediate 3a-j) and 3-bromobenzonitrile were used.

  • Solvent and Base: The reactants were dissolved in 10 mL of n-butanol, and 1 g of potassium carbonate (K₂CO₃) was added as a base.

  • Reaction Conditions: The mixture was heated to 120 °C and stirred continuously using a magnetic stirrer for 8 hours.

  • Monitoring: The progress of the reaction was monitored using thin-layer chromatography (TLC) with a benzene/acetone (9:1) solvent system.

  • Work-up: After completion, the reaction mixture was cooled to room temperature. Crushed ice was added, leading to the precipitation of the crude product.

  • Purification: The precipitate was filtered, washed thoroughly with water, and then recrystallized from ethanol to yield the pure final compound.

Anticancer Activity Screening[1]

The anticancer evaluation was performed according to the protocol of the National Cancer Institute (NCI), USA.

  • Cell Lines: A panel of 58 human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system, were used.

  • Compound Preparation: The synthesized compounds were dissolved in a suitable solvent and diluted to a final concentration of 10 µM for the single-dose assay.

  • Assay Procedure: The Sulforhodamine B (SRB) assay was used to determine cell growth. This colorimetric assay measures cell protein content.

  • Data Analysis: The optical density of the stained cells was measured. The Growth Percent (GP) was calculated for each compound. The Percent Growth Inhibition (PGI) was then derived from the GP values, where PGI = 100 - GP. A positive PGI value indicates growth inhibition.

Visualizations

Experimental Workflow

The following diagram illustrates the general synthetic pathway for the 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine derivatives.

G cluster_start Starting Materials cluster_final Final Product & Evaluation A Substituted Anilines C N-(Aryl)hydrazine carboxamide A->C Two Steps B 3-Bromobenzonitrile D 5-(3-Bromophenyl)-N-aryl- 4H-1,2,4-triazol-3-amine B->D Cyclization (n-Butanol, K2CO3, 120°C) C->D Cyclization (n-Butanol, K2CO3, 120°C) E Anticancer Screening (NCI 58-Cell Line Panel) D->E Biological Assay

Caption: Synthetic and evaluation workflow for triazole derivatives.

Proposed Mechanism of Action: Tubulin Inhibition

Molecular docking studies on this series of compounds suggest that they may exert their anticancer effect by inhibiting tubulin polymerization.[1] They are predicted to bind to the combretastatin A-4 binding site on β-tubulin, which disrupts the formation of microtubules essential for cell division, ultimately leading to apoptosis.

G A 5-Aryl-4H-1,2,4-triazol-3-amine Derivative C Binding and Inhibition A->C B β-Tubulin (Combretastatin Binding Site) B->C D Disruption of Microtubule Dynamics C->D E Mitotic Arrest (Cell Cycle Halts) D->E F Induction of Apoptosis (Programmed Cell Death) E->F G Anticancer Effect F->G

Caption: Proposed pathway for tubulin inhibition by triazole analogs.

References

Safety Operating Guide

Proper Disposal of 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine could not be located. The following disposal procedures are based on general guidelines for similar chemical compounds and are not a substitute for the manufacturer's specific SDS. Researchers, scientists, and drug development professionals are strongly advised to obtain the SDS from their supplier for detailed and accurate safety and disposal information.

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. For novel or less common compounds such as this compound, it is crucial to follow a structured and informed disposal process. In the absence of a specific SDS, a conservative approach based on the known hazards of similar triazole-based compounds is recommended.

General Safety and Disposal Procedures

Based on information for related triazole compounds, this compound should be handled as a hazardous substance. The primary disposal route for this type of chemical waste is through an approved waste disposal plant.[1][2] It is imperative to avoid releasing the chemical into the environment.

Key Steps for Disposal:

  • Consult Local Regulations: Always adhere to local, state, and federal regulations for hazardous waste disposal.

  • Containerization: Keep the compound in a suitable, closed container that is clearly labeled.

  • Waste Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company.

In some instances, for similar compounds, disposal may involve dissolving the material in a combustible solvent and incinerating it in a chemical scrubber.[3] However, this should only be performed by qualified professionals in a licensed facility.

Personal Protective Equipment (PPE) and Spill Management

When handling this compound for disposal, appropriate personal protective equipment should be worn.

PPE / Spill CleanupRecommendation
Eye Protection Safety glasses with side-shields or goggles.
Hand Protection Compatible chemical-resistant gloves.
Skin Protection Lab coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for large quantities or in case of dust formation.
Spill Cleanup In case of a spill, avoid creating dust.[4][5] Sweep up the solid material, place it into a suitable container for disposal, and clean the affected area.[2][3][4] Do not let the product enter drains.[1][3]

Disposal Decision Workflow

The following diagram illustrates a general workflow for the safe disposal of laboratory chemical waste.

cluster_0 Chemical Waste Identification cluster_1 Hazard Assessment & Disposal Planning cluster_2 Execution start Start: Chemical Waste Generated identify Identify Chemical (this compound) start->identify sds Locate Specific Safety Data Sheet (SDS) identify->sds assess Assess Hazards (Toxicity, Reactivity, Flammability) sds->assess Yes sds_not_found SDS Not Found sds->sds_not_found No disposal_plan Determine Disposal Route (Consult SDS Section 13) assess->disposal_plan package Package and Label Waste (According to Regulations) disposal_plan->package contact_ehs Contact Environmental Health & Safety (EHS) package->contact_ehs dispose Dispose via Approved Waste Vendor contact_ehs->dispose treat_unknown Treat as Highly Hazardous sds_not_found->treat_unknown consult_ehs_alt Consult EHS for Guidance treat_unknown->consult_ehs_alt consult_ehs_alt->package

References

Personal protective equipment for handling 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety, handling, and disposal information for 5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and triazoles, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][2]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Given that all disposable gloves are permeable to some extent, it is advisable to wear two pairs (double-gloving) and change them frequently.[1]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[1][2]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and exposure assessment.[1][3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[1]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[1]

  • Ventilation: Confirm that the chemical fume hood is functioning correctly.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[1]

Step 2: Handling the Compound

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to prevent the dispersion of dust.[1]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.[1]

  • Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.[1]

Step 3: Post-Handling Procedures

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[1]

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with any contaminants on the outer surface.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization: All materials contaminated with this compound, including excess reagents, reaction mixtures, and contaminated lab supplies (e.g., gloves, weighing paper), should be treated as hazardous chemical waste.

  • Containerization:

    • Collect solid waste in a designated, clearly labeled, and sealed container.

    • Collect liquid waste in a separate, compatible, and properly labeled container.

  • Disposal Method:

    • Do not dispose of this chemical down the drain or in regular trash.[4]

    • Engage a licensed professional waste disposal service to dispose of the chemical waste.[4] The preferred method of disposal is typically incineration in a chemical incinerator.[4]

    • Follow all federal, state, and local environmental regulations regarding hazardous waste disposal.

Visual Workflow Guides

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear a NIOSH-Approved Respirator outside_hood->respirator Yes end_ppe Proceed with Handling outside_hood->end_ppe No respirator->end_ppe

PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_operational Operational Plan cluster_disposal Disposal Plan prep Step 1: Pre-Handling Preparation (Risk Assessment, Emergency Equipment Check, Don PPE) handling Step 2: Handling the Compound (Weighing, Dissolving, Reactions in Fume Hood) prep->handling post_handling Step 3: Post-Handling Procedures (Decontamination, Proper Glove Removal, Hand Washing) handling->post_handling categorize Categorize all contaminated materials as hazardous waste post_handling->categorize containerize Segregate and seal in labeled waste containers categorize->containerize dispose Arrange for disposal by a licensed professional service containerize->dispose

Operational and Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine
Reactant of Route 2
Reactant of Route 2
5-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.